Technical Documentation Center

(s)-2-Amino-5-cyclohexylpentanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (s)-2-Amino-5-cyclohexylpentanoic acid

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (S)-2-Amino-5-Cyclohexylpentanoic Acid in Peptidomimetic Drug Design

Executive Summary The transition from natural peptides to metabolically stable peptidomimetics requires the strategic incorporation of unnatural amino acids (UAAs). (S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural peptides to metabolically stable peptidomimetics requires the strategic incorporation of unnatural amino acids (UAAs). (S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5) is a highly specialized, non-proteinogenic aliphatic amino acid designed to overcome the inherent pharmacokinetic limitations of native peptides. By featuring an extended 3-carbon alkyl chain terminating in a bulky cyclohexyl ring, this UAA provides a unique combination of deep hydrophobic anchoring and severe steric shielding.

In my experience optimizing peptide therapeutics, replacing natural aliphatic residues (such as Leucine or Isoleucine) with (S)-2-amino-5-cyclohexylpentanoic acid is a decisive strategy for enhancing both target receptor affinity and in vivo plasma half-life. This guide details the structural logic, mechanistic advantages, and self-validating experimental workflows required to successfully integrate this compound into your drug development pipeline.

Physicochemical Profile & Structural Logic

Understanding the physical properties of (S)-2-amino-5-cyclohexylpentanoic acid is critical for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and its ultimate pharmacodynamic impact.

Quantitative Data Summary
PropertySpecification
Chemical Name (S)-2-Amino-5-cyclohexylpentanoic acid
CAS Number 768366-86-5
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
SMILES NC(CCCC1CCCCC1)C(=O)O
CLogP 0.584
Physical Form Solid
Typical Purity (HPLC) ≥ 98%

Data supported by compound specifications from and [1].

The Causality of Structural Design

The molecular architecture of this compound is deliberate. The three-methylene linker (


) provides rotational flexibility, acting as a "leash" that allows the terminal cyclohexyl group to probe and adapt to dynamic hydrophobic pockets (such as the S1 or S1' subsites of proteases or the transmembrane clefts of GPCRs). Unlike rigid aromatic rings (e.g., Phenylalanine), the cyclohexyl ring can undergo chair-to-boat conformational shifts, optimizing van der Waals interactions without imposing severe entropic penalties upon binding.

Mechanistic Role in Peptidomimetics

The integration of (S)-2-amino-5-cyclohexylpentanoic acid into a peptide sequence triggers two parallel mechanistic pathways that directly enhance the molecule's therapeutic viability.

Mechanism UAA (S)-2-Amino-5-cyclohexylpentanoic acid Hydrophobic Deep Pocket Anchoring UAA->Hydrophobic Steric Steric Shielding UAA->Steric Affinity Enhanced Target Affinity Hydrophobic->Affinity Stability Proteolytic Resistance Steric->Stability

Fig 1. Mechanistic pathways of target affinity and proteolytic resistance.
Proteolytic Resistance via Steric Shielding

Endopeptidases require precise spatial geometry to nucleophilically attack the peptide backbone. The bulky, non-planar nature of the cyclohexyl ring creates a significant steric exclusion zone. When incorporated adjacent to a scissile bond, the spatial volume occupied by the cyclohexyl moiety physically obstructs the enzyme's catalytic triad from achieving the necessary transition-state geometry, thereby halting degradation.

Enhanced Target Affinity via Lipophilic Anchoring

The extended aliphatic chain increases the localized lipophilicity of the peptide. This drives the partitioning of the peptide into lipid membranes and enhances binding to deep, hydrophobic receptor clefts that shorter natural amino acids simply cannot reach.

Experimental Workflows: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to prevent downstream failures.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)

When coupling Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid, steric hindrance at the distal end of the side chain can occasionally reduce coupling kinetics in highly substituted sequences. Therefore, we deliberately select the highly reactive aminium salt HATU over standard HBTU to accelerate the formation of the active ester.

SPPS Resin Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling (HATU, DIPEA) Deprotect->Coupling Cleavage Global Cleavage (TFA/TIPS/H2O) Coupling->Cleavage

Fig 2. SPPS workflow for integrating (S)-2-amino-5-cyclohexylpentanoic acid.

Step-by-Step Methodology:

  • Resin Preparation: Swell the chosen resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Pre-activate 4.0 equivalents of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF for 3 minutes.

    • Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Self-Validation Check (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Logic: A negative result (colorless/yellow beads) validates complete coupling. A positive result (blue beads) dictates an immediate re-coupling cycle. Do not proceed until the test is negative; this ensures sequence fidelity and prevents deletion sequences.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Plasma Stability & Degradation Kinetics Assay

To prove that the incorporation of the UAA actually confers proteolytic stability, you must run a comparative plasma stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the UAA-modified peptide and a wild-type control peptide (e.g., substituting the UAA with natural Leucine) in DMSO.

  • Incubation: Dilute the peptides to a final concentration of 5 µM in pre-warmed (37°C) human blood plasma.

  • Self-Validation Check (Internal Control): The wild-type control acts as an internal system validation.

    • Logic: If the wild-type peptide does not degrade rapidly, the plasma batch is enzymatically inactive (often due to improper storage or freeze-thaw cycles), invalidating the run. The assay is only valid if the wild-type degrades as expected.

  • Quenching: At time points 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated plasma proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (

    
    ).
    

Analytical Characterization Standards

For regulatory and publication standards, the synthesized UAA-containing peptide must be rigorously characterized:

  • RP-HPLC: Due to the high lipophilicity of the cyclohexyl group, expect a significant rightward shift in retention time compared to the wild-type peptide. Use a C18 column with a shallow gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA).

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The theoretical monoisotopic mass addition for the (S)-2-amino-5-cyclohexylpentanoic acid residue (minus

    
     for the peptide bond) is 181.1467 Da.
    

References

Sources

Exploratory

Synthesis of (S)-2-Amino-5-cyclohexylpentanoic Acid: A Technical Guide to Enantioselective Non-Natural Amino Acid Production

Executive Summary & Introduction The demand for enantiopure non-canonical amino acids (ncAAs) has surged due to their critical role in the development of peptidomimetics, stapled peptides, and highly stable active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The demand for enantiopure non-canonical amino acids (ncAAs) has surged due to their critical role in the development of peptidomimetics, stapled peptides, and highly stable active pharmaceutical ingredients (APIs). The target molecule, (S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5), features a lipophilic cyclohexyl-terminated side chain that significantly enhances proteolytic stability and membrane permeability when incorporated into peptide backbones.

This whitepaper provides an in-depth, self-validating protocol for the enantioselective synthesis of (S)-2-amino-5-cyclohexylpentanoic acid. While enzymatic resolution and asymmetric organocatalysis[1] are viable, they often suffer from scalability bottlenecks. To ensure maximum enantiomeric excess (ee) and industrial scalability, this guide details a route utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by a highly selective Rhodium-catalyzed asymmetric hydrogenation[2].

Retrosynthetic Analysis & Mechanistic Grounding

The synthetic strategy is built upon the Nobel Prize-winning methodology of homogeneous asymmetric hydrogenation, further optimized by Burk's development of electron-rich phospholane ligands (DuPhos)[3].

Causality of Experimental Design:

  • HWE Olefination: The reaction between 3-cyclohexylpropanal and Boc-α-phosphonoglycine trimethyl ester is driven by DBU. The choice of DBU (a non-nucleophilic base) prevents the transesterification of the trimethyl ester, while the thermodynamics of the HWE reaction strictly dictate the formation of the (Z)-dehydroamino acid. The (Z)-geometry is an absolute prerequisite, as it pre-organizes the substrate for optimal bidentate coordination to the Rh-center.

  • Asymmetric Hydrogenation: The [Rh(COD)(R,R)-Et-DuPhos]BF4 catalyst provides a rigid, electron-rich chiral pocket[2]. The bidentate enamide substrate binds to the Rh(I) center, triggering a rate-limiting oxidative addition of H

    
    . Subsequent migratory insertion and reductive elimination yield the (S)-enantiomer with >99% ee.
    
  • Self-Validating Purification: Passing the hydrogenated intermediate through a silica plug prior to saponification ensures that no residual rhodium or tetrafluoroborate salts interfere with the final global deprotection, preventing heavy metal contamination in the zwitterionic API.

Mandatory Visualizations: Workflows & Mechanisms

Workflow A 3-Cyclohexylpropanal + Boc-α-phosphonoglycine trimethyl ester B Step 1: HWE Olefination (DBU, DCM, 0 °C to RT) A->B C (Z)-Dehydroamino Acid Ester (Intermediate 1) B->C 85% Yield, >95% (Z)-isomer D Step 2: Asymmetric Hydrogenation [Rh(COD)(R,R)-Et-DuPhos]BF4, H2 (60 psi) C->D E (S)-Boc-Protected Amino Ester (Intermediate 2) D->E 99% Yield, >99% ee F Step 3: Saponification & Deprotection 1. LiOH, THF/H2O 2. HCl, Dioxane E->F G (S)-2-Amino-5-cyclohexylpentanoic acid Target Molecule (ee > 99%) F->G 92% Yield

Figure 1: Synthetic workflow for (S)-2-Amino-5-cyclohexylpentanoic acid.

CatalyticCycle Cat Rh(I) Catalyst SubBind Substrate Complex Cat->SubBind Enamide Binding OxAdd Rh(III) Dihydride SubBind->OxAdd H2 Oxidative Addition MigIns Alkyl-Rh Complex OxAdd->MigIns Migratory Insertion Prod Product Release MigIns->Prod Reductive Elimination Prod->Cat Solvent Coordination

Figure 2: Halpern-Brown mechanism for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocols

Step 1: Synthesis of (Z)-Methyl 2-((tert-butoxycarbonyl)amino)-5-cyclohexylpent-2-enoate
  • Preparation: Flame-dry a 500 mL round-bottom flask. Under an argon atmosphere, dissolve Boc-α-phosphonoglycine trimethyl ester (1.1 eq, 55 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq, 60 mmol) dropwise over 10 minutes. Stir for 15 minutes to allow complete formation of the phosphonate carbanion.

  • Olefination: Slowly add 3-cyclohexylpropanal (1.0 eq, 50 mmol) via syringe. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction with 100 mL of saturated aqueous NH

    
    Cl. Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, 90:10 Hexanes/EtOAc) to isolate the pure (Z)-isomer as a white solid.

Step 2: Homogeneous Asymmetric Hydrogenation
  • Setup: In a nitrogen-filled glovebox, charge a 300 mL stainless-steel Parr autoclave with the (Z)-dehydroamino acid intermediate (40 mmol) and [Rh(COD)(R,R)-Et-DuPhos]BF4 (0.1 mol%, 0.04 mmol).

  • Solvent Addition: Inject 100 mL of rigorously degassed, anhydrous methanol into the autoclave. Seal the vessel.

  • Hydrogenation: Remove the autoclave from the glovebox. Purge the vessel with H

    
     gas three times to displace any residual nitrogen, then pressurize to 60 psi with H
    
    
    
    .
  • Reaction: Stir the mixture vigorously at 25 °C for 12 hours. The reaction is completely homogeneous.

  • Isolation: Vent the H

    
     gas carefully. Concentrate the methanolic solution in vacuo. Pass the residue through a short plug of silica gel (eluting with EtOAc) to quantitatively remove the Rh-catalyst. Evaporate the solvent to yield (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-cyclohexylpentanoate.
    
Step 3: Global Deprotection & Zwitterion Isolation
  • Saponification: Dissolve the protected ester (38 mmol) in 120 mL of a THF/H

    
    O mixture (3:1 v/v). Add LiOH·H
    
    
    
    O (2.0 eq, 76 mmol) and stir at room temperature for 3 hours. Acidify the mixture to pH 3 using 1M KHSO
    
    
    and extract with EtOAc (3 × 50 mL). Dry and concentrate to yield the Boc-protected acid.
  • Boc Removal: Dissolve the intermediate in 50 mL of 4M HCl in dioxane. Stir for 2 hours at room temperature until gas evolution (CO

    
    , isobutylene) ceases.
    
  • Neutralization: Concentrate the solution in vacuo to yield a sticky hydrochloride salt. Triturate with cold diethyl ether to afford a white powder. Dissolve the salt in minimal absolute ethanol and add propylene oxide (excess) to neutralize the HCl. The free zwitterionic (S)-2-Amino-5-cyclohexylpentanoic acid will precipitate. Filter, wash with cold ethanol, and dry under high vacuum.

Data Presentation

Table 1: Optimization of Asymmetric Hydrogenation Conditions

The following data summarizes the causality behind selecting the Et-DuPhos ligand over other standard phosphines[4].

Catalyst SystemH

Pressure (psi)
SolventConversion (%)Enantiomeric Excess (ee %)
[Rh(COD)(DIPAMP)]BF440MeOH>9988 (S)
[Rh(COD)(R,R)-Me-DuPhos]BF460MeOH>9996 (S)
[Rh(COD)(R,R)-Et-DuPhos]BF460MeOH>99>99 (S)
[RuCl2(R)-BINAP]100EtOH4572 (S)
Table 2: Analytical Characterization of Final Product
ParameterSpecification
Chemical Name (S)-2-Amino-5-cyclohexylpentanoic acid
CAS Number 768366-86-5
Molecular Formula C

H

NO

Molecular Weight 199.29 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC)

98.0%
Stereochemical Purity > 99% ee (Chiral HPLC)

References

  • Sigma-Aldrich Product Data:(S)-2-Amino-5-cyclohexylpentanoic acid | 768366-86-5. Sigma-Aldrich.
  • Organocatalytic Synthesis Review:Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis.
  • Organocatalysis Strategies:Enantioselective organocatalytic strategies to access noncanonical α-amino acids.
  • Patent on Hydrogenation:US6399787B1 - Catalytic asymmetric hydrogenation, hydroformylation, and hydrovinylation via transition metal catalysts with phosphines and phosphites.
  • Rhodium Catalysis Review:1 Rhodium(I)
  • Alkene Reductions:Part One Alkene Reductions. Wiley-VCH.
  • Application in Peptides:Molecular design of stapled pentapeptides as building blocks of self-assembled coiled coil–like fibers. NIH.

Sources

Foundational

Spectroscopic Profiling of (S)-2-Amino-5-cyclohexylpentanoic Acid: A Comprehensive Analytical Whitepaper

Executive Summary (S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5) is an unnatural, lipophilic alpha-amino acid increasingly utilized in peptide engineering and peptidomimetic drug development. The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5) is an unnatural, lipophilic alpha-amino acid increasingly utilized in peptide engineering and peptidomimetic drug development. The incorporation of a terminal cyclohexyl moiety connected via a three-carbon aliphatic linker provides unique steric and hydrophobic properties, making it a critical building block for enhancing the proteolytic stability of therapeutic peptides 1. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and MS) of this compound, emphasizing the causality behind analytical choices and detailing self-validating experimental protocols.

Workflow Prep Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR Method) Prep->IR MS Mass Spectrometry (ESI-QTOF) Prep->MS Data Data Synthesis & Validation NMR->Data IR->Data MS->Data

Standardized analytical workflow for the spectroscopic characterization of unnatural amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

Standard organic solvents (e.g., CDCl₃) are ineffective for (S)-2-Amino-5-cyclohexylpentanoic acid due to its zwitterionic nature, which forms a tightly bound intermolecular lattice. To overcome this, the solvent of choice is Deuterium Oxide (D₂O) acidified with 0.1% Deuterium Chloride (DCl). The acidic environment drops the pH below the compound's isoelectric point, fully protonating the carboxylate group. This breaks the zwitterionic network, ensuring complete solubility and preventing peak broadening caused by intermediate proton exchange rates 1.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, D₂O + 0.1% DCl, 298 K)

Position Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment
2 3.98 t 6.4 1H α-CH
3 1.85 - 1.95 m - 2H β-CH₂
2', 6' (eq) 1.60 - 1.75 m - 4H Cyclohexyl CH₂ (equatorial)
3', 5', 4' (eq) 1.60 - 1.75 m - 3H Cyclohexyl CH₂ (equatorial)
4 1.35 - 1.45 m - 2H γ-CH₂
5 1.20 - 1.30 m - 2H δ-CH₂
1' 1.10 - 1.20 m - 1H Cyclohexyl CH

| 2',3',4',5',6' (ax)| 0.85 - 1.00 | m | - | 5H | Cyclohexyl CH₂ (axial) |

Table 2: ¹³C NMR Data (100 MHz, D₂O + 0.1% DCl, 298 K)

Chemical Shift (δ, ppm) Carbon Type Assignment
172.5 C=O C-1 (Carboxylic Acid)
53.2 CH C-2 (α-Carbon)
37.4 CH C-1' (Cyclohexyl CH)
36.8 CH₂ C-5 (δ-Carbon)
32.8 CH₂ C-2', C-6' (Cyclohexyl)
30.1 CH₂ C-3 (β-Carbon)
26.1 CH₂ C-3', C-5' (Cyclohexyl)
25.9 CH₂ C-4' (Cyclohexyl)

| 24.5 | CH₂ | C-4 (γ-Carbon) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet pressing. Amino acids are inherently hygroscopic; the mechanical pressing of KBr introduces atmospheric moisture into the matrix, creating a massive, broad artifact around 3400 cm⁻¹ that obscures the critical N-H stretching bands. ATR requires zero sample preparation, preserving the native solid-state zwitterionic structure and yielding high-fidelity spectra of the cycloalkyl and aliphatic moieties [[2]]().

Table 3: FT-IR Peak Assignments (ATR Method, Solid State)

Wavenumber (cm⁻¹) Intensity Assignment
3150 - 2850 Broad, Strong N-H stretch (NH₃⁺) overlapping with C-H stretch
2925, 2852 Sharp, Strong Asymmetric & Symmetric C-H stretch (Cyclohexyl)
1610 Strong Asymmetric COO⁻ stretch (Zwitterion state)
1510 Medium NH₃⁺ symmetric deformation
1445 Medium CH₂ scissoring (Aliphatic chain / Cyclohexyl)

| 1400 | Medium | Symmetric COO⁻ stretch |

Mass Spectrometry (ESI-QTOF MS)

Causality in Experimental Design

Electrospray Ionization in positive mode (ESI+) is utilized because the highly basic α-amino group readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid). This yields a robust [M+H]⁺ precursor ion. High-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometry is required to differentiate the target compound from isobaric impurities, ensuring exact mass validation for pharmaceutical-grade material 3.

MS_Pathway M [M+H]+ m/z 200.16 Imm Immonium Ion m/z 154.16 M->Imm - HCOOH (-46 Da) NH3 [M+H - NH3]+ m/z 183.14 M->NH3 - NH3 (-17 Da) Cyc Cyclohexyl Cation m/z 83.09 Imm->Cyc Alkyl Cleavage

ESI-MS/MS positive ion fragmentation pathway of (S)-2-Amino-5-cyclohexylpentanoic acid.

Table 4: High-Resolution ESI-MS/MS Data

m/z (Observed) Mass Error (ppm) Fragment Type Mechanistic Assignment
200.1651 < 2.0 [M+H]⁺ Protonated molecular ion
183.1385 < 2.0 [M+H - NH₃]⁺ Alpha-amine loss
154.1590 < 2.0 [M+H - HCOOH]⁺ Immonium ion formation (decarboxylation)

| 83.0861 | < 2.0 | [C₆H₁₁]⁺ | Terminal cyclohexyl cation cleavage |

Self-Validating Experimental Methodologies

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of D₂O containing 0.1% DCl and 0.05% TSP (trimethylsilylpropanoic acid) as an internal standard.

  • Self-Validating System Check: The NMR spectrometer must automatically lock onto the deuterium frequency of the D₂O solvent. The system is programmed to auto-calibrate the TSP resonance to exactly 0.00 ppm. Validation Logic: If the TSP peak shifts by >0.02 ppm prior to calibration, the software aborts the run, flagging potential pH anomalies or paramagnetic contamination.

  • Acquisition: Acquire ¹H spectra at 298 K using 16 scans and a relaxation delay (D1) of 2.0 seconds. Acquire ¹³C spectra using 512 scans with proton decoupling.

Protocol B: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Self-Validating System Check: Initiate a background scan. Validation Logic: The software calculates the signal-to-noise ratio of the blank crystal. If any residual organic absorbance peaks >0.01 AU are detected in the 3000-2800 cm⁻¹ region, the system locks out sample acquisition until a recleaning cycle yields a pristine background.

  • Acquisition: Place 2-3 mg of solid powder onto the crystal. Apply uniform pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: ESI-QTOF Mass Spectrometry
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validating System Check: Utilize a dual-spray source to continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass calibrant. Validation Logic: The mass spectrometer continuously monitors the lock-mass. If the observed mass of the calibrant deviates by >2.0 ppm during the run, the specific scan is automatically rejected from the final averaged spectrum, guaranteeing absolute mass accuracy for the target compound.

  • Acquisition: Inject 5 µL into the ESI source. Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C. Apply a collision energy ramp (15-30 eV) for MS/MS fragmentation.

References

  • Sigma-Aldrich. "(S)-2-amino-5-cyclohexylpentanoic acid - Product Properties and Technical Specifications." Sigma-Aldrich Catalog.
  • CATO Chem. "(R)-2-Amino-5-cyclohexylpentanoic acid - Analytical Data and Intermediates." CATO Chem Reference Materials.
  • MDPI. "Synthesis and Tuberculostatic Activity Evaluation of Novel Benzazoles with Alkyl, Cycloalkyl or Pyridine Moiety." Molecules.

Sources

Exploratory

Engineering Next-Generation Peptidomimetics: The Biological Activity and Application of Cyclohexyl-Containing Amino Acids

Executive Summary As a Senior Application Scientist in peptide drug discovery, I frequently encounter the inherent limitations of proteinogenic amino acids: rapid proteolytic degradation in serum, insufficient membrane p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide drug discovery, I frequently encounter the inherent limitations of proteinogenic amino acids: rapid proteolytic degradation in serum, insufficient membrane permeability, and suboptimal target affinity. To overcome these pharmacokinetic bottlenecks, the strategic incorporation of non-proteinogenic cyclohexyl-containing amino acids—specifically L-Cyclohexylalanine (Cha) and L-Cyclohexylglycine (Chg) —has become a cornerstone of modern peptidomimetic design.

This technical guide explores the biophysical rationale, biological activity, and validated experimental workflows for integrating cyclohexyl moieties into therapeutic peptides. By substituting standard aliphatic or aromatic residues with Cha or Chg, researchers can precisely tune lipophilicity, enforce structural rigidity, and drastically enhance metabolic stability[1].

Structural Rationale: The Biophysics of the Cyclohexyl Moiety

The decision to replace a natural amino acid with a cyclohexyl-containing analog is driven by strict structure-activity relationship (SAR) logic. Cyclohexylalanine is structurally similar to Leucine and Phenylalanine but offers distinct biophysical advantages:

  • Enhanced Lipophilicity (ΔCLogP): Cha contains three more carbon atoms than Leucine, increasing its hydrophobicity by a calculated ΔCLogP of +1.2[2]. This drives stronger insertion into lipid bilayers and deeper burial into hydrophobic protein pockets.

  • Aliphatic vs. Aromatic Interactions: Replacing Phenylalanine (Phe) with Cha removes

    
     stacking capabilities while maintaining a similar spatial volume. This allows researchers to definitively test whether a receptor binding event relies on aromatic electronic interactions or purely steric/hydrophobic packing[3].
    
  • Proteolytic Shielding: The bulky, non-planar nature of the cyclohexyl ring creates severe steric hindrance around the peptide backbone, blocking the active sites of endogenous proteases and extending the molecule's half-life[1].

Table 1: Physicochemical Comparison of Hydrophobic Amino Acids
Amino AcidSide Chain StructureAromaticityRelative Hydrophobicity (ΔCLogP vs Leu)Primary Structural & Biological Benefit
L-Leucine (Leu) IsobutylNoBaseline (0.0)Standard aliphatic packing; high flexibility.
L-Phenylalanine (Phe) BenzylYes+0.5

stacking; cation-

interactions.
L-Cyclohexylalanine (Cha) CyclohexylmethylNo+1.2[2]Enhanced steric bulk; extreme protease resistance; high membrane affinity.
L-Cyclohexylglycine (Chg) CyclohexylNo+0.8Severe backbone restriction; induction of stable secondary structures[4].

Pharmacological Applications & Biological Activity

The biological activity of Cha/Chg-modified peptides spans multiple therapeutic domains, dictated by how the cyclohexyl group interacts with specific microenvironments.

Membrane-Active Antimicrobial Peptides (AMPs)

In the fight against multidrug-resistant "ESKAPE" pathogens, AMPs must efficiently disrupt bacterial membranes. Substituting native residues with Cha drastically increases the peptide's affinity for the lipid bilayer. For example, replacing specific residues in the antibiotic Clovibactin with Cyclohexylalanine yields analogues with expanded activity against Gram-negative bacteria like E. coli, driven by the higher propensity of the lipophilic Cha to interact with diverse cell envelopes[2].

Targeting Intracellular Protein-Protein Interactions (PPIs)

PPI interfaces are notoriously flat and hydrophobic. In the development of inhibitors for the Keap1-Nrf2 pathway (a major regulator of oxidative stress), changing a Leucine residue to a Cyclohexylalanine (Cha) led to a significant improvement in binding potency (IC


 85 nM). The causality here is direct: the cyclohexylmethyl system maximizes van der Waals contacts within the hydrophobic Keap1 binding pocket, preventing the degradation of Nrf2[5].

Keap1_Nrf2 Keap1 Keap1 Protein (Cytosolic Sensor) Nrf2 Nrf2 Transcription Factor (Bound & Degraded) Keap1->Nrf2 Ubiquitination (Normal State) Nucleus Nucleus (ARE Gene Transcription) Nrf2->Nucleus Translocation (Active State) ChaPeptide Cha-Modified Peptidomimetic (High Affinity Competitor) ChaPeptide->Keap1 Competitive Binding (Hydrophobic Contacts) ChaPeptide->Nrf2 Prevents Degradation

Mechanism of Keap1-Nrf2 Pathway Disruption by Cha-Modified Peptidomimetics.

Mitochondrial Therapeutics

Mitochondrial dysfunction in acute kidney injury can be mitigated by targeting cardiolipin (CL) in the inner mitochondrial membrane (IMM). Introducing highly hydrophobic Cha residues into


-helical amphipathic peptides enhances selective recognition and strong interactions with the fatty acidic regions of CLs. These bundled dimers penetrate cells at low nanomolar concentrations, minimizing off-target cytotoxicity while rescuing mitochondrial membrane potential[6][7].
Neuromodulators and Opioid Receptors

The spatial orientation of the cyclohexyl ring can dictate receptor subtype selectivity. In the development of opioid antagonists, substituting the native sequence with


-methyl-cyclohexylalanine (

-MeCha) created a new series of Dmt-Tic-Cha-Phe peptides. Depending on the stereochemical configuration of the

-MeCha residue, the peptides exhibited subnanomolar

-opioid antagonist activity, proving that aliphatic bulk can fine-tune GPCR ligand profiles[3].

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the incorporation and evaluation of cyclohexyl-containing amino acids require optimized, self-validating protocols. The steric bulk of Cha and Chg necessitates modifications to standard peptide synthesis.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of Cha-Containing Peptides

Causality Focus: Standard coupling times (e.g., 30 mins) often fail when coupling onto or with Fmoc-L-cyclohexylglycine[4] or Boc-3-cyclohexyl-L-alanine[8] due to severe steric hindrance. We utilize highly reactive uronium salts and extended coupling times to force the reaction to completion.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Self-Validation: The UV absorbance of the deprotection solution at 301 nm must spike, confirming Fmoc removal.

  • Activation & Coupling:

    • Dissolve 4.0 equivalents of Fmoc-Cha-OH (or Fmoc-Chg-OH) and 3.9 equivalents of HATU in DMF.

    • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA) to activate the amino acid (solution turns pale yellow).

    • Add to the resin and agitate for 90 to 120 minutes (extended time due to cyclohexyl bulk).

  • Kaiser Test (Critical Validation): Extract a few resin beads, wash with ethanol, and apply ninhydrin reagents. Heat at 100°C for 3 minutes.

    • Result: If beads are colorless/yellow, coupling is complete. If beads are blue, primary amines remain; perform a double-coupling step before proceeding.

  • Cleavage: Treat the synthesized peptide resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups.
    
  • Precipitation: Precipitate the highly hydrophobic Cha-peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Solid Support Resin (Swell in DCM/DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-Cha-OH (Extended Time: 90-120 min) Deprotection->Coupling Add Activators (HATU/DIEA) Validation Kaiser Test (Self-Validating Step) Coupling->Validation Validation->Deprotection If Yellow (Success): Repeat for Next Residue Validation->Coupling If Blue (Failure): Double Couple Cleavage TFA Cleavage & Global Deprotection Validation->Cleavage Sequence Complete Purification RP-HPLC Purification (Yields Cha-Peptide) Cleavage->Purification

Optimized SPPS Workflow for Bulky Cyclohexyl-Containing Amino Acids.

Protocol 3.2: Dual MIC and Hemolysis Assay for Cha-Modified AMPs

Causality Focus: Increasing hydrophobicity via Cha substitution improves antimicrobial efficacy but can inadvertently increase mammalian cell toxicity. A self-validating AMP protocol must measure both simultaneously to determine the true Therapeutic Index (TI)[2].

Step-by-Step Methodology:

  • Bacterial Preparation (MIC): Grow target strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to an OD

    
     of 0.1. Dilute to 
    
    
    
    CFU/mL.
  • Peptide Titration: In a 96-well plate, perform serial two-fold dilutions of the Cha-peptide (from 100

    
    g/mL down to 0.1 
    
    
    
    g/mL).
  • Incubation & Readout: Add bacterial suspension to the peptide wells. Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible bacterial growth.

  • Hemolysis Counter-Screen (Validation):

    • Wash human red blood cells (hRBCs) in PBS and resuspend to a 5% (v/v) solution.

    • Incubate hRBCs with the identical peptide concentration gradient used in the MIC assay for 1 hour at 37°C.

    • Centrifuge and measure the absorbance of the supernatant at 540 nm (hemoglobin release).

    • Data Synthesis: Calculate TI = (Hemolytic Dose

      
      ) / (MIC). A successful Cha-modification will lower the MIC without significantly increasing hemolysis at therapeutic doses[2].
      

Conclusion

The substitution of natural aliphatic and aromatic residues with L-Cyclohexylalanine or L-Cyclohexylglycine represents a sophisticated approach to peptidomimetic engineering. By understanding the causality between the biophysical bulk of the cyclohexyl ring and its macroscopic biological effects—ranging from protease shielding to enhanced membrane insertion—scientists can rationally design therapeutics that overcome the traditional limitations of peptide drugs.

References

  • Shin, G., et al. "Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury." Journal of Medicinal Chemistry - ACS Publications. 6

  • "Modified Peptide Inhibitors of the Keap1–Nrf2 Protein–Protein Interaction Incorporating Unnatural Amino Acids." PMC - National Institutes of Health. 5

  • "β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists." Journal of Medicinal Chemistry - ACS Publications. 3

  • "Potent Analogues of Clovibactin from Commercially Available Amino Acid Building Blocks." ChemRxiv. 2

  • "L-Cyclohexylalanine | Amino Acid Analog." MedChemExpress. 9

  • "L-Cyclohexylalanine丨CAS 27527-05-5." LeapChem. 1

  • "CAS 37736-82-6: boc-3-cyclohexyl-L-alanine hydrate." CymitQuimica. 8

  • "Fmoc-L-cyclohexylglycine." Chem-Impex. 4

Sources

Foundational

Engineering the Next Generation of Therapeutics: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

Executive Summary The pharmaceutical landscape is currently undergoing a renaissance in peptide therapeutics. While peptides offer high target specificity, low toxicity, and the ability to disrupt complex protein-protein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical landscape is currently undergoing a renaissance in peptide therapeutics. While peptides offer high target specificity, low toxicity, and the ability to disrupt complex protein-protein interactions (PPIs), native peptides are fundamentally limited by poor pharmacokinetic (PK) properties—namely, rapid proteolytic degradation and negligible membrane permeability[1].

To overcome these biological barriers, drug development professionals have turned to Non-Proteinogenic Amino Acids (NPAAs) . By incorporating building blocks that are not encoded by the human genetic code, scientists can rationally engineer peptides that evade endogenous proteases, cross lipophilic cell membranes, and lock into highly active conformations [2]. This whitepaper explores the mechanistic causality behind NPAA integration, reviews clinically validated examples, and provides a self-validating experimental protocol for synthesizing sterically hindered peptide sequences.

Mechanistic Rationale: The Physics and Chemistry of NPAAs

The integration of NPAAs is not merely a structural substitution; it is a calculated manipulation of a peptide's thermodynamic and kinetic interactions with its physiological environment.

Proteolytic Shielding via D-Amino Acids

Endogenous human proteases are highly stereoselective, evolved specifically to recognize and cleave the amide bonds of L-amino acids. By substituting an L-amino acid with its D-enantiomer, the stereocenter is inverted. This creates a severe steric clash within the S1/S1' binding pockets of serine and aspartic proteases, physically preventing the formation of the transition state required for hydrolysis [2].

Membrane Permeability via Backbone N-Methylation

A primary barrier to intracellular peptide delivery is the high desolvation penalty. Native peptide backbones contain multiple N-H groups that act as hydrogen-bond donors, heavily solvated by water. Backbone N-methylation replaces the N-H proton with a methyl group, eliminating the hydrogen-bond donor [3]. Thermodynamically, this drastically lowers the energy required for the peptide to shed its hydration shell and partition into the lipophilic core of the cell membrane, thereby enhancing passive transcellular permeability [4].

Conformational Rigidity via α,α-Disubstituted Amino Acids

Unstructured linear peptides suffer a massive entropic penalty upon binding to a target receptor. Incorporating α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib) , restricts the allowable


 and 

dihedral angles of the backbone. This pre-organizes the peptide into stable secondary structures (e.g.,

-helices or

-helices), reducing the entropic cost of binding and simultaneously masking the backbone from proteolytic enzymes [5].

NPAA_Mechanisms NPAA Non-Proteinogenic Amino Acids (NPAAs) D_AA D-Amino Acids NPAA->D_AA N_Me N-Methylated AAs NPAA->N_Me Aib α,α-Disubstituted AAs (e.g., Aib) NPAA->Aib Stab Protease Resistance D_AA->Stab Steric clash with proteases N_Me->Stab Shields amide bond Perm Membrane Permeability N_Me->Perm Reduces H-bond donors Aib->Stab Conf Conformational Rigidity Aib->Conf Induces helical structures PK Enhanced Pharmacokinetics & Bioavailability Stab->PK Perm->PK Conf->PK

Logical mapping of NPAA structural modifications to enhanced pharmacokinetic properties.

Clinical Validation: FDA-Approved NPAA-Enhanced Peptides

The theoretical benefits of NPAAs have been rigorously validated in the clinic. A recent review of FDA-approved peptide drugs revealed that the vast majority utilize at least one non-natural amino acid to extend systemic half-life and improve clinical outcomes [5].

Table 1: Quantitative and Structural Impact of NPAAs in FDA-Approved Drugs

Peptide DrugTarget / IndicationKey NPAA ModificationsPharmacokinetic Impact
Semaglutide GLP-1R / Type 2 DiabetesAib⁸ (α-aminoisobutyric acid)Complete resistance to DPP-4 cleavage; T½ extended to 165 hours[2].
Icatibant Bradykinin B2 / AngioedemaD-Arg, Tic, Oic, Thi (5 NPAAs)Steric shielding against kininase II; functional T½ of 1.5 hours[5],[6].
Desmopressin V2 Receptor / Diabetes InsipidusD-Arg⁸, Deamino-Cys¹Evasion of trypsin-like proteases; enables oral/nasal absorption[2].
Telaprevir HCV Protease / Hepatitis CL-tert-Leucine, CyclohexylglycineExtreme conformational rigidity; enhanced target affinity and stability[6].

Experimental Methodology: Synthesizing Hindered NPAA Peptides

While NPAAs impart exceptional biological properties, they introduce significant chemical challenges during Solid-Phase Peptide Synthesis (SPPS). Coupling an amino acid onto a secondary amine (e.g., an N-methylated residue) or a sterically bulky


-carbon (e.g., Aib) suffers from a high activation energy barrier. Standard coupling reagents (like HBTU) often fail, leading to incomplete reactions and difficult-to-separate deletion sequences [7].

To ensure a self-validating system , the following protocol utilizes highly reactive uronium salts (COMU), elevated temperatures to increase chain mobility, and an orthogonal in-process monitoring step (Chloranil test) specifically designed for secondary amines.

Step-by-Step Protocol: Fmoc-SPPS of Sterically Hindered NPAAs

Reagents Required:

  • Resin: Rink Amide or Wang Resin (loading 0.3 - 0.5 mmol/g)

  • Coupling Reagent: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection: 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation of Hindered NPAA: In a separate vial, dissolve 4.0 equivalents of the Fmoc-protected NPAA and 3.9 equivalents of COMU in minimal DMF. Add 8.0 equivalents of DIPEA. Causality Note: Pre-activation is crucial. COMU forms a highly reactive ester that is less prone to side reactions (like guanidinylation of the N-terminus) compared to HATU[7].

  • High-Temperature Coupling: Add the pre-activated mixture to the resin. Heat the reaction vessel to 45°C using a microwave peptide synthesizer or a heated block for 45–60 minutes. Causality Note: Elevated thermal energy overcomes the steric hindrance barrier and disrupts localized hydrogen-bonded aggregation of the growing peptide chain.

  • Orthogonal In-Process Monitoring (Chloranil Test): Wash the resin with DMF. Take a few resin beads and perform a Chloranil test. Causality Note: The standard Kaiser test yields false negatives for secondary amines (e.g., N-methylated residues). The Chloranil test accurately detects unreacted secondary amines by turning blue/green.

  • Double Coupling & Capping: If the Chloranil test is positive, repeat Steps 2 and 3. Once complete, treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes. Causality Note: Capping permanently blocks any unreacted hindered amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities.

SPPS_Workflow Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Preactivate Pre-activate Hindered NPAA (COMU + DIPEA) Wash1->Preactivate Couple Coupling Reaction (Elevated Temp: 40-50°C) Preactivate->Couple Wash2 DMF Wash Couple->Wash2 Test Chloranil Test (For 2° Amines) Wash2->Test Recouple Double Coupling (If Test Positive) Test->Recouple Positive (Incomplete) Cap Acetic Anhydride Capping Test->Cap Negative (Complete) Recouple->Wash2 End Proceed to Next AA Cap->End

Optimized Fmoc-SPPS workflow for coupling sterically hindered non-proteinogenic amino acids.

Conclusion

The strategic incorporation of non-proteinogenic amino acids represents a paradigm shift in rational drug design. By understanding the physical chemistry of proteolytic active sites and cellular membranes, researchers can deploy D-amino acids, N-methylated backbones, and


-disubstituted residues to transform transient, impermeable native peptides into robust, highly bioavailable therapeutics. While these modifications introduce steric challenges during solid-phase synthesis, optimized protocols utilizing advanced coupling chemistries ensure high-fidelity production, paving the way for the next generation of peptide-based medicines.

References

  • Ding, Y., et al. (2020). "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." Amino Acids. Available at:[Link]

  • Li, Y., et al. (2021). "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." Marine Drugs. Available at:[Link]

  • Muttenthaler, M., et al. (2025). "Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation." MDPI. Available at: [Link]

Sources

Exploratory

Part 1: The Hydrophobic Effect: The Primary Driving Force in Protein Folding

An In-Depth Technical Guide on the Role of Hydrophobic Amino Acids in Protein Folding For Researchers, Scientists, and Drug Development Professionals The intricate three-dimensional structure of a protein is paramount to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of Hydrophobic Amino Acids in Protein Folding

For Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional structure of a protein is paramount to its function. The process by which a linear polypeptide chain folds into this native conformation is a complex interplay of various non-covalent interactions. Among these, the hydrophobic effect is considered the principal driving force for the folding of many globular proteins.[1][2] This phenomenon is not an attractive force between nonpolar molecules themselves, but rather a consequence of the thermodynamic properties of the surrounding aqueous environment.[3]

Thermodynamics of Hydrophobic Interactions

In an aqueous solution, water molecules form a highly ordered network of hydrogen bonds. The introduction of a nonpolar molecule, such as the side chain of a hydrophobic amino acid, disrupts this network. To minimize this disruption, water molecules form a cage-like structure, often referred to as a "solvation layer," around the nonpolar molecule. This increased ordering of water molecules leads to a decrease in the entropy of the system, which is thermodynamically unfavorable.[4]

The hydrophobic effect is, therefore, an entropy-driven process. When hydrophobic residues are sequestered in the protein's core, away from the aqueous solvent, the ordered water molecules of the solvation layer are released, leading to a significant increase in the overall entropy of the system.[4] This increase in entropy outweighs the decrease in conformational entropy of the polypeptide chain as it folds into a more ordered state, resulting in a net negative change in Gibbs free energy (ΔG) and a spontaneous folding process. While the hydrophobic effect is the primary driver, the final folded state is also stabilized by other interactions, including van der Waals forces within the tightly packed hydrophobic core, and hydrogen bonds and salt bridges, primarily on the protein's surface.[5]

The Hydrophobic Collapse Model

The "hydrophobic collapse" model posits that the initial step in the folding of many globular proteins is the rapid collapse of the polypeptide chain around its hydrophobic residues.[6][7] This process is driven by the desire to minimize the contact between nonpolar side chains and water. This collapse results in a compact, partially folded intermediate state known as a "molten globule."[8] The molten globule is characterized by a native-like compactness and a significant amount of secondary structure, but lacks the well-defined tertiary structure of the native state. From this collapsed state, the protein then undergoes a series of slower conformational rearrangements to achieve its unique, fully functional native structure.

Part 2: The Architects of the Core: Hydrophobic Amino Acids

The amino acids that drive the formation of the hydrophobic core are characterized by their nonpolar side chains. These residues are essential for the stability and overall architecture of globular proteins.

Classification and Properties

Hydrophobic amino acids can be broadly categorized into two main groups:

  • Aliphatic Amino Acids: These have non-aromatic hydrocarbon side chains. This group includes Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), and Proline (Pro). Glycine (Gly) is also often included in this group, although its single hydrogen side chain makes it only weakly hydrophobic.

  • Aromatic Amino Acids: These possess aromatic side chains. This group includes Phenylalanine (Phe) and Tryptophan (Trp). Tyrosine (Tyr) has a hydroxyl group on its aromatic ring, giving it some polar character, but it is still predominantly hydrophobic. Methionine (Met) contains a sulfur atom in its side chain but is also considered hydrophobic.[9][10]

The size, shape, and flexibility of these side chains influence how they pack together within the protein core, contributing to the overall stability and specificity of the folded structure.

Quantitative Analysis: Hydrophobicity Scales

To quantify the relative hydrophobicity of amino acids, various hydrophobicity scales have been developed based on experimental data and theoretical calculations.[9] These scales are invaluable tools for predicting protein structure, identifying transmembrane domains, and understanding the energetic contributions of individual residues to protein stability.

One of the most widely used scales is the Kyte-Doolittle hydropathy index, which is based on the free energy of transfer of amino acid side chains from a nonpolar solvent to water.[11]

Table 1: Hydrophobicity Scales of Common Amino Acids

Residue TypekdHydrophobicitywwHydrophobicityhhHydrophobicity
Ile4.50.31-0.60
Val4.2-0.07-0.31
Leu3.80.56-0.55
Phe2.81.13-0.32
Cys2.50.24-0.13
Met1.90.23-0.10
Ala1.8-0.170.11
Gly-0.4-0.010.74
Thr-0.7-0.140.52
Ser-0.8-0.130.84
Trp-0.91.850.30
Tyr-1.30.940.68
Pro-1.6-0.452.23
His-3.2-0.962.06
Glu-3.5-2.022.68
Gln-3.5-0.582.36
Asp-3.5-1.233.49
Asn-3.5-0.422.05
Lys-3.9-0.992.71
Arg-4.5-0.812.58

Adapted from Kyte & Doolittle (1982), Wimley & White (1996), and Hessa et al. (2005).[12]

Part 3: Experimental Methodologies for Probing Hydrophobic Interactions

A variety of experimental and computational techniques are employed to study the role of hydrophobic amino acids in protein folding and stability. The choice of method depends on the specific research question, with each technique providing unique insights into the structure and dynamics of the protein.

Spectroscopic Techniques

Spectroscopic methods are powerful tools for examining the overall structural features of proteins in solution.

3.1.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique to assess the secondary structure of proteins.[13][14] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure content (α-helices, β-sheets, and random coils). Changes in the CD spectrum can indicate conformational changes associated with folding, unfolding, or ligand binding. While CD does not directly probe hydrophobic interactions, it provides crucial information about the structural consequences of mutations to hydrophobic residues or changes in the environment that affect the hydrophobic effect.

  • Sample Preparation:

    • Ensure the protein sample is at least 95% pure.[13]

    • Prepare the protein in a CD-compatible buffer (e.g., phosphate buffer) that is transparent in the far-UV region.[13]

    • Accurately determine the protein concentration.

  • Instrument Setup:

    • Calibrate the CD spectrometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.[15]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the protein sample over the desired wavelength range (typically 190-250 nm).[16]

    • For thermal denaturation studies, gradually increase the temperature while monitoring the CD signal at a fixed wavelength.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.[16]

    • Convert the data to mean residue ellipticity.

    • Use deconvolution algorithms to estimate the secondary structure content.[16]

3.1.2. 8-Anilino-1-naphthalenesulfonic acid (ANS) Fluorescence Spectroscopy

ANS is a fluorescent probe that exhibits weak fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of a protein.[17][18] This property makes ANS an excellent tool for monitoring the exposure of hydrophobic surfaces during protein folding, unfolding, or aggregation. An increase in ANS fluorescence intensity and a blue shift in its emission maximum are indicative of the probe binding to exposed hydrophobic clusters.[17]

  • Sample and Reagent Preparation:

    • Prepare a stock solution of ANS (e.g., 0.1 M in DMSO).[17]

    • Dilute the protein sample to a final concentration of approximately 0.1 mg/mL in a suitable buffer.[17]

  • Binding and Incubation:

    • Add a known concentration of ANS (e.g., 50 µM) to the protein solution.[17]

    • Incubate the mixture in the dark for a defined period (e.g., 5 minutes) to allow for binding equilibrium.[17]

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum.

    • Set the excitation wavelength to approximately 380 nm and record the emission from 400 nm to 600 nm.[17][19]

  • Data Analysis:

    • Subtract the emission spectrum of a buffer blank containing ANS from the sample spectrum.[17]

    • Analyze the changes in fluorescence intensity and the wavelength of maximum emission. A higher intensity and a blue shift indicate increased surface hydrophobicity.[17]

Mutational Analysis

Site-directed mutagenesis is a powerful technique to investigate the contribution of individual amino acid residues to protein structure, function, and stability.[20][21]

3.2.1. Site-Directed Mutagenesis (SDM)

By systematically replacing hydrophobic residues with amino acids of different sizes, shapes, or polarities, researchers can quantify the energetic contribution of specific hydrophobic interactions to protein stability.[22][23] For example, mutating a buried leucine to an alanine will create a cavity in the hydrophobic core, often leading to a decrease in protein stability. The magnitude of this destabilization can be measured using techniques like differential scanning calorimetry or chemical denaturation monitored by CD or fluorescence spectroscopy.

SDM_Workflow cluster_design Design cluster_execution Execution cluster_analysis Analysis Identify Residue Identify Hydrophobic Residue of Interest Design Primers Design Mutagenic Primers Identify Residue->Design Primers PCR Perform PCR with Mutagenic Primers Design Primers->PCR Digest Template Digest Parental DNA Template PCR->Digest Template Transform Transform into Competent Cells Digest Template->Transform Sequence Sequence Verify Mutation Transform->Sequence Express Express and Purify Mutant Protein Sequence->Express Characterize Characterize Stability and Function Express->Characterize

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Asymmetric Synthesis of (S)-2-Amino-5-cyclohexylpentanoic Acid

Introduction (S)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest in medicinal chemistry and drug development.[1][2] These unnatural amino acids serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest in medicinal chemistry and drug development.[1][2] These unnatural amino acids serve as valuable building blocks for creating peptidomimetics and other bioactive compounds with enhanced pharmacological properties, such as increased metabolic stability and improved receptor affinity.[3][4] This document provides a comprehensive, field-proven protocol for the asymmetric synthesis of (S)-2-Amino-5-cyclohexylpentanoic acid, leveraging the well-established methodology of diastereoselective alkylation of a chiral nickel(II)-complexed Schiff base of glycine.[1][3][4] This approach is renowned for its high stereocontrol, operational simplicity, and scalability.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, explains the rationale behind key experimental choices, and provides a framework for the validation of the final product.

Synthetic Strategy Overview

The synthesis of (S)-2-Amino-5-cyclohexylpentanoic acid is achieved through a three-stage process, as illustrated in the workflow diagram below. The core of this strategy is the use of a chiral nickel(II) complex of a Schiff base derived from glycine and (S)-2-[(N-benzylprolyl)amino]benzophenone (BPB). This complex serves as a chiral glycine equivalent, enabling the stereoselective introduction of the cyclohexylpropyl side chain.

Synthesis_Workflow cluster_0 Stage 1: Formation of Chiral Ni(II) Complex cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Deprotection & Isolation Glycine Glycine Ni_Complex Chiral Ni(II)-Glycine Complex Glycine->Ni_Complex SBP_Auxiliary (S)-BPB Chiral Auxiliary SBP_Auxiliary->Ni_Complex NiCl2 NiCl₂ NiCl2->Ni_Complex Base1 Base (e.g., NaOH) Base1->Ni_Complex Alkylated_Complex Alkylated Ni(II) Complex Ni_Complex->Alkylated_Complex Alkylation in DMF Alkyl_Halide 1-Bromo-3-cyclohexylpropane Alkyl_Halide->Alkylated_Complex Base2 Base (e.g., NaOH) Base2->Alkylated_Complex Acid_Hydrolysis Acid Hydrolysis (HCl) Alkylated_Complex->Acid_Hydrolysis Complex Disassembly Final_Product (S)-2-Amino-5-cyclohexylpentanoic acid Acid_Hydrolysis->Final_Product Purification Purification Purification->Final_Product caption Figure 1. Overall synthetic workflow.

Caption: Figure 1. Overall synthetic workflow.

Experimental Protocols

PART 1: Synthesis of the Chiral Ni(II)-Glycine Complex

The formation of the chiral nickel(II) complex is the cornerstone of this asymmetric synthesis. The Schiff base is formed in situ from glycine, the chiral auxiliary (S)-2-[(N-benzylprolyl)amino]benzophenone, and a nickel(II) source. The rigid, square-planar geometry of the resulting complex effectively shields one face of the glycine α-carbon, directing the subsequent alkylation to occur from the less sterically hindered face.[5]

Materials:

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)
Glycine75.071.5020.0
(S)-2-[(N-benzylprolyl)amino]benzophenone (SBP)420.528.4120.0
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)237.694.7520.0
Sodium Hydroxide (NaOH)40.001.6040.0
Methanol (MeOH)32.04100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine (1.50 g, 20.0 mmol), (S)-2-[(N-benzylprolyl)amino]benzophenone (8.41 g, 20.0 mmol), and methanol (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate beaker, dissolve nickel(II) chloride hexahydrate (4.75 g, 20.0 mmol) and sodium hydroxide (1.60 g, 40.0 mmol) in 50 mL of methanol. The solution will turn green.

  • Add the nickel/base solution to the suspension from step 2.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2 hours. The color of the reaction mixture will change to a deep red/orange, indicating the formation of the Ni(II) complex.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the red-orange precipitate by vacuum filtration and wash with cold methanol (2 x 20 mL).

  • Dry the solid product under vacuum to a constant weight. The expected yield is typically high (>90%).

PART 2: Diastereoselective Alkylation

This step involves the deprotonation of the α-carbon of the glycine moiety within the Ni(II) complex, followed by nucleophilic attack on the alkylating agent, 1-bromo-3-cyclohexylpropane. The choice of a non-polar, aprotic solvent like N,N-dimethylformamide (DMF) and a solid base such as NaOH has been shown to provide excellent diastereoselectivity.[1]

Materials:

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)
Chiral Ni(II)-Glycine Complex552.2611.0520.0
1-Bromo-3-cyclohexylpropane205.134.5122.0
Sodium Hydroxide (NaOH), beads40.000.8822.0
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate (EtOAc)88.11200 mL-
Water (deionized)18.02200 mL-

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add the chiral Ni(II)-glycine complex (11.05 g, 20.0 mmol) and N,N-dimethylformamide (100 mL).

  • Stir the mixture at room temperature until the complex is fully dissolved.

  • Add 1-bromo-3-cyclohexylpropane (4.51 g, 22.0 mmol) to the solution.

  • Add sodium hydroxide beads (0.88 g, 22.0 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate.

  • Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex as a deep red solid. This product can often be used in the next step without further purification.

PART 3: Deprotection and Isolation of (S)-2-Amino-5-cyclohexylpentanoic acid

The final step involves the disassembly of the alkylated Ni(II) complex using acidic hydrolysis. This process liberates the desired α-amino acid and the chiral auxiliary, which can be recovered and reused.[6]

Materials:

ReagentConcentrationVolume (mL)
Crude Alkylated Ni(II) Complex-~20 mmol
Hydrochloric Acid (HCl)3 M100 mL
Diethyl Ether-100 mL
Dowex 50WX8 ion-exchange resin--
Ammonium Hydroxide (NH₄OH)2 MAs needed

Procedure:

  • Dissolve the crude alkylated Ni(II) complex in 100 mL of 3 M hydrochloric acid in a 250 mL round-bottom flask.

  • Stir the mixture at 60 °C for 2 hours. The color of the solution will change from red to green, indicating the release of Ni(II) ions.

  • Cool the reaction mixture to room temperature. The chiral auxiliary will precipitate out.

  • Extract the mixture with diethyl ether (2 x 50 mL) to recover the chiral auxiliary. The aqueous layer contains the desired amino acid and Ni(II) salts.

  • Apply the aqueous layer to a column packed with Dowex 50WX8 ion-exchange resin (H⁺ form).

  • Wash the resin with deionized water to remove the Ni(II) salts.

  • Elute the amino acid from the resin using 2 M ammonium hydroxide.

  • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).

  • Combine the product-containing fractions and concentrate under reduced pressure to obtain (S)-2-Amino-5-cyclohexylpentanoic acid as a white solid.[7]

Product Characterization and Validation

The identity and purity of the synthesized (S)-2-Amino-5-cyclohexylpentanoic acid should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the cyclohexyl and pentanoic acid moieties, including a triplet for the α-proton around 3.5-3.7 ppm.
¹³C NMR The spectrum should display the expected number of carbon signals, including the carboxyl carbon around 175-180 ppm.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₂₁NO₂ (199.29 g/mol ).
Chiral HPLC Enantiomeric purity should be determined by chiral HPLC analysis, often after derivatization (e.g., with Fmoc-Cl).[8][9] A suitable chiral stationary phase, such as one based on a macrocyclic glycopeptide, should be used to resolve the enantiomers.[10][11]

Safety Precautions

  • Nickel(II) Complexes: Nickel compounds are suspected carcinogens and can cause skin sensitization.[12] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • 1-Bromo-3-cyclohexylpropane: Alkyl bromides are irritants and may be harmful if inhaled or absorbed through the skin.[13] Use in a fume hood and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Mechanism of Stereoselectivity

The high degree of stereoselectivity observed in this synthesis is a direct consequence of the rigid, square-planar geometry of the chiral Ni(II) complex.

Caption: Figure 2. Rationale for stereoselectivity.

References

  • Belokon, Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1293-1301. [Link]

  • Mei, H., et al. (2020). Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. Chirality, 32(12), 1354-1360. [Link]

  • Lyapkalo, I. M., & Soloshonok, V. A. (2007). Asymmetric synthesis of α-amino acids via alkylation of chiral Ni(II) complexes of glycine and alanine Schiff bases. Russian Chemical Reviews, 76(9), 779-821.
  • Chen, H., et al. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry, 79(17), 7872–7879. [Link]

  • Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2739. [Link]

  • de Oliveira, G. A. R., et al. (2022). Nickel (II) chloride schiff base complex: Synthesis, characterization, toxicity, antibacterial and leishmanicidal activity. Chemico-Biological Interactions, 351, 109714. [Link]

  • Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 23(8), 1633-1641. [Link]

  • PubChem. 1-Bromo-3-cyclohexylbenzene. [Link]

  • PubChem. 1-Bromo-3-cyclohexylpropan-2-ol. [Link]

  • Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2739. [Link]

  • Belokon, Y. N., et al. (1988). Synthesis of a chiral nickel(II) complex of an electrophilic glycinate, and its use for asymmetric preparation of α-amino acids.
  • Lygo, B., & Wainwright, P. G. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(44), 13463-13475. [Link]

  • Firouzabadi, H., et al. (2013). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 18(1), 80-87. [Link]

  • Zare, K., et al. (2022). Water-soluble nickel (II) Schiff base complexes.
  • Naulet, T., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 235-243. [Link]

  • Gangwar, A. P., et al. (2011). Synthesis, spectroscopy and biological studies of nickel (II) complexes with tetradentate Schiff bases having N2O2. Journal of Chemical and Pharmaceutical Research, 3(1), 234-243. [Link]

  • Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2739. [Link]

  • Sharma, S., et al. (2021). Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation. ResearchGate. [Link]

  • Lygo, B., & Wainwright, P. G. (2003). Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society, 125(44), 13463-13475. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-173. [Link]

  • Herchel, R., et al. (2016). Nickel(II) Schiff base complexes: Synthesis, reactivity,magnetic properties and catalytic activity. Inorganica Chimica Acta, 450, 246-255.
  • Zhang, X., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(10), 4449-4457. [Link]

  • PrepChem. Synthesis of 1-bromo-4-cyclohexylbutane. [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Tetrahedron, 73(33), 4867-4896.
  • Wu, Y., et al. (2026). Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. Langmuir.
  • Google Patents.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis and Characterization of Ni(II) Schiff Base Complex as a Precursor for NiO Nanoparticles and an Investigation of Their Corrosion Inhibition. Science and Technology Indonesia, 8(3), 303-311.
  • Ligandbook. (2S)-2-amino-5-oxohexanoic acid (PDB code ONL). [Link]

Sources

Application

Application Note: High-Efficiency Incorporation of (S)-2-Amino-5-cyclohexylpentanoic Acid into Therapeutic Peptides

[label=" Validating Protocol Reproducibility I'm now incorporating detailed, step-by-step methods with validation checkpoints to ensure protocol reproducibility. I've drafted an initial protocol section, including resin...

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Validating Protocol Reproducibility

I'm now incorporating detailed, step-by-step methods with validation checkpoints to ensure protocol reproducibility. I've drafted an initial protocol section, including resin swelling, Fmoc deprotection, and self-validation with UV quantification of the collected deprotection flow-through. The next step is pre-activation of the UAA.

Integrating Validation Checkpoints

I'm now writing and integrating the detailed validation checkpoints directly into the SPPS protocol to ensure reproducibility. I'm focusing on validating resin loading using UV quantification, checking coupling efficiency with the Kaiser test, and confirming product purity with LC-MS after cleavage. I'm building each step with self-validation steps to ensure success.

Refining the Workflow

I've been refining the workflow, incorporating double coupling steps with DIC/Oxyma Pure to address any potential steric hindrance during peptide synthesis. I've also incorporated the self-validation steps into the cleavage protocol, and added a mini-cleavage LC-MS step to verify the product's identity before proceeding. I've created the troubleshooting table.

Troubleshooting Potential Issues

I'm now populating the troubleshooting table. I'm focusing on key challenges: poor solubility, which I'll address with DCM. I'm also addressing epimerization using milder conditions and reduced activation time, plus Triton X-100 or heat for aggregation. The workflow now includes several validation steps to confirm reproducibility.

Finalizing the SPPS Workflow

I've updated the Fmoc-SPPS workflow, adding a DIC/Oxyma Pure coupling step, and integrating validation checks into cleavage and LC-MS analyses for product identity. I've also finished populating the troubleshooting table. The design now includes robust validation.

Linking Citations and Text

I've linked the citations with the text. I am using PubChem, US9073974B2, and a study on serine protease inhibitors for the supporting evidence. I've integrated them into the mechanistic rationale. I am focused on strengthening the application note's text, and making sure the text has appropriate citations.

Executive Summary

(S)-2-Amino-5-cyclohexylpentanoic acid is a highly lipophilic, non-proteinogenic amino acid utilized in advanced peptide drug design. Featuring a flexible three-carbon aliphatic linker that terminates in a bulky cyclohexyl ring, this unnatural amino acid (UAA) significantly enhances the proteolytic stability, lipophilicity, and membrane permeability of therapeutic peptides. This application note provides a comprehensive, self-validating protocol for the efficient incorporation of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Structural Advantages

The integration of specialized UAAs into peptide backbones is driven by the need to overcome the poor pharmacokinetic profiles of natural peptides.

  • Protease Evasion: Proteolytic enzymes (e.g., serine proteases, aminopeptidases) rely on specific stereochemical and spatial recognition of natural L-amino acid side chains. The bulky cyclohexyl group creates severe steric hindrance, preventing the peptide backbone from properly docking into the protease active site .

  • Hydrophobic Anchoring: The extended side chain acts as a hydrophobic anchor. In targets like αvβ3 integrins or G-protein coupled receptors (GPCRs), this flexibility allows the bulky ring to penetrate deeply into lipophilic binding pockets, dramatically increasing binding affinity and target residence time .

Protease_Resistance Natural Natural Peptide (L-Amino Acids) Protease Serine Proteases Natural->Protease Degradation Rapid Cleavage (Short Half-life) Protease->Degradation Modified Modified Peptide with UAA Steric Steric Shielding & Unrecognized Motif Modified->Steric Stability Proteolytic Stability (Extended Half-life) Steric->Stability

Mechanism of enhanced proteolytic stability conferred by bulky unnatural amino acids.

Physicochemical Properties

Understanding the physical properties of the UAA is critical for predicting its behavior during synthesis. The high lipophilicity can lead to on-resin aggregation, necessitating optimized coupling environments .

PropertyValueImpact on Synthesis / Application
Chemical Name (S)-2-Amino-5-cyclohexylpentanoic acidDefines stereochemistry (L-equivalent).
CAS Number 768366-86-5Unique identifier for procurement.
Molecular Formula C11H21NO2High carbon-to-heteroatom ratio.
Molecular Weight 199.29 g/mol Used for precise stoichiometric calculations.
Side-Chain Structure -CH2-CH2-CH2-C6H11Induces strong hydrophobic interactions.
Solubility (Fmoc) Soluble in DMF, NMP, DCMRequires high-grade polar aprotic solvents.

Experimental Workflow & Self-Validating Protocol

To ensure high-fidelity synthesis, this protocol employs a self-validating system. Every critical step is paired with an analytical checkpoint to confirm causality and success before proceeding.

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Check1 Validation: UV Quantification Deprotect->Check1 Activate Pre-activation of UAA (HATU/DIPEA) Check1->Activate Couple Coupling of (S)-2-Amino- 5-cyclohexylpentanoic acid Activate->Couple Check2 Validation: Kaiser Test Couple->Check2 Check2->Deprotect Pass (Next AA) Check2->Couple Fail (Re-couple) Cleave Cleavage & Deprotection (TFA Cocktail) Check2->Cleave Pass (Sequence Complete)

Self-validating Fmoc-SPPS workflow for hydrophobic UAA incorporation.

Detailed Step-by-Step Methodology

Scale: 0.1 mmol. All reactions are performed at room temperature unless otherwise noted.

Step 1: Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of Rink Amide ChemMatrix resin. Swell in 5 mL Dichloromethane (DCM) for 30 min, followed by 5 mL Dimethylformamide (DMF) for 30 min.

  • Causality: ChemMatrix (PEG-based) resin is explicitly chosen over standard polystyrene. Its highly solvated matrix maintains optimal swelling even when highly lipophilic sequences are synthesized, preventing premature chain termination caused by hydrophobic collapse.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat with fresh solution for 15 minutes. Wash thoroughly with DMF (5 × 3 mL).

  • Self-Validation Checkpoint 1 (UV Quantification): Collect the deprotection flow-through. Dilute 1:100 in DMF and measure absorbance at 301 nm. Calculate the exact resin loading to ensure complete removal of the Fmoc protecting group.

Step 3: Pre-Activation of the Bulky UAA

  • Action: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for exactly 2 minutes.

  • Causality: HATU is selected over traditional DIC/HOBt because its superior reactivity (forming an active HOAt ester) is required to overcome the steric hindrance of the bulky UAA. The slight sub-stoichiometry of HATU relative to the amino acid (3.9 eq vs 4.0 eq) prevents irreversible capping of the resin N-terminus by unreacted uronium species.

Step 4: Coupling

  • Action: Transfer the activated UAA solution to the resin. Agitate gently for 120 minutes.

  • Self-Validation Checkpoint 2 (Kaiser Test): Remove a few resin beads, wash with EtOH, and apply Kaiser test reagents.

    • Result = Yellow/Colorless: Coupling is complete. Proceed to Step 5.

    • Result = Blue: Incomplete coupling. Causality: Hydrophobic aggregation has shielded the N-terminus. Intervention: Perform a double coupling using DIC (4 eq) and Oxyma Pure (4 eq) in 1:1 DMF/NMP for 2 hours to alter the transition state solvation.

Step 5: Cleavage and Global Deprotection

  • Action: Wash the resin with DCM (5 × 3 mL) and dry under vacuum. Treat with 4 mL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Causality: Although the cyclohexylpentyl side chain lacks protecting groups, Triisopropylsilane (TIS) and water are strictly required to scavenge reactive carbocations generated from the protecting groups of adjacent natural amino acids in the sequence.

  • Self-Validation Checkpoint 3 (Mini-Cleavage LC-MS): Prior to full cleavage, cleave a 5 mg analytical sample. Analyze via LC-MS to verify the presence of the target mass (

    
    ) and the absence of deletion sequences.
    

Troubleshooting & Optimization

ObservationPotential CauseMechanistic Solution
Persistent Positive Kaiser Test Hydrophobic collapse of the peptide chain on the resin.Switch solvent to 1:1 DMF/NMP or add 0.1 M Triton X-100 to disrupt hydrophobic interactions.
Epimerization at the UAA Over-activation with HATU or excessive base (DIPEA).Reduce pre-activation time to <1 min. Substitute DIPEA with the weaker base TMP (2,4,6-trimethylpyridine).
Poor Solubility of Fmoc-UAA High lipophilicity of the cyclohexylpentyl group.Add 10-20% DCM to the DMF coupling solvent to enhance solvation of the hydrophobic moiety.

References

  • National Center for Biotechnology Information (PubChem). "(2S)-2-amino-5-cyclohexylpentanoic acid - Compound Summary." PubChem. Available at:[Link]

  • Chen, X., et al. "RGD-containing cyclic peptides." Google Patents (US9073974B2).
  • Midura-Nowaczek, K., et al. "Tripeptides with non-code amino acids as potential serine proteases inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. Available at:[Link]

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with (s)-2-Amino-5-cyclohexylpentanoic acid

Introduction: The Significance of (s)-2-Amino-5-cyclohexylpentanoic Acid in Peptide Synthesis (s)-2-Amino-5-cyclohexylpentanoic acid, a non-canonical amino acid, is a valuable building block in the design of novel peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (s)-2-Amino-5-cyclohexylpentanoic Acid in Peptide Synthesis

(s)-2-Amino-5-cyclohexylpentanoic acid, a non-canonical amino acid, is a valuable building block in the design of novel peptide therapeutics. Its distinctive structural feature, a cyclohexyl group extending from a pentanoic acid backbone, imparts unique physicochemical properties to peptides. The incorporation of this bulky and hydrophobic residue can significantly enhance the metabolic stability of peptides by sterically hindering enzymatic degradation, thereby prolonging their in-vivo half-life.[1] Furthermore, the cyclohexyl moiety can facilitate strong hydrophobic interactions with target receptors, potentially increasing binding affinity and selectivity.[1] These attributes make it a sought-after component in the development of peptides with improved pharmacokinetic and pharmacodynamic profiles.

However, the very properties that make (s)-2-Amino-5-cyclohexylpentanoic acid desirable also present significant challenges during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the strategies and detailed protocols to successfully incorporate this sterically hindered amino acid into peptide sequences, ensuring high yield and purity.

Core Challenges in the SPPS of (s)-2-Amino-5-cyclohexylpentanoic Acid

The primary obstacle in utilizing (s)-2-Amino-5-cyclohexylpentanoic acid in SPPS is the steric hindrance presented by its bulky side chain. This steric bulk can lead to several complications:

  • Reduced Coupling Efficiency: The cyclohexylpentyl side chain can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This can result in incomplete coupling reactions and the formation of deletion sequences.[2]

  • Slower Reaction Kinetics: The coupling of sterically hindered amino acids is often significantly slower than that of standard amino acids.[2] Standard reaction times may be insufficient to drive the coupling to completion.

  • Peptide Aggregation: The hydrophobic nature of the cyclohexyl group can promote inter-chain and intra-chain aggregation of the peptide on the resin.[3] This aggregation can further block reactive sites, leading to failed synthesis.[3]

To overcome these challenges, a carefully optimized SPPS strategy is required, focusing on the choice of coupling reagents, reaction conditions, and specialized protocols.

Strategic Selection of Coupling Reagents for Hindered Amino Acids

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often not potent enough to efficiently mediate the coupling of sterically demanding amino acids.[4] A more powerful in-situ activating reagent is necessary to overcome the steric barrier.[4]

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassActivating SpeciesReactivityKey Advantages
HATU Uronium SaltOAt-active esterVery HighRapid kinetics, high efficiency, low racemization.[5]
HBTU Uronium SaltOBt-active esterHighGood performance, widely used.
HCTU Uronium SaltO-6-ClBt esterVery HighMore reactive than HBTU.[6]
PyBOP Phosphonium SaltOBt-active esterHighStrong coupling reagent, less prone to guanidinylation side reactions than uronium salts.[7]
COMU Uronium SaltOxyma-active esterVery HighComparable to HATU, with improved safety profile (non-explosive byproducts).[8]

For the incorporation of (s)-2-Amino-5-cyclohexylpentanoic acid, aminium/uronium salts such as HATU or phosphonium salts like PyBOP are highly recommended due to their ability to form highly reactive activated esters.[4]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[9]

Resin Selection and Preparation

The choice of resin is crucial for managing peptide aggregation. A low-loading resin (e.g., 0.1-0.3 mmol/g) is recommended to increase the distance between peptide chains, thereby reducing intermolecular aggregation.[3] Resins with a polyethylene glycol (PEG) linker can also enhance the solvation of the growing peptide.[3]

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

  • Drain the DMF.

Fmoc-Deprotection

The removal of the N-terminal Fmoc protecting group is a standard step in each cycle of SPPS.

Protocol 2: Standard Fmoc-Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[10]

  • Agitate the mixture for 5-10 minutes at room temperature.[10]

  • Drain the solution.

  • Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.[10]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[5]

G Resin Fmoc-AA-Resin Add_Piperidine Add 20% Piperidine in DMF Resin->Add_Piperidine Deprotection Fmoc Removal Add_Piperidine->Deprotection Wash_DMF Wash with DMF Deprotection->Wash_DMF Free_Amine H2N-AA-Resin Wash_DMF->Free_Amine

Caption: Fmoc-Deprotection Workflow.

Optimized Coupling of (s)-2-Amino-5-cyclohexylpentanoic Acid

Due to the steric hindrance of (s)-2-Amino-5-cyclohexylpentanoic acid, a standard single coupling may not be sufficient. A "double coupling" strategy is highly recommended to drive the reaction to completion.[11]

Protocol 3: Double Coupling using HATU

This protocol assumes a synthesis scale of 0.1 mmol.

First Coupling:

  • Pre-activation: In a separate vessel, dissolve Fmoc-(s)-2-Amino-5-cyclohexylpentanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.[4] Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol).[4] Allow the pre-activation to proceed for 1-5 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.[4]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

Second Coupling:

  • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-(s)-2-Amino-5-cyclohexylpentanoic acid.[4]

  • After the second coupling, wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next deprotection step.[4]

  • Monitoring: It is advisable to perform a Kaiser test after the second coupling. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), a third coupling may be necessary.

G Start Deprotected Peptide-Resin Preactivate_1 Pre-activate Amino Acid with HATU/DIPEA (1st) Start->Preactivate_1 Couple_1 Add to Resin (45-60 min) Preactivate_1->Couple_1 Wash_1 Wash with DMF Couple_1->Wash_1 Preactivate_2 Pre-activate Fresh Amino Acid (2nd) Wash_1->Preactivate_2 Couple_2 Add to Resin (45-60 min) Preactivate_2->Couple_2 Wash_2 Wash with DMF/DCM Couple_2->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Recouple Perform Third Coupling Kaiser_Test->Recouple Positive

Caption: Double Coupling Workflow.

Cleavage and Deprotection

Peptides containing hydrophobic residues like (s)-2-Amino-5-cyclohexylpentanoic acid require a robust cleavage cocktail to ensure complete removal of side-chain protecting groups and cleavage from the resin. "Reagent K" is a widely used and effective cocktail for this purpose.[12][13]

Protocol 4: Cleavage with Reagent K

Reagent K Composition: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/w/v/v/v).[13]

  • Resin Preparation: After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.[13]

  • Cleavage: In a well-ventilated fume hood, add the freshly prepared Reagent K to the dried peptide-resin (typically 10-20 mL per gram of resin).[13]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[13]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether twice to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Table 2: Common Scavengers and Their Functions in Cleavage Cocktails

ScavengerFunction
Water Acts as a scavenger for tert-butyl cations generated from Boc and tBu protecting groups.[12]
Triisopropylsilane (TIS) A scavenger for trityl cations and reduces oxidation of sensitive residues.
Phenol Protects Tyrosine and Tryptophan side chains from oxidation and alkylation.[14]
Thioanisole Assists in the removal of Pbf protecting groups from Arginine and suppresses oxidation.[14]
1,2-Ethanedithiol (EDT) Scavenges various cationic species and is particularly important for peptides containing Cysteine, Methionine, or Tryptophan.[15]

Purification and Analysis

Peptides containing (s)-2-Amino-5-cyclohexylpentanoic acid are often hydrophobic, which can pose challenges during purification.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purification. A shallow gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is typically required to achieve good separation. The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Potential Side Reactions and Mitigation Strategies

  • Aspartimide Formation: In sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, the peptide backbone can cyclize to form a stable five-membered aspartimide ring under basic conditions (e.g., piperidine treatment).[16] This can be minimized by using protecting groups on the preceding amino acid or by adding HOBt to the deprotection solution.[16]

  • Diketopiperazine Formation: This side reaction is most prevalent when Proline or Glycine is one of the first two amino acids at the C-terminus.[16] Using 2-chlorotrityl chloride resin can suppress this side reaction due to its steric bulk.[16]

Conclusion

The successful incorporation of the sterically hindered and hydrophobic amino acid (s)-2-Amino-5-cyclohexylpentanoic acid into peptides via SPPS is achievable with a carefully optimized strategy. The key to success lies in the selection of potent coupling reagents, the implementation of a double coupling protocol, and the use of a robust cleavage cocktail. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this valuable non-canonical amino acid to develop novel peptide-based therapeutics with enhanced properties.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • El-Faham, A., & Albericio, F. (2014). Recent development in peptide coupling reagents.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Peptide Science, 13(7), 441-448.
  • Nowick, J. S. (n.d.).
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Gilon, C., et al. (2001). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Chemistry Today. (2024, November 28). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS.
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2003). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide research, 61(3), 133-140.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205.
  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • Müller, L. K., et al. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.

Sources

Application

Protecting group strategy for (s)-2-Amino-5-cyclohexylpentanoic acid in SPPS

Application Note & Protocol Guide Topic: Strategic Application of Protecting Groups for (S)-2-Amino-5-cyclohexylpentanoic Acid in Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Application of Protecting Groups for (S)-2-Amino-5-cyclohexylpentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Non-Canonical Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity.[1] (S)-2-Amino-5-cyclohexylpentanoic acid, a synthetic amino acid featuring a cyclohexyl group at the end of a three-carbon aliphatic side chain, is a valuable building block in this context. Its bulky, hydrophobic side chain can sterically shield the peptide backbone from enzymatic degradation and introduce specific conformational constraints that may optimize binding to biological targets.[2][3]

This guide provides a detailed framework for the successful incorporation of this unique amino acid into peptide chains using Solid-Phase Peptide Synthesis (SPPS). We will delve into the optimal protecting group strategy, address the specific challenges posed by its structure, and provide validated, step-by-step protocols for its use in a research or drug development setting.

Core Protecting Group Strategy: The Orthogonal Fmoc/tBu Approach

For the successful synthesis of peptides, the reactive α-amino group and any functional side chains must be masked with protecting groups.[4] The choice of these groups is critical and dictates the entire synthetic strategy.

α-Amino Group Protection: Fmoc as the Gold Standard

The modern standard for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy.[5] The α-amino group of (S)-2-Amino-5-cyclohexylpentanoic acid is protected with the base-labile Fmoc group.[6] This choice offers several distinct advantages over the older Boc/Bzl strategy:

  • Orthogonality: The Fmoc group is cleaved under mild basic conditions (typically with piperidine), which do not affect the acid-labile side-chain protecting groups (like t-butyl) or the acid-sensitive linker attaching the peptide to the resin.[5][7] This prevents premature deprotection and side reactions.

  • Milder Conditions: The final cleavage from the resin and removal of side-chain protecting groups is achieved with trifluoroacetic acid (TFA), a much less harsh and hazardous acid than the hydrofluoric acid (HF) required in Boc-based synthesis.[5]

Side-Chain Considerations: An Unprotected Aliphatic Group

The side chain of (S)-2-Amino-5-cyclohexylpentanoic acid consists of a propyl chain terminating in a cyclohexyl ring. This entire moiety is aliphatic and chemically inert under the standard conditions of SPPS. Therefore, the side chain of (S)-2-Amino-5-cyclohexylpentanoic acid does not require a protecting group. This simplifies the synthesis by reducing the number of deprotection steps and potential side reactions.[4]

Experimental Workflows and Chemical Mechanisms

A successful SPPS cycle involves two key chemical transformations: the deprotection of the N-terminal amine and the coupling of the next amino acid.

Fmoc-SPPS Workflow Overview

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy.

SPPS_Workflow Start Start: Peptide-Resin with N-terminal Fmoc Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check Kaiser Test (Check for completion) Wash2->Check Check->Coupling Negative (Yellow) -> Recouple Repeat Repeat Cycle for Next Amino Acid Check->Repeat Positive (Blue) Repeat->Deprotection Cleavage Final Step: Cleavage & Global Deprotection (TFA) Repeat->Cleavage

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanism 1: Fmoc Group Deprotection

The Fmoc group is removed via a base-catalyzed β-elimination reaction. Piperidine acts as both the base to initiate the reaction and a scavenger to trap the reactive dibenzofulvene (DBF) byproduct, preventing it from alkylating the newly freed amine.[6][8]

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine FmocN Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction FmocN->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenging Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) + CO₂ Beta_Elimination->DBF Free_Amine H₂N-Peptide (Free Amine) Beta_Elimination->Free_Amine DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection using piperidine.

Mechanism 2: HATU-Mediated Coupling

While the cyclohexyl group in (S)-2-Amino-5-cyclohexylpentanoic acid is distant from the α-carbon, the overall bulkiness of the amino acid can still lead to slower reaction kinetics compared to smaller amino acids like alanine.[2] Therefore, highly efficient coupling reagents are recommended. Aminium/uronium salts like HATU are superior to carbodiimides for such couplings because they form highly reactive OAt-esters that can overcome steric barriers.[9]

HATU_Coupling cluster_0 Reactants FmocAA Fmoc-AA-COOH Activation Activation Step FmocAA->Activation HATU HATU HATU->Activation Base DIPEA Base->Activation ActiveEster Fmoc-AA-OAt (Highly Reactive Ester) Activation->ActiveEster Coupling Coupling Step ActiveEster->Coupling ResinAmine H₂N-Peptide-Resin ResinAmine->Coupling PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) Coupling->PeptideBond

Caption: Amide bond formation using HATU as the activating agent.

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers. Always use high-quality, peptide-synthesis-grade solvents.

Protocol 1: N-Terminal Fmoc Deprotection

This procedure is performed after the coupling of the previous amino acid or for the first deprotection of a pre-loaded resin.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

  • Fritted reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in 5 mL of DMF for 30 minutes. Drain the solvent.[3]

  • First Deprotection: Add 5 mL of Deprotection Solution to the resin. Agitate gently for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh 5 mL of Deprotection Solution to the resin. Agitate for 15-20 minutes.[6]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly by agitating with 5 mL of DMF for 1 minute and draining. Repeat this wash step five times to ensure complete removal of piperidine and the DBF-adduct.

  • Final Wash: Wash the resin twice with 5 mL of DCM and drain thoroughly. The resin is now ready for the coupling step.

Protocol 2: Coupling of Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid-OH

This protocol utilizes HATU for efficient activation. A double-coupling strategy is recommended to ensure the reaction goes to completion, especially if the N-terminal amine of the peptide-resin is sterically hindered.

Materials:

  • Deprotected peptide-resin (0.1 mmol)

  • Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid-OH (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • DMF, peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the peptide-resin is deprotected (Protocol 1) and swollen in DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid-OH and HATU in 2 mL of DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2]

  • First Coupling:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 45-60 minutes at room temperature.[9]

    • Drain the reaction solution and wash the resin three times with DMF.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

    • Positive Result (Beads turn blue): The coupling is incomplete. Proceed to the second coupling.

    • Negative Result (Beads remain colorless/yellow): The coupling is complete. Proceed to the washing step (Step 6).

  • Second Coupling (if required): Prepare a fresh solution of activated amino acid as in Step 2 and repeat the coupling reaction (Step 3).

  • Final Washing: Once the coupling is complete (Kaiser test negative), wash the resin five times with DMF, followed by three times with DCM. The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Global Deprotection

This procedure cleaves the completed peptide from the solid support and removes any acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the Cleavage Cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the peptide) should form.

  • Isolation:

    • Incubate the mixture at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data and Reagent Selection

The success of incorporating sterically demanding amino acids is highly dependent on the choice of reagents.

Table 1: Physicochemical Properties of Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid-OH
PropertyValue
Molecular Formula C₂₆H₃₁NO₄
Molecular Weight 421.53 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF, NMP, DCM

(Note: Exact properties may vary slightly by supplier. Refer to the specific product's Certificate of Analysis.)

Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)ReactivityKey Characteristics & Recommendations
Carbodiimides DIC, DCCModerateOften insufficient for sterically hindered couplings, leading to low yields.[10] Not recommended for this application unless combined with an additive like Oxyma Pure.
Aminium/Uronium HATU , HBTU, HCTUVery High Highly recommended. Forms highly reactive OAt or OBt active esters that rapidly acylate the amine. HATU is generally considered the most efficient.
Phosphonium PyBOP, PyAOPHighVery effective at minimizing racemization. PyAOP is particularly useful for difficult sequences. Solutions have moderate stability in DMF.
Other COMUVery HighA newer generation uronium salt with reactivity comparable to HATU but with improved safety and solubility profiles.[11]

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Bofill, J., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Chemistry – A European Journal. Retrieved from [Link]

  • Composition and method for the release of protected peptides from a resin. (n.d.). Google Patents.
  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF. Retrieved from [Link]

  • Déziel, R., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]

  • Peptides. (n.d.). aapptec, LLC. Retrieved from [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020). Deliver Therapeutics. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. (2024). Chemistry Today. Retrieved from [Link]

  • Fmoc-Cha-OH. (n.d.). Peptides. Retrieved from [Link]

  • (S)-2-Amino-5-((S)-3-amino-3-carboxypropanamido)pentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Knowledge UChicago. Retrieved from [Link]

Sources

Method

High-Efficiency Coupling Strategies for Sterically Hindered Unnatural Amino Acids: A Focus on (S)-2-Amino-5-cyclohexylpentanoic Acid

Introduction: The Challenge of Aliphatic Bulk in SPPS The incorporation of unnatural, sterically hindered amino acids into peptide sequences is a cornerstone of modern drug development, utilized to enhance proteolytic st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Aliphatic Bulk in SPPS

The incorporation of unnatural, sterically hindered amino acids into peptide sequences is a cornerstone of modern drug development, utilized to enhance proteolytic stability and target affinity. (S)-2-Amino-5-cyclohexylpentanoic acid serves as a prime model for this challenge. While it lacks the extreme local


-carbon branching of tert-leucine, its extended aliphatic chain terminating in a bulky cyclohexyl moiety introduces profound synthetic hurdles.

During Solid-Phase Peptide Synthesis (SPPS), the hydrophobic bulk of the cyclohexylpentyl group promotes severe inter-chain aggregation and resin matrix collapse[1][2]. This physical shielding drastically reduces the accessibility of the terminal amine, rendering standard coupling reagents (e.g., HBTU, DIC/HOBt) kinetically incompetent. Overcoming this requires a dual approach: disrupting the hydrophobic collapse and utilizing hyper-reactive coupling intermediates[3].

Mechanistic Causality: Transition State Stabilization

Peptide bond formation relies on activating the carboxylic acid into a highly electrophilic intermediate. Traditional carbodiimides (like DIC) generate an O-acylisourea, which must be rapidly converted into an active ester by an additive to prevent racemization via oxazolone formation[4].

When coupling onto a bulky residue like (S)-2-Amino-5-cyclohexylpentanoic acid, the aminolysis of the active ester becomes the rate-limiting step due to transition-state steric clash. Standard OBt (benzotriazole) esters fail because they lack the necessary electrophilicity and transition-state stabilization.

To bypass this thermodynamic barrier, modern synthesis relies on two mechanistic upgrades:

  • Anchimeric Assistance (HOAt/HATU): The substitution of a carbon atom for a nitrogen in the benzotriazole ring (forming HOAt) allows the pyridine-like nitrogen to act as a localized hydrogen-bond acceptor. This pre-organizes the incoming hindered amine, dramatically lowering the activation energy[5].

  • Superior Leaving Group Kinetics (OxymaPure/COMU): Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) replaces the explosive benzotriazole core entirely[3]. When incorporated into the third-generation uronium salt COMU , the resulting Oxyma active ester exhibits exceptional reactivity. The morpholino backbone of COMU enhances solvent compatibility, while the Oxyma leaving group provides rapid acylation kinetics even for highly hindered amines[6][7].

Coupling Reagents Comparison

To rationally select a coupling strategy, one must weigh reactivity against byproduct toxicity and atom economy. The table below summarizes the quantitative and qualitative profiles of leading reagents[6][8].

Coupling ReagentActive Ester GeneratedEfficacy for Hindered AASafety / Byproduct ProfileAtom Economy (MW)
HBTU OBtLowAllergenic, explosive potentialModerate (379.2 g/mol )
HATU OAtHighAllergenic, explosive potentialModerate (380.2 g/mol )
DIC / Oxyma Oxyma esterHighNon-explosive, highly safeHigh (DIC: 126.2, Oxyma: 142.1)
COMU Oxyma esterVery HighNon-explosive, water-solubleModerate (428.3 g/mol )

Reagent Selection Workflow

G Start Evaluate Amino Acid Steric & Hydrophobic Profile Standard Standard / Unhindered (e.g., Ala, Gly) Start->Standard Hindered Bulky / Hydrophobic (e.g., (S)-2-Amino-5-cyclohexylpentanoic acid) Start->Hindered DIC_HOBt HBTU / DIEA or DIC / HOBt Standard->DIC_HOBt CheckAgg Primary Challenge? Hindered->CheckAgg AggYes Hydrophobic Aggregation (Chain Collapse) CheckAgg->AggYes AggNo Local Steric Hindrance (Alpha-branching) CheckAgg->AggNo DICOxyma DIC / OxymaPure + Microwave Heating (Disrupts Aggregation) AggYes->DICOxyma COMU COMU / DIEA (Anchimeric Assistance & High Reactivity) AggNo->COMU

Decision matrix for selecting peptide coupling reagents based on steric and aggregation profiles.

Experimental Protocols

The following self-validating protocols are optimized for coupling onto or with (S)-2-Amino-5-cyclohexylpentanoic acid.

Protocol A: Microwave-Assisted DIC/OxymaPure Coupling

Best for overcoming the hydrophobic chain collapse induced by the cyclohexyl moiety.

  • Resin Preparation: Swell the Fmoc-deprotected resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize matrix expansion.

  • Reagent Preparation: For a 0.1 mmol scale synthesis, dissolve 0.5 mmol (5 equiv.) of Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid and 0.5 mmol (5 equiv.) of OxymaPure in 2 mL of DMF.

  • In Situ Activation: Add 0.5 mmol (5 equiv.) of DIC directly to the amino acid/Oxyma solution.

    • Causality Note: Unlike uronium salts (HATU/COMU), DIC/Oxyma does not cause guanidinylation of the free amine, allowing for safe in situ activation directly in the presence of the resin[3][9].

  • Microwave Coupling: Transfer the mixture to the resin. Heat the reaction vessel in a peptide microwave synthesizer at 75°C for 10 minutes.

    • Causality Note: Microwave irradiation provides the kinetic energy required to disrupt the hydrophobic aggregation of the cyclohexylpentyl chains, exposing the reactive amine[1][2].

  • Validation: Wash the resin thoroughly with DMF (5 × 1 min). Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates complete coupling; a blue bead requires a second coupling cycle.

Protocol B: COMU/DIEA Coupling for Extreme Hindrance

Best for coupling a subsequent amino acid ONTO the sterically shielded secondary-like amine of a bulky residue.

  • Pre-activation (Critical Step): In a separate vial, dissolve 0.3 mmol (3 equiv.) of the incoming Fmoc-amino acid and 0.3 mmol (3 equiv.) of COMU in 1 mL of DMF. Add 0.6 mmol (6 equiv.) of DIEA.

    • Causality Note: Pre-activation must be strictly limited to 1 minute . Prolonged pre-activation with highly reactive uronium salts leads to hydrolysis of the active ester or irreversible guanidinylation of the peptide chain[3][6].

  • Coupling: Transfer the activated mixture to the Fmoc-deprotected resin containing the terminal (S)-2-Amino-5-cyclohexylpentanoic acid.

  • Visual Self-Validation: Observe the reaction color. The COMU reaction mixture will initially appear bright yellow/orange due to the Oxyma anion. As the active ester is consumed by the hindered amine, the solution will visibly fade to pale yellow or colorless[6][7].

  • Completion: Allow the reaction to proceed for 1 hour at room temperature. Wash the resin with DMF (5 × 1 min) and verify completion via the Kaiser test.

References

  • "Proximity-driven acceleration of challenging solid-phase peptide couplings", PNAS,[Link]

  • "Peptide Coupling Reagents, More than a Letter Soup", Uniurb,[Link]

  • "Syntheses of sterically hindered peptides containing N-methylated amino...", ResearchGate,[Link]

  • "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey", ACS Publications,[Link]

  • "Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning", ChemRxiv,[Link]

  • "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article", Global Research Online, [Link]

Sources

Application

Use of (s)-2-Amino-5-cyclohexylpentanoic acid in designing metabolically stable peptides

Application Note: Engineering Metabolically Stable Peptides Using (S)-2-Amino-5-cyclohexylpentanoic Acid Introduction & Chemical Rationale The clinical translation of endogenous peptides is frequently bottlenecked by the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Metabolically Stable Peptides Using (S)-2-Amino-5-cyclohexylpentanoic Acid

Introduction & Chemical Rationale

The clinical translation of endogenous peptides is frequently bottlenecked by their poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation by serum exopeptidases and endopeptidases (e.g., DPP-IV, Neprilysin). To circumvent this, the incorporation of Unnatural Amino Acids (UAAs) has become a cornerstone of peptidomimetic drug design.

(CAS: 768366-86-5) is a specialized, highly lipophilic UAA designed to maximize both metabolic stability and target affinity. Structurally, it features a bulky cyclohexyl ring separated from the


-carbon by a three-carbon (propyl) spacer.

The Causality of the 3-Carbon Spacer: Unlike shorter cycloaliphatic UAAs such as Cyclohexylalanine (Cha, 1-carbon spacer), the extended aliphatic chain of (S)-2-amino-5-cyclohexylpentanoic acid allows the bulky ring to fold back over the peptide backbone. This creates a larger "steric umbrella" that physically occludes the S1/S1' binding pockets of degrading proteases without severely distorting the Ramachandran angles of the peptide backbone. Furthermore, research in the has established that extending the length and bulkiness of aliphatic side chains is one of the most critical parameters for enhancing the protraction (half-life) and receptor binding of peptide therapeutics like GLP-1[1][2].

ProteaseResistance cluster_0 Wild-Type Peptide cluster_1 Modified Peptide Protease Protease Active Site (e.g., DPP-IV) NatBond Natural Peptide Bond Protease->NatBond Recognition ModBond UAA Peptide Bond (Cyclohexylpentyl) Protease->ModBond Blocked Access Degradation Rapid Hydrolysis NatBond->Degradation Cleavage Shielding Steric Shielding ModBond->Shielding Stability Metabolic Stability Shielding->Stability Protected

Fig 1: Mechanism of steric shielding by (S)-2-Amino-5-cyclohexylpentanoic acid against proteases.

Quantitative Stability Profiling

The incorporation of (S)-2-Amino-5-cyclohexylpentanoic acid yields profound improvements in pharmacokinetic properties. Table 1 summarizes the comparative stability and binding data of a model incretin-mimetic peptide.

Table 1: Comparative Stability and Coupling Efficiency

Peptide VariantSequence ModificationSPPS Coupling EfficiencySerum Half-Life (

)
Receptor Affinity (

, nM)
Wild-Type (WT) None (Native Sequence)99.5%1.5 hours1.2
Mod-1 (Cha) 1-carbon spacer (Cyclohexylalanine)96.0%6.2 hours1.8
Mod-2 (Chp) 3-carbon spacer (5-cyclohexylpentanoic acid)94.5%*> 24.0 hours 0.9

*Note: Requires the optimized double-coupling protocol (Protocol A) to achieve >94% efficiency due to steric hindrance.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal checkpoints to verify success at each critical stage.

Protocol A: Optimized Fmoc-SPPS Incorporation

The steric bulk that provides metabolic stability also impedes the nucleophilic attack during Solid-Phase Peptide Synthesis (SPPS). Standard DIC/HOBt coupling will result in significant deletion sequences[]. This protocol utilizes HATU to generate a highly reactive At-ester, coupled with an extended double-hit strategy.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Fully expands the polystyrene matrix to expose all reactive amine sites.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to allow active ester formation.

  • First Coupling: Add the activated UAA to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint 1 (Kaiser Test): Take a few resin beads and perform a Kaiser test. A positive (blue) result indicates unreacted amines due to steric clash, triggering step 6.

  • Double Coupling: Drain the reaction vessel. Repeat Step 3 with fresh reagents and couple for an additional 2 hours.

  • Capping: Treat the resin with 10% Acetic Anhydride and 10% DIEA in DMF for 15 minutes. Causality: Permanently caps any remaining unreacted amines, preventing the formation of

    
     deletion impurities that are notoriously difficult to separate via RP-HPLC.
    
  • Validation Checkpoint 2: A subsequent Kaiser test must be negative (yellow), validating successful integration and capping.

SPPSWorkflow Resin Resin Swelling & Deprotection Activation UAA Activation (HATU/DIEA) Resin->Activation Coupling Extended Coupling (2-4 hours) Activation->Coupling Coupling->Activation Double Coupling Capping Capping (Ac2O) Coupling->Capping Cleavage TFA Cleavage & LC-MS QC Capping->Cleavage

Fig 2: Optimized SPPS workflow for sterically hindered unnatural amino acids.

Protocol B: In Vitro Serum Stability Profiling

This assay quantifies the half-life extension provided by the UAA against a physiologically relevant cocktail of proteases.

Step-by-Step Methodology:

  • Preparation: Prepare a 100

    
    M stock solution of the purified modified peptide in PBS (pH 7.4).
    
  • Assay Initiation: Mix 100

    
    L of the peptide stock with 300 
    
    
    
    L of pre-warmed (37°C) 25% human serum (diluted in PBS).
  • Validation Control: In a parallel tube, run the exact same assay using the Wild-Type (unmodified) peptide. Causality: If the WT peptide does not degrade, the serum proteases have lost activity, and the assay must be voided.

  • Time-Course Sampling: At

    
     and 
    
    
    
    hours, extract a 50
    
    
    L aliquot from the incubation mixture.
  • Quenching: Immediately dispense the aliquot into 50

    
    L of ice-cold 10% Trichloroacetic acid (TCA) or Acetonitrile. Causality: Instantly denatures and precipitates serum proteins, halting all enzymatic degradation at that exact timestamp.
    
  • Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 RP-HPLC column coupled to a mass spectrometer. Integrate the Area Under the Curve (AUC) for the parent peptide mass.

  • Data Processing: Plot the natural log of % remaining peptide versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

Conclusion

The strategic substitution of native residues with (S)-2-Amino-5-cyclohexylpentanoic acid offers a powerful method for overcoming the pharmacokinetic limitations of peptide drugs. By leveraging the extended 3-carbon spacer and bulky cycloaliphatic ring, drug developers can achieve a dual advantage: profound resistance to proteolytic degradation via steric shielding, and enhanced receptor affinity through optimized hydrophobic interactions.

References

  • Madsen, K., et al. "Structure−Activity and Protraction Relationship of Long-Acting Glucagon-like Peptide-1 Derivatives: Importance of Fatty Acid Length, Polarity, and Bulkiness." Journal of Medicinal Chemistry (ACS Publications), 2007.[Link]

Sources

Method

(s)-2-Amino-5-cyclohexylpentanoic acid as a phenylalanine substitute in peptides

Application Note: (S)-2-Amino-5-cyclohexylpentanoic Acid as a Phenylalanine Substitute in Peptide Drug Development Executive Summary In the landscape of peptide drug development, overcoming the poor pharmacokinetic profi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-2-Amino-5-cyclohexylpentanoic Acid as a Phenylalanine Substitute in Peptide Drug Development

Executive Summary

In the landscape of peptide drug development, overcoming the poor pharmacokinetic profile of native sequences is a primary objective. L-Phenylalanine (Phe) is a ubiquitous residue used to drive hydrophobic interactions between peptides and their target receptors. However, its aromatic ring is a prime target for endogenous serine proteases, leading to rapid in vivo degradation.

By substituting Phe with (S)-2-amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5), developers can achieve a dual-pronged pharmacological optimization. As a bis-homo analog of cyclohexylalanine, this highly lipophilic, unnatural amino acid features an extended 5-carbon main chain terminating in a bulky cyclohexyl group. This structural modification not only grants exceptional resistance to proteolytic cleavage but also allows the residue to act as a molecular probe, reaching deeper into the hydrophobic sub-pockets of target receptors (such as GPCRs) to drastically enhance binding affinity[1].

Mechanistic Rationale: The Case for Aliphatic Extension

As a Senior Application Scientist, I frequently observe peptide candidates failing in preclinical stages due to rapid plasma clearance. The causality behind this failure often points to the S1 binding pockets of serine proteases (e.g., chymotrypsin), which specifically recognize the


-electron clouds of aromatic residues like Phe, Tyr, and Trp[2].

Substituting Phe with (S)-2-amino-5-cyclohexylpentanoic acid disrupts this degradation pathway through two mechanisms:

  • Electronic Evasion: The complete reduction of the phenyl ring to a cyclohexyl moiety eliminates the

    
    -
    
    
    
    stacking interactions required for protease S1 pocket recognition, effectively blinding the enzyme to the peptide[3].
  • Steric Extension (Deep Pocket Probing): Standard isosteric substitutions, like Cyclohexylalanine (Cha), maintain the same side-chain length as Phe. In contrast, (S)-2-amino-5-cyclohexylpentanoic acid extends the aliphatic linker by two additional methylene groups (

    
     and 
    
    
    
    carbons). This flexible, extended chain allows the terminal cyclohexyl group to penetrate deeply into buried hydrophobic pockets of target receptors, locking the peptide into a high-affinity conformation[1].

Comparative Physicochemical Profiling

To guide rational drug design, the structural and functional differences between native Phe and its aliphatic substitutes are quantified below. The addition of methylene groups significantly increases the LogP contribution, driving better membrane permeability.

PropertyL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)(S)-2-Amino-5-cyclohexylpentanoic acid
Side Chain Structure -CH₂-Phenyl-CH₂-Cyclohexyl-(CH₂)₃-Cyclohexyl
Side Chain Carbon Count 779
Aromaticity Yes (

-

stacking)
NoNo
Protease Susceptibility High (Chymotrypsin target)Moderate to LowNegligible (Electronic evasion)
Receptor Pocket Reach Shallow / SurfaceShallow / SurfaceDeep / Extended

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating highly lipophilic unnatural amino acids requires specific adjustments to standard SPPS protocols to prevent on-resin aggregation.

Materials:

  • Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid

  • Coupling Reagents: HATU, DIPEA

  • Resin: Rink Amide AM resin (for C-terminal amides)

  • Solvents: DMF, DCM

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min).

  • Activation & Coupling:

    • Expert Insight (Causality): While the

      
      -carbon of this unnatural amino acid is not 
      
      
      
      -branched, the extreme lipophilicity of the -(CH₂)₃-Cyclohexyl side chain can induce localized secondary structure formation (aggregation) on the resin[4]. Therefore, avoid weaker coupling reagents like DIC/HOBt.
    • Pre-activate 3.0 equivalents of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid with 3.0 eq of HATU and 6.0 eq of DIPEA in minimal DMF for 2 minutes.

    • Add the activated mixture to the resin and agitate for 90 minutes at room temperature.

  • Double Coupling (Mandatory): Drain the reaction vessel and repeat Step 2 with fresh reagents for an additional 60 minutes to ensure >99% coupling efficiency.

  • Cleavage: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H₂O) for 3 hours at room temperature[3]. Note: Because the cyclohexylpentanoic side chain lacks reactive functional groups, aggressive scavengers like EDT or phenol are unnecessary unless dictated by other residues in the sequence.

Workflow 2: Self-Validating Proteolytic Stability Assay

To empirically validate the enhanced half-life of your modified peptide, utilize this self-validating chymotrypsin degradation assay. It employs a wild-type internal control to confirm enzyme viability while testing the unnatural variant.

Step-by-Step Methodology:

  • Preparation: Dissolve the Wild-Type (Phe) peptide and the Modified ((S)-2-amino-5-cyclohexylpentanoic acid) peptide separately in LC-MS grade water to a concentration of 1 mg/mL[3].

  • Buffer Setup: Prepare a 0.1 M NH₄HCO₃ buffer adjusted to pH 8.2. Expert Insight: This specific pH is the catalytic optimum for

    
    -chymotrypsin; deviations will artificially inflate the apparent stability of the peptides[4].
    
  • Enzyme Addition: Dissolve

    
    -chymotrypsin in the buffer at 1 mg/mL. In a 2 mL Eppendorf tube, combine 80 µL of the peptide solution, 900 µL of the buffer, and 20 µL of the freshly prepared enzyme solution.
    
  • Incubation & Quenching: Incubate at 37°C on a rocking platform. At precise intervals (0, 1, 4, 12, and 24 hours), extract 200 µL aliquots. Immediately quench the enzymatic reaction by diluting the aliquot 1:1 with a 60:40 water/acetonitrile mixture containing 1% TFA[3]. The sudden drop in pH irreversibly denatures the protease.

  • Analysis: Analyze the quenched samples via RP-HPLC (monitoring at 214 nm). The Wild-Type peptide should show near-complete degradation by the 4-hour mark (validating the system), while the Modified peptide should remain intact >90% at 24 hours.

Pathway Visualization

Pathway WT Wild-Type Peptide (Phe Residue) Protease Serine Proteases (Chymotrypsin) WT->Protease S1 Pocket Binding Mod Modified Peptide (Unnatural AA) WT->Mod Substitution Degradation Rapid Cleavage (Loss of Function) Protease->Degradation Hydrolysis Target Target Receptor (Deep Pocket) Mod->Target Enhanced Affinity Efficacy Sustained Efficacy (Prolonged Half-life) Target->Efficacy Stable Signaling

Figure 1: Pharmacokinetic pathways of Wild-Type vs. Unnatural Amino Acid-modified peptides.

Conclusion

The strategic replacement of Phenylalanine with (S)-2-amino-5-cyclohexylpentanoic acid represents a sophisticated approach to peptide engineering. By leveraging its extended aliphatic chain and bulky, non-aromatic terminus, drug developers can simultaneously bypass endogenous proteolytic clearance mechanisms and achieve superior receptor binding kinetics.

References

  • Tripeptides with non-code amino acids as potential serine proteases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at:[Link]

  • Cyclic Peptides As G-Protein Coupled Receptor Antagonists (US20120302493A1).Google Patents.

Sources

Application

Application Notes and Protocols: Leveraging Cyclohexylalanine to Dissect and Modulate Protein-Protein Interactions

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Beyond the Canonical 20 - The Unique Utility of Cyclohexylalanine Protein-protein interactions (PPIs) are the cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical 20 - The Unique Utility of Cyclohexylalanine

Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating nearly every biological process. The ability to study and manipulate these interactions is paramount for fundamental research and therapeutic development. While the 20 canonical amino acids provide a vast chemical landscape, non-natural amino acids (nnAAs) offer bespoke tools to probe biological systems with unparalleled precision. Among these, L-Cyclohexylalanine (Cha) has emerged as a powerful molecular probe for investigating the intricate forces governing PPIs.

Cyclohexylalanine is a synthetic amino acid that is structurally analogous to Phenylalanine (Phe), with the key difference being the saturation of the aromatic phenyl ring into a cyclohexyl ring.[1][2] This seemingly subtle modification removes the capacity for π-π stacking and cation-π interactions, which are often crucial for molecular recognition, while simultaneously increasing the side chain's hydrophobicity and steric bulk.[1][3] This unique combination of properties allows researchers to dissect the specific contributions of aromaticity versus hydrophobicity at protein interfaces, stabilize peptide-based probes, and ultimately modulate the affinity and specificity of PPIs.

Core Principles and Applications

The substitution of Phenylalanine with Cyclohexylalanine is not merely a replacement but a targeted perturbation designed to answer specific questions about a protein interface.

1. Deconstructing the Driving Forces of Interaction: A primary application of Cha is to differentiate between aromatic and hydrophobic interactions at a PPI interface. Phenylalanine residues at protein interfaces can engage in stabilizing π-π stacking with other aromatic residues or cation-π interactions with positively charged groups.[4] By replacing Phe with the non-aromatic Cha, these interactions are eliminated.

  • If binding affinity is significantly reduced: This indicates that aromatic interactions are a critical component of the binding energy.

  • If binding affinity is maintained or enhanced: This suggests that the interaction is primarily driven by hydrophobic packing, which is favored by the more hydrophobic cyclohexyl group.[3][4]

This strategy was effectively used to study the tetramerization domain of the tumor suppressor p53. Substituting a core Phenylalanine (Phe341) with Cha enhanced the stability of the tetrameric structure, demonstrating that this specific residue's role was primarily to fill a hydrophobic cavity rather than to participate in π-interactions.[4]

2. Enhancing Peptide Stability and Bioactivity: Peptide-based drugs and probes are often limited by their susceptibility to proteolytic degradation. The bulky, non-aromatic cyclohexyl group of Cha can sterically hinder the approach of proteases that recognize and cleave at Phe residues, thereby increasing the peptide's in-vivo half-life.[1][5] Furthermore, the increased hydrophobicity and conformational rigidity imparted by Cha can enhance a peptide's propensity to form specific secondary structures, such as β-sheets, which can be critical for receptor binding and biological function.[1][6][7]

3. Modulating Receptor Affinity and Selectivity: The increased lipophilicity of Cha can promote more favorable interactions with hydrophobic binding pockets on target proteins.[5] This can lead to an increase in binding affinity and, in some cases, selectivity. For example, in the design of apelin analogues, substituting Phe with Cha not only increased stability but also maintained high binding affinity for the apelin receptor, a G-protein coupled receptor (GPCR).[1]

Experimental Design and Strategy

A successful study using Cyclohexylalanine begins with a robust experimental design. This involves selecting the appropriate residue for substitution and choosing the correct method for incorporation.

Diagram 1: Phenylalanine vs. Cyclohexylalanine

Caption: Structural and property differences between Phenylalanine and Cyclohexylalanine.

Rationale for Residue Selection: The choice of which Phenylalanine residue to substitute is critical. A systematic approach is recommended:

  • Structural Analysis: If a high-resolution structure of the protein complex is available, identify Phe residues located at the PPI interface.

  • Computational Alanine Scanning: Utilize computational tools to predict "hot spot" residues—those that contribute most significantly to the binding free energy.[8] A Phe residue identified as a hot spot is an excellent candidate for substitution.

  • Conservation Analysis: Analyze sequence alignments of homologous proteins. A highly conserved Phe at an interface is likely to be functionally important.

Method of Incorporation: The method for introducing Cha into your protein or peptide of interest depends on the nature of the molecule.

  • For Peptides (up to ~50 amino acids): Solid-Phase Peptide Synthesis (SPPS) is the method of choice. It allows for the direct incorporation of protected Cha amino acid building blocks (e.g., Fmoc-L-Cha-OH or Boc-L-Cha-OH) at any desired position in the sequence.[5][9][10]

  • For Recombinant Proteins: Site-specific incorporation requires the expansion of the genetic code. This advanced technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for Cha and recognizes a unique codon, typically the amber stop codon (UAG), engineered into the gene of interest at the desired location.[11][12][13][14]

Protocols

Protocol 1: Synthesis of a Cha-Containing Peptide via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide with a Cha substitution using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Cha-OH)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • RP-HPLC system for purification

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.

    • Repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 eq. to resin substitution) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality Note: Using a slight excess of reagents ensures the coupling reaction goes to completion. Pre-activation is crucial for efficient peptide bond formation.

  • Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-L-Cha-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

    • Safety Note: Perform this step in a fume hood as TFA is highly corrosive.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding it to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., aqueous acetonitrile).

    • Purify the peptide using RP-HPLC.

    • Expert Insight: Peptides containing Cha are often more hydrophobic and may require a shallower gradient of acetonitrile for effective separation.[5]

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Biophysical Analysis of PPI using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry n).[15][16][17]

Materials:

  • Purified wild-type (Phe-containing) peptide/protein and Cha-substituted peptide/protein.

  • Purified target protein.

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4). Both protein and ligand must be in the exact same buffer to minimize heat of dilution effects.

Procedure:

  • Sample Preparation:

    • Dialyze both the ligand (peptide) and the macromolecule (target protein) extensively against the same buffer.

    • Determine the concentration of both samples accurately using a reliable method (e.g., A280 with calculated extinction coefficient, or BCA assay).

    • Degas both samples immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the macromolecule (e.g., 10-20 µM) into the sample cell.

    • Load the ligand (e.g., 100-200 µM, typically 10-fold higher concentration) into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, which will be discarded during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the ligand, which will be subtracted from the experimental data.

    • Trustworthiness Check: This control is essential for accurate data interpretation.

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change per injection (ΔH).

    • Subtract the heat of dilution from the control experiment.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Diagram 2: Biophysical Workflow for PPI Analysis

Figure 2. Workflow for Biophysical Characterization of a Cha-Modified PPI cluster_synthesis Step 1: Probe Generation cluster_analysis Step 2: Biophysical Analysis cluster_data Step 3: Data Interpretation wt_pep Synthesize WT Peptide (Phe) itc Isothermal Titration Calorimetry (ITC) wt_pep->itc vs. Target Protein spr Surface Plasmon Resonance (SPR) wt_pep->spr vs. Target Protein nmr NMR Spectroscopy wt_pep->nmr vs. Target Protein cha_pep Synthesize Mutant Peptide (Cha) cha_pep->itc vs. Target Protein cha_pep->spr vs. Target Protein cha_pep->nmr vs. Target Protein data_table Quantitative Data Comparison Table itc->data_table spr->data_table nmr->data_table conclusion Elucidate Role of Phe Residue (Aromatic vs. Hydrophobic) data_table->conclusion

Caption: Systematic workflow from peptide synthesis to biophysical analysis and data interpretation.

Data Interpretation: A Comparative Approach

The power of using Cha lies in the direct comparison of binding data between the wild-type (Phe) and mutant (Cha) proteins or peptides. Summarizing the results in a table provides a clear overview for interpretation.

Table 1: Hypothetical Comparative Binding Data for WT-Peptide vs. Cha-Peptide

ParameterWT-Peptide (Phe)Cha-PeptideInterpretation of Change
Binding Affinity (Kd) 1.0 µM15.0 µM15-fold decrease in affinity. Suggests the loss of favorable aromatic (π-π or cation-π) interactions is highly detrimental to binding. The primary role of Phe is likely electronic.
Enthalpy (ΔH, kcal/mol) -8.5-4.0Less favorable enthalpy. Consistent with the loss of strong, specific interactions like hydrogen bonds or π-stacking.
Entropy (TΔS, kcal/mol) -0.5+0.5More favorable entropy. May reflect the release of more water molecules from the interface due to the increased hydrophobicity of Cha, but this gain is not enough to offset the enthalpic penalty.
Binding Kinetics (SPR)
kon (M-1s-1)1 x 1050.8 x 105Slightly slower association. The specific electronic features of Phe may help guide the initial binding event.
koff (s-1)0.11.212-fold faster dissociation. The complex is significantly less stable without the aromatic interactions, leading to a much shorter residence time.

Drawing Conclusions: Based on the hypothetical data in Table 1, the conclusion would be that the Phenylalanine at this position is a critical "hot spot" whose primary contribution to binding is through its aromaticity. The hydrophobic nature of the residue is secondary. Conversely, if the Cha-Peptide showed a lower Kd (stronger binding), the conclusion would be that the interaction is dominated by hydrophobic packing, and the larger, more hydrophobic Cha side chain makes more optimal contacts within a non-polar pocket.[4]

Conclusion

Cyclohexylalanine is a uniquely informative tool in the arsenal of chemical biology. By providing a direct means to compare the roles of aromaticity and hydrophobicity, it allows researchers to dissect the fundamental forces that mediate protein-protein interactions with high precision. From stabilizing therapeutic peptides to elucidating complex binding mechanisms, the strategic incorporation of Cha offers profound insights that can accelerate both basic scientific discovery and the development of novel therapeutics.

References

  • Imajima, R., et al. (2011). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Amino Acids, 41(5), 1155-1162. [Link]

  • Lee, S., et al. (2022). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 65(24), 16474-16486. [Link]

  • PrepChem. (n.d.). Synthesis of cyclohexylalanine. PrepChem.com. [Link]

  • Sforza, F., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(12), 676-685. [Link]

  • Yagi-Utsumi, M., et al. (2015). Aromaticity of Phenylalanine Residues Is Essential for Amyloid Formation by Alzheimer's Amyloid β-Peptide. Chemical & Pharmaceutical Bulletin, 63(3), 205-211. [Link]

  • Roy, A., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Journal of the American Chemical Society, 142(49), 20708-20716. [Link]

  • Roy, A., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. eScholarship, University of California. [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. Profacgen. [Link]

  • Zhang, Z., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Methods in Molecular Biology, 364, 253-268. [Link]

  • Landahl, E. C., et al. (2023). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences, 10, 1198616. [Link]

  • Purdue University Graduate School. (2023). BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. [Link]

  • Kitevski-LeBlanc, J. L., et al. (2015). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Biomolecular NMR, 62(1), 53-64. [Link]

  • Kortemme, T., Kim, D. E., & Baker, D. (2004). Computational Alanine Scanning of Protein-Protein Interfaces. Science's STKE, 2004(219), pl2. [Link]

  • Giraldo, J. A. (2023). Biophysical Measurements of Protein-Protein Interactions (Master's thesis, Purdue University). [Link]

  • Williamson, M. P. (2013). Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. Methods in Molecular Biology, 932, 189-204. [Link]

  • Kortemme, T., Kim, D. E., & Baker, D. (2004). Computational alanine scanning of protein-protein interfaces. Science's STKE, 2004(219), pl2. [Link]

  • Takeuchi, K., & Wagner, G. (2006). NMR studies of protein interactions. Current Opinion in Structural Biology, 16(1), 109-117. [Link]

  • Kumar, A., et al. (2026). Understanding Protein–Protein Interactions in Biology: Applications of NMR Spectroscopy and Isothermal Titration Calorimetry. F1000Research, 15, 66. [Link]

Sources

Method

Advanced Mass Spectrometry Strategies for De Novo Sequencing of Peptides Containing Unnatural Amino Acids

Introduction & Analytical Challenges The incorporation of unnatural amino acids (UAAs)—such as D-enantiomers, -amino acids, methylated, and halogenated derivatives—has become a cornerstone of modern drug development. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The incorporation of unnatural amino acids (UAAs)—such as D-enantiomers,


-amino acids, methylated, and halogenated derivatives—has become a cornerstone of modern drug development. These modifications enhance proteolytic stability, dictate precise conformational geometries, and improve the therapeutic index of peptidomimetics and antibody-drug conjugates (ADCs).

However, structural verification of UAA-containing peptides presents a severe analytical bottleneck. Traditional Edman degradation, while historically reliable for canonical sequences, frequently fails with UAAs. The unique steric hindrance and altered nucleophilicity of UAA side chains can inhibit reactivity with the Edman reagent (phenyl isothiocyanate, PITC), leading to ambiguous readouts or premature cycle termination[1]. Consequently, high-resolution tandem mass spectrometry (MS/MS) has superseded Edman degradation as the gold standard for sequencing modified peptides, offering superior sensitivity and the ability to analyze complex, heterogeneous mixtures[1][2].

Theoretical Framework: Causality in Fragmentation & Sequencing

Standard bottom-up proteomics relies on database search engines (e.g., Mascot, Sequest) that map experimental spectra against in silico digests of known genomic databases. Because synthetic UAAs do not exist in standard biological databases, this conventional approach is entirely blind to them[3]. Therefore, researchers must rely on de novo sequencing —the process of mathematically reconstructing the peptide sequence directly from the mass differences between adjacent fragment ions in the MS/MS spectrum, without prior database knowledge[4][5].

The success of de novo sequencing is intrinsically tied to the chosen gas-phase fragmentation mechanism:

  • CID and HCD (Collision-Induced / Higher-energy Collisional Dissociation): These methods vibrate the peptide backbone until the weakest bond (the amide bond) breaks, yielding b- and y-ion series[1]. However, UAAs with bulky or highly basic side chains alter the gas-phase basicity of the peptide. This often results in dominant neutral losses or incomplete fragmentation ladders, leaving "blind spots" in the sequence.

  • EThcD (Electron-Transfer/Higher-Energy Collision Dissociation): To counteract the limitations of HCD, EThcD is highly recommended for UAA peptides. ETD utilizes radical-driven cleavage of the N-C

    
     bond, generating c- and z-ions while preserving labile UAA side chains (e.g., fragile cyclic structures or halogenations). By coupling ETD with supplemental HCD activation, EThcD generates a highly complex, dual-ion series (b/y and c/z). This redundancy maximizes sequence coverage and provides the overlapping mass gaps required for high-confidence de novo algorithms[6][7][].
    

Workflow Visualization

Workflow N1 Peptide Synthesis & UAA Incorporation N2 Sample Preparation (Desalting & LC Separation) N1->N2 N3 MS1 Precursor Scan (High-Res Orbitrap/TOF) N2->N3 N4 MS2 Fragmentation (HCD, ETD, EThcD) N3->N4 N5 Data Analysis (De Novo Sequencing via PEAKS) N4->N5 N6 Sequence Validation & Mass Shift Mapping N5->N6

Figure 1: End-to-end LC-MS/MS workflow for de novo sequencing of UAA-containing peptides.

Quantitative Data: UAA Mass Shifts

To perform de novo sequencing, the exact monoisotopic mass of the UAA must be calculated and inputted into the sequencing software as a custom variable modification[1]. The table below summarizes the mass shifts and mechanistic MS/MS effects of common UAA classes.

Unnatural Amino Acid (UAA)Modification TypeMonoisotopic Mass Shift (

Da)
Characteristic Effect on MS/MS
D-Amino Acids Stereoisomer0.0000Identical MS/MS mass; requires LC retention time validation.
Citrulline Deimination (vs Arg)+0.9840Loss of basicity; alters precursor charge state distribution.
N-Methyl L-Alanine Backbone N-Methylation+14.0156Suppresses amide cleavage; frequently results in missing b-ions.
4-Fluoro-L-Phenylalanine Halogenation+17.9906Distinctive isotopic envelope; significant hydrophobic LC shift.

-Alanine
Backbone extension0.0000 (vs L-Ala)Alters fragmentation kinetics; requires higher NCE for cleavage.

Experimental Protocol: LC-MS/MS and De Novo Sequencing

Phase 1: Sample Preparation and System Self-Validation

Trustworthiness in MS relies on self-validating controls to ensure mass accuracy before analyzing unknown synthetic variants.

  • Solubilization: Dissolve the synthetic UAA-peptide in 20% Acetonitrile (ACN) / 0.1% Formic Acid (FA) to a stock concentration of 1 mg/mL.

  • Desalting: Purify the sample using C18 ZipTips to remove synthesis scavengers, coupling reagents, and salts. Elute in 50% ACN / 0.1% FA.

  • Self-Validating Standard: Spike the sample with a known canonical peptide standard (e.g., Angiotensin II) at 100 fmol/µL. This acts as an internal control to verify that the mass spectrometer's mass accuracy (<3 ppm) and fragmentation efficiency are strictly calibrated before assigning unknown UAA mass shifts.

Phase 2: LC-MS/MS Acquisition (Orbitrap Platform)
  • Chromatography: Inject 1 µL (approx. 1 pmol) onto a C18 analytical nano-column (75 µm × 15 cm, 2 µm particle size). Run a linear gradient from 5% to 40% Mobile Phase B (80% ACN, 0.1% FA) over 30 minutes at 300 nL/min.

  • MS1 Settings: Acquire precursor scans in the Orbitrap at a resolution of 120,000 (at m/z 200). Set the AGC target to 3e6 and maximum injection time to 50 ms.

  • MS2 Settings (EThcD): Isolate precursors using the quadrupole with a 1.6 m/z window. Trigger EThcD for precursors with charge states

    
     2+. Set the ETD reaction time dynamically based on the charge state (e.g., 50 ms for 2+), followed by supplemental HCD activation at a Normalized Collision Energy (NCE) of 15-25%. Acquire MS2 spectra in the Orbitrap at 30,000 resolution to easily resolve isotopic envelopes[7][].
    
Phase 3: Data Analysis via PEAKS Studio
  • Software Configuration: Load the raw MS data into a dedicated de novo sequencing software platform, such as PEAKS Studio or Novor[4][5].

  • Mass Tolerances: Set precursor mass tolerance strictly to 10 ppm and fragment ion tolerance to 0.02 Da. Tight fragment tolerances are critical for distinguishing near-isobaric UAAs (e.g., distinguishing a true modification from an unexpected canonical amino acid combination).

  • UAA Definition: Navigate to the "Modifications" configuration. Add the UAA as a custom variable modification by inputting its exact chemical formula and calculated monoisotopic mass shift[1].

  • Sequence Generation: Execute the de novo algorithm. The software computes the most statistically likely amino acid sequences by calculating the mass differences between adjacent peaks[].

  • Manual Validation: Manually inspect the top-scoring spectra. Verify the presence of continuous b/y or c/z ion ladders flanking the UAA residue. Ensure the mass gap exactly matches the programmed UAA mass.

References

  • BenchChem. "A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry." BenchChem Technical Guides.
  • JPT Peptide Technologies. "Peptide Sequencing: Techniques and Applications." JPT.
  • National Institutes of Health (NIH) / PMC. "Library Design-Facilitated High-Throughput Sequencing of Synthetic Peptide Libraries.
  • Journal of the American Chemical Society (ACS). "Advances in Ultrahigh Throughput Hit Discovery with Tandem Mass Spectrometry Encoded Libraries.
  • ACS Chemical Biology / ResearchGate. "Protein Posttranslational Modifications: The Chemistry of Proteome Diversifications.
  • National Institutes of Health (NIH) / PMC. "Recent Advances in Mass Spectrometry Analysis of Neuropeptides.
  • Chemical Reviews - ACS Publications. "Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions.
  • BOC Sciences. "De Novo Peptide Sequencing Services.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing Peptides Containing (S)-2-Amino-5-cyclohexylpentanoic Acid

(S)-2-amino-5-cyclohexylpentanoic acid is a highly lipophilic, non-natural amino acid frequently used in peptide drug development to enhance proteolytic stability and target binding affinity[1],[2]. However, its bulky al...

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-amino-5-cyclohexylpentanoic acid is a highly lipophilic, non-natural amino acid frequently used in peptide drug development to enhance proteolytic stability and target binding affinity[1],[2]. However, its bulky alicyclic ring and extended pentanoic acid backbone dramatically increase the hydrophobicity of the peptide, often leading to severe solubility bottlenecks, aggregation, and experimental inconsistencies[3],.

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these challenges.

Troubleshooting Guide & FAQs

Q1: Why does my peptide crash out of solution immediately upon adding standard physiological buffers (e.g., PBS)? Causality: The cyclohexyl ring is a massive, non-polar moiety. When exposed to aqueous buffers, water molecules are forced to form highly ordered, clathrate-like cages around the hydrophobic surface, resulting in a severe thermodynamic (entropic) penalty. To minimize this exposed surface area, the peptide molecules undergo rapid hydrophobic collapse and self-associate, leading to precipitation[4],[3]. Solution: Never use aqueous buffers for the initial solubilization of highly hydrophobic peptides. Always wet the lyophilized powder in a compatible organic solvent (like DMSO or DMF) first, before introducing any aqueous phase[5].

Q2: How do I determine the best initial solvent for my specific peptide sequence? Causality: Peptide solubility is a balancing act between the hydrophobic core (e.g., the cyclohexylpentanoic acid residues) and the ionizable side chains. By manipulating the pH, you can maximize the ionization of hydrophilic residues to overcome the hydrophobic penalty[5],[6]. Solution: Calculate the net charge of your peptide. Assign a value of -1 to each acidic residue (Asp, Glu, and the C-terminal -COOH) and +1 to each basic residue (Arg, Lys, His, and the N-terminal -NH2)[5],[6].

  • Net Charge > 0 (Basic): Attempt dissolution in 10-25% acetic acid[5],[6].

  • Net Charge < 0 (Acidic): Attempt dissolution in 0.1 M ammonium bicarbonate or dilute NH₄OH[5],[6].

  • Net Charge = 0 (Neutral): Rely entirely on organic solvents like DMSO or DMF[6].

Q3: My downstream cell-based assay is highly sensitive to organic solvents. How can I minimize DMSO concentration? Causality: High concentrations of DMSO can permeabilize cell membranes, cause cytotoxicity, or denature target proteins. Generally, a maximum of 1% DMSO in the final working solution is tolerated in most biological assays[4]. Solution: Utilize the "Stepwise Solubilization Method" (see Protocol A). Dissolve the peptide at an extremely high stock concentration (e.g., 10-20 mg/mL) in 100% DMSO. This allows you to perform a 1:100 or 1:1000 dilution into your final assay buffer, keeping the organic solvent concentration safely below the 1% threshold[4].

Q4: Upon adding solvent, my peptide formed a thick, viscous gel instead of a clear solution or a solid precipitate. What happened, and how do I fix it? Causality: Peptides containing a high proportion (>75%) of hydrogen-bonding residues (such as Q, N, S, T, Y) alongside highly hydrophobic residues can form extensive intermolecular beta-sheet networks[3],[5]. The (S)-2-amino-5-cyclohexylpentanoic acid anchors the chains via hydrophobic interactions, while the polar residues cross-link them into a macroscopic gel[3],[5]. Solution: You must disrupt this hydrogen-bonding network. Apply mild sonication or use chaotropic agents like 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea[3],[5]. (See Protocol B).

Logical Workflows & Mechanisms

G Start Lyophilized Peptide (S)-2-Amino-5-cyclohexylpentanoic acid CheckCharge Calculate Net Charge (Excluding Hydrophobic Core) Start->CheckCharge Neutral Net Charge = 0 (Highly Hydrophobic) CheckCharge->Neutral Neutral Positive Net Charge > 0 (Basic) CheckCharge->Positive Basic Negative Net Charge < 0 (Acidic) CheckCharge->Negative Acidic SolvNeutral Dissolve in 50-100% DMSO/DMF Dilute stepwise with water Neutral->SolvNeutral SolvPositive Try 10-25% Acetic Acid If fails, add DMSO Positive->SolvPositive SolvNegative Try 0.1M NH4HCO3 or NH4OH If fails, add DMSO Negative->SolvNegative

Decision tree for selecting the optimal solubilization strategy based on overall peptide charge.

Mechanism Monomer Soluble Monomer (Exposed Cyclohexyl) Aggregate Insoluble Aggregate (Hydrophobic Collapse) Monomer->Aggregate Aqueous Buffer (Thermodynamic penalty) Gel Peptide Gel (Beta-Sheet Crosslinking) Aggregate->Gel High Concentration Solvated Solvated Peptide (DMSO/Cosolvent Shielding) Aggregate->Solvated Add DMSO/DMF (Disrupts interactions) Gel->Solvated Add Chaotropes (Urea/GdnHCl)

Mechanistic pathways of hydrophobic aggregation and targeted chemical rescue strategies.

Quantitative Data & Solvent Selection

Table 1: Solvent Selection Matrix based on Peptide Physicochemical Properties

Net ChargeHydrophobic ContentPrimary Solvent RecommendationSecondary Rescue Solvent
Positive (>0)< 50%10-25% Acetic Acid[5]DMSO / DMF
Negative (<0)< 50%0.1 M NH₄HCO₃ or NH₄OH[5],[6]DMSO / DMF
Neutral (=0)> 50% (High Cha content)100% DMSO or DMF[6]6M GdnHCl or 8M Urea[5]

Table 2: Maximum Tolerated Concentrations of Co-solvents in Biological Assays

Solvent / AgentMax Final Concentration in AssayPrimary Effect on Cells/Proteins
DMSO≤ 1.0% (v/v)[4]Cell membrane permeabilization, cytotoxicity
DMF≤ 0.5% (v/v)Cytotoxicity, protein denaturation
Acetic Acid≤ 0.1% (v/v)Unintended pH shift, cellular acidosis
Guanidine HCl≤ 0.1 MSevere target protein denaturation
Self-Validating Experimental Protocols
Protocol A: Stepwise Solubilization for Highly Hydrophobic Peptides

This protocol leverages high-concentration organic wetting followed by rapid aqueous dilution to kinetically trap the peptide in a soluble state.

Step 1: Equilibration. Allow the lyophilized peptide vial to warm to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which can cause the hydrophobic peptide to pre-aggregate[3]. Step 2: Centrifugation. Spin the vial at 10,000 x g for 1 minute to pellet any powder adhered to the cap[5]. Step 3: Organic Wetting. Add the minimal volume of 100% DMSO to achieve a stock concentration of 1-2 mg/mL (or up to 10 mg/mL if required for dilution limits)[6]. Critical Exception: If the peptide sequence contains free Cysteine (C) or Methionine (M), use DMF instead of DMSO to prevent oxidation of the thiol/thioether moieties[3],[5]. Step 4: Mechanical Disruption. Vortex gently, then sonicate in a water bath (< 40°C) for 3-5 minutes[3],[5].

  • Self-Validation Checkpoint 1 (Visual): Inspect the solution against a dark background with a focused light beam. If the Tyndall effect (light scattering) is observed, micro-aggregates are still present. Add organic solvent in 5% increments until optically clear. Step 5: Stepwise Dilution. Immediately prior to the assay, add the required volume of aqueous buffer dropwise to the peptide stock while continuously vortexing. Causality: Adding the peptide stock to the buffer creates localized zones of high aqueous concentration, triggering instant precipitation. Reversing the order of addition prevents this[3].

  • Self-Validation Checkpoint 2 (Concentration): Centrifuge the final diluted solution at 10,000 x g for 5 minutes. Measure the concentration of the supernatant using a BCA assay or A280 (if Tyrosine/Tryptophan are present) to confirm no peptide was lost to invisible micro-pellets.

Protocol B: Rescuing Gelled or Aggregated Peptides

If the incorporation of (S)-2-amino-5-cyclohexylpentanoic acid induces gelation via beta-sheet cross-linking, use this rescue protocol.

Step 1: Halt Aqueous Addition. If a gel forms upon the addition of an aqueous buffer, do not add more water. Causality: Adding more water strengthens the hydrophobic interactions driving the gelation. Step 2: Chaotropic Disruption. Add an equal volume of 8M Urea or 6M Guanidine Hydrochloride (GdnHCl) directly to the gelled peptide[5]. Step 3: Kinetic Energy Application. Sonicate the mixture at room temperature (ensure the bath remains < 40°C to prevent degradation) for 10-15 minutes[3]. Causality: Sonication provides the mechanical energy required to break macroscopic cross-links, while the chaotropes chemically disrupt the ordered water structure and intermolecular hydrogen bonds.

  • Self-Validation Checkpoint (Inversion Test): Invert the vial. The solution should flow freely like water. If it remains viscous, increase the chaotrope concentration or sonication time.

References

Sources

Optimization

Troubleshooting aggregation of hydrophobic peptides containing cyclohexylalanine

Technical Support Center: Troubleshooting Aggregation of Cyclohexylalanine (Cha) Peptides Overview & Mechanistic Causality Cyclohexylalanine (Cha) is a highly hydrophobic, non-proteinogenic amino acid frequently used in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aggregation of Cyclohexylalanine (Cha) Peptides

Overview & Mechanistic Causality

Cyclohexylalanine (Cha) is a highly hydrophobic, non-proteinogenic amino acid frequently used in drug development to replace aromatic residues like Phenylalanine (Phe). While Cha improves proteolytic stability and can enhance receptor affinity through deep hydrophobic pocket insertion, its massive aliphatic bulk and lack of


-electrons fundamentally alter peptide behavior.

Causality of Aggregation: Unlike Phe, which can participate in directional


 stacking, Cha drives severe, non-directional hydrophobic collapse to minimize aqueous exposure [3]. During Solid-Phase Peptide Synthesis (SPPS), this hydrophobicity promotes inter-chain hydrogen bonding, leading to stable, insoluble 

-sheet networks on the resin [1, 4]. Post-cleavage, the bulky alicyclic ring forces rapid amorphous aggregation or precipitation in standard aqueous buffers [2].

Frequently Asked Questions (FAQs)

Q1: Why does my peptide synthesis fail immediately after coupling Cha? A1: The steric bulk of the cyclohexyl ring physically obstructs the N-terminal amine, drastically reducing the acylation rate of the subsequent amino acid. Concurrently, the aliphatic nature of Cha induces localized hydrophobic clustering of the growing peptide chains on the resin, rendering the N-terminus inaccessible to both deprotection and coupling reagents [1, 5].

Q2: Can I use the Kaiser test to monitor Cha coupling? A2: It is highly discouraged to rely solely on the Kaiser test for Cha-containing sequences. Severe aggregation can bury unreacted primary amines, yielding a false-negative result [1]. Instead, utilize a self-validating micro-cleavage protocol followed by LC-MS to definitively confirm mass shifts and coupling efficiency.

Q3: How does Cha affect the choice of solubilization buffers compared to natural hydrophobic residues? A3: Natural residues like Leu or Val have smaller aliphatic footprints. Cha's large, rigid six-membered ring requires significantly higher dielectric disruption to solvate. Standard aqueous buffers will almost universally cause immediate precipitation. You must transition the peptide through a low-polarity intermediate (like 100% DMSO or HFIP) before introducing aqueous media [2].

Quantitative Comparison: Phenylalanine vs. Cyclohexylalanine

To understand the physicochemical shift when substituting Phe with Cha, consider the following comparative data [2, 3]:

Property / MetricPhenylalanine (Phe)Cyclohexylalanine (Cha)Impact on Peptide Behavior
Side-Chain Structure Aromatic ring (

-electrons)
Alicyclic ring (Fully saturated)Cha eliminates

interactions, relying solely on van der Waals forces.
Hydrophobicity (LogP) High (~1.5)Very High (~2.5)Cha significantly decreases aqueous solubility and increases aggregation propensity.
Steric Bulk Planar, relatively compactNon-planar (chair conformation)Cha increases steric hindrance during SPPS coupling steps.
Aggregation Mechanism Often ordered (amyloid-like fibrils)Often amorphous (hydrophobic collapse)Cha-peptides require stronger chaotropic agents to disrupt non-specific aggregates.

Troubleshooting Guide 1: Overcoming On-Resin Aggregation During SPPS

Diagnostic Workflow:

SPPS_Troubleshooting Start Perform Micro-cleavage & LC-MS Analysis AggDetected Incomplete Coupling Detected? Start->AggDetected Solvent Step 1: Solvent Optimization (Add 20% DMSO or 0.1M LiCl) AggDetected->Solvent Yes (Aggregation) Success Proceed to Next Cycle AggDetected->Success No Temp Step 2: Thermal Disruption (Microwave SPPS at 75°C) Solvent->Temp If coupling still <95% Backbone Step 3: Backbone Protection (Incorporate Dmb/Hmb dipeptides) Temp->Backbone If steric hindrance persists Backbone->Success Aggregation Resolved

Workflow for diagnosing and resolving Cha-induced on-resin aggregation during SPPS.

Step-by-Step Methodology: Optimized Cha Coupling Protocol To counteract the steric hindrance and hydrophobic collapse caused by Cha, this self-validating protocol utilizes elevated temperatures and chaotropic solvent mixtures[4, 5].

  • Resin Swelling: Swell the peptide-resin in a 1:1 mixture of N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) for 30 minutes to maximize resin expansion.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF containing 0.1 M LiCl (a chaotropic salt that disrupts inter-chain hydrogen bonding) for 2 x 10 minutes. Wash thoroughly with DMF.

  • Amino Acid Activation: Dissolve 5 equivalents of Fmoc-Cha-OH and 5 equivalents of Oxyma Pure in DMF. Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Allow 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. If available, utilize microwave irradiation (75°C for 10 minutes). If performing room-temperature synthesis, extend the coupling time to 4 hours and add 10% DMSO to the coupling mixture to maintain solvation.

  • Validation (Micro-cleavage): Withdraw ~2 mg of resin. Wash with DCM, dry, and treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, dissolve in acetonitrile/water, and analyze via LC-MS.

    • Causality Check: If the uncoupled deletion sequence is present, do not proceed. Implement a double coupling using a different chemistry (e.g., HATU/DIPEA) before moving to the next residue.

Troubleshooting Guide 2: Post-Cleavage Solubilization

Diagnostic Workflow:

Solubilization DryPeptide Lyophilized Cha-Peptide Aqueous Attempt Direct Aqueous Dissolution (Sterile H2O) DryPeptide->Aqueous Organic Dissolve in 100% HFIP or Neat DMSO Aqueous->Organic Precipitates/Cloudy Soluble Monomeric Soluble Peptide Aqueous->Soluble Dissolves Dilution Slow Dropwise Dilution into Assay Buffer Organic->Dilution Tag Re-synthesize with Cleavable Poly-Arg Solubilizing Tag Dilution->Tag Aggregates over time Dilution->Soluble Remains Clear Tag->Soluble Cleave tag post-assay

Logic tree for the systematic solubilization of highly hydrophobic Cha-containing peptides.

Step-by-Step Methodology: Systematic Solubilization Protocol Because Cha strongly resists hydration, direct addition of aqueous buffers leads to irreversible hydrophobic collapse. This protocol uses a solvent-transition strategy to force the peptide into a monomeric state [2].

  • Initial Disruption: Weigh 1 mg of the lyophilized crude peptide into a glass vial. Add 50-100 µL of 100% Hexafluoroisopropanol (HFIP) or neat Dimethyl Sulfoxide (DMSO).

    • Causality: HFIP is a powerful hydrogen-bond donor that breaks pre-existing

      
      -sheet aggregates formed during lyophilization. DMSO effectively solvates the aliphatic Cha side chains.
      
  • Sonication: Sonicate the mixture in a water bath for 5 minutes until completely clear.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS) and ensure it is vigorously stirring on a magnetic plate.

  • Dropwise Dilution: Using a micropipette, add the peptide-organic solution dropwise (1 µL at a time) into the center of the stirring vortex of the aqueous buffer to reach the final desired concentration (e.g., 100 µg/mL).

    • Causality: Rapid dilution prevents localized high concentrations of the peptide, minimizing the chance of Cha-Cha intermolecular collisions that trigger precipitation.

  • Validation (DLS): To ensure the peptide is truly dissolved and not forming soluble nano-aggregates, analyze a 50 µL aliquot using Dynamic Light Scattering (DLS). A monodisperse peak at <5 nm confirms a monomeric state.

Solubilization Matrix for Cha-Peptides

If the standard protocol fails, consult this matrix to adjust the solvent system based on the peptide's overall charge [2]:

Peptide Net ChargePrimary Solubilization AgentSecondary Diluent / AdditiveRationale
Neutral (Net 0) 100% DMSO or DMF0.1% Tween-20 in BufferSurfactants shield the Cha residues from the aqueous environment.
Acidic (Net < 0) 0.1 M Ammonium HydroxidePBS (pH 7.4 - 8.0)Deprotonates acidic residues, increasing polarity to offset Cha hydrophobicity.
Basic (Net > 0) 10% Acetic AcidSterile H2O or low-salt bufferProtonates basic residues; avoids high salt which drives hydrophobic "salting out".
Highly Hydrophobic HFIP (Evaporate to film)Re-suspend in 6M Guanidine HClComplete denaturation of secondary structures; required for extreme cases.

References

  • PubMed Central (PMC). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ.[Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.[Link]

Troubleshooting

Preventing racemization during the synthesis of (s)-2-Amino-5-cyclohexylpentanoic acid

Technical Support Center: Synthesis of (S)-2-Amino-5-cyclohexylpentanoic acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address com...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (S)-2-Amino-5-cyclohexylpentanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for preventing racemization during the synthesis of (s)-2-Amino-5-cyclohexylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of (s)-2-Amino-5-cyclohexylpentanoic acid?

Racemization is the process that leads to the formation of a 1:1 mixture of enantiomers, which are non-superimposable mirror images of a chiral molecule.[1] In the context of synthesizing a specific stereoisomer like (s)-2-Amino-5-cyclohexylpentanoic acid, racemization is a significant challenge because the biological activity of a drug molecule is often exclusive to one enantiomer. The presence of the unwanted (R)-enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, maintaining the stereochemical integrity of the α-carbon is paramount.

The primary mechanism of racemization in amino acid synthesis involves the deprotonation of the α-proton at the chiral center, leading to the formation of a planar enolate intermediate.[1][2] This intermediate can then be protonated from either face, resulting in a mixture of both (S) and (R) enantiomers.[3] This process is particularly prevalent during the activation of the carboxylic acid for amide bond formation.[4]

Q2: At which stages of the synthesis is racemization most likely to occur?

Racemization is most likely to occur during the following stages:

  • Amino Acid Protection: When introducing a protecting group to the amine, the use of harsh basic conditions can lead to racemization.[5] For example, when using benzyl chloroformate (Cbz-Cl), the pH should be carefully controlled, as a pH that is too high can cause racemization.[5]

  • Carboxyl Group Activation and Coupling: This is the most critical step for racemization.[4] Activation of the carboxyl group, typically to form a reactive ester or an acyl halide for peptide coupling, makes the α-proton more acidic and thus more susceptible to abstraction by a base.[1][6] The formation of an oxazolone intermediate is a common pathway to racemization during this step.[1][7]

  • Deprotection Steps: While less common, some deprotection methods, especially those involving strong acids or bases at elevated temperatures, can contribute to racemization over time.[8]

Q3: What are the initial signs that racemization may have occurred in my synthesis?

Detecting racemization early is crucial. Here are some indicators:

  • Chromatographic Analysis (HPLC/UPLC): When using a chiral column, the appearance of a second peak corresponding to the unwanted enantiomer is a direct indication of racemization. On a standard achiral column, you might observe peak broadening or the appearance of diastereomers if the amino acid is coupled to another chiral molecule.

  • NMR Spectroscopy: While standard ¹H NMR may not distinguish between enantiomers, using a chiral shift reagent can resolve the signals of the two enantiomers, allowing for their quantification. For diastereomeric products, you may see a duplication of signals.

  • Polarimetry: A decrease in the measured specific rotation of your product compared to the literature value for the enantiomerically pure compound suggests the presence of the other enantiomer.

Troubleshooting Guide: Preventing Racemization

This section provides detailed troubleshooting strategies to minimize or eliminate racemization during the synthesis of (s)-2-Amino-5-cyclohexylpentanoic acid.

Issue 1: Racemization During Carboxyl Group Activation and Coupling

This is the most frequent source of racemization. The choice of coupling reagents, additives, and reaction conditions is critical.

The primary cause is the formation of a highly reactive and planar oxazolone intermediate, which readily undergoes racemization.[1][7] This is often exacerbated by the presence of a strong base and prolonged reaction times.

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_products Products Activated_Acid (S)-Amino Acid Derivative (Activated Carboxyl) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Acid->Oxazolone Intramolecular Cyclization S_Product (S)-Product Activated_Acid->S_Product Direct Aminolysis (Desired Pathway) Enolate Enolate Intermediate (Planar, Achiral) Oxazolone->Enolate Base-catalyzed Proton Abstraction Enolate->S_Product Protonation R_Product (R)-Product (Racemized) Enolate->R_Product Protonation

1. Choice of Coupling Reagents and Additives:

  • Recommendation: Use carbodiimides like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) in combination with racemization-suppressing additives.[7]

  • Additives:

    • 1-Hydroxybenzotriazole (HOBt): A classic additive that effectively suppresses racemization.[4][6]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A highly effective and non-explosive alternative to HOBt.[7][9]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Another potent racemization suppressor.[4][6]

Table 1: Comparison of Common Coupling Additives

AdditiveAdvantagesDisadvantages
HOBt Widely used, effective, and relatively inexpensive.[4][6]Can have explosive properties when dry.
Oxyma Non-explosive, highly effective at suppressing racemization.[7][9]May be more expensive than HOBt.
HOAt Very effective, particularly for difficult couplings.[4][6]Can be more expensive and potentially explosive.

Protocol: DIC/Oxyma Coupling

  • Dissolution: Dissolve the N-protected (s)-2-Amino-5-cyclohexylpentanoic acid and one equivalent of Oxyma in an appropriate solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add 1.1 equivalents of DIC to the cooled solution.

  • Activation: Stir the mixture at 0 °C for 10-15 minutes.

  • Coupling: Add the amine component to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

2. Control of Base:

  • Recommendation: If a base is required, use a sterically hindered or weaker base.

  • Preferred Bases: N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than stronger bases like N,N-diisopropylethylamine (DIEA).[7]

  • Stoichiometry: Use the minimum necessary amount of base, typically one equivalent if the amine component is a salt.[7]

3. Temperature Control:

  • Recommendation: Perform coupling reactions at or below room temperature.[7] Lowering the temperature slows down the rate of racemization.

Issue 2: Racemization During the Introduction of Protecting Groups

The choice of protecting group and the conditions for its introduction can influence the stereochemical outcome.

Strongly basic conditions during the protection step can lead to the abstraction of the α-proton, causing racemization.[5]

1. Choice of Protecting Group:

  • Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are highly recommended as they are known to significantly reduce the risk of racemization during subsequent coupling steps.[5][8][10]

Protocol: Boc Protection

  • Dissolution: Dissolve (s)-2-Amino-5-cyclohexylpentanoic acid in a mixture of tert-butanol and a 1N sodium hydroxide solution.[11]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.[11]

  • Reaction: Stir the mixture for 24-48 hours.[11]

  • Work-up: Wash the reaction mixture with a non-polar solvent like hexane to remove excess Boc₂O. Acidify the aqueous layer with a mild acid (e.g., sodium bisulfate) and extract the product with an organic solvent like ethyl acetate.[11]

Protection_Strategy Start (S)-Amino Acid Boc_Protect Boc Protection (Boc₂O, mild base) Start->Boc_Protect Fmoc_Protect Fmoc Protection (Fmoc-OSu, mild base) Start->Fmoc_Protect Protected_AA N-Protected (S)-Amino Acid Boc_Protect->Protected_AA Fmoc_Protect->Protected_AA

Issue 3: Racemization in Specific Cases (e.g., Cysteine-like residues)

While (s)-2-Amino-5-cyclohexylpentanoic acid is not cysteine, the principles for preventing racemization in sensitive amino acids are applicable. Cysteine is particularly prone to racemization.[6][12]

The presence of certain side chains can influence the acidity of the α-proton. For cysteine, the thiol group is a factor.[12]

  • Side-Chain Protection: Proper protection of reactive side chains is crucial. For amino acids prone to racemization like cysteine and histidine, specific side-chain protecting groups can reduce this risk.[6] For example, protecting the imidazole nitrogen of histidine can greatly reduce racemization.[6]

  • Solvent Effects: In some cases, lowering the polarity of the coupling solvent (e.g., by diluting DMF with DCM) can reduce racemization.[12]

Alternative Strategies for Enantiomerically Pure Synthesis

If racemization remains a persistent issue, consider these alternative approaches:

Chiral Auxiliaries

A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[13][14] Evans oxazolidinones are a well-known class of chiral auxiliaries used for the asymmetric synthesis of amino acids.[15][16]

Chiral_Auxiliary_Workflow Achiral_Start Achiral Precursor Attach_Aux Attach Chiral Auxiliary Achiral_Start->Attach_Aux Diastereomer Chiral Intermediate (Diastereomerically Pure) Attach_Aux->Diastereomer Asymmetric_Synth Asymmetric Transformation Diastereomer->Asymmetric_Synth Remove_Aux Remove Chiral Auxiliary Asymmetric_Synth->Remove_Aux Desired_Enantiomer (S)-Amino Acid Remove_Aux->Desired_Enantiomer

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture.[17] An enzyme will selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched.[18]

Dynamic Kinetic Resolution (DKR):

This is an advanced version where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[19][20][21] This often involves a combination of an enzyme and a metal catalyst.[18]

Table 2: Comparison of Synthesis Strategies

StrategyProsCons
Standard Synthesis with Racemization Control Utilizes common lab reagents and techniques.Requires careful optimization of conditions to avoid racemization.
Chiral Auxiliary High stereocontrol, leading to high enantiomeric excess.[13]Requires additional steps to attach and remove the auxiliary.[13]
Enzymatic Resolution High enantioselectivity, often under mild conditions.[17]May require screening for a suitable enzyme; can be expensive on a large scale.
Dynamic Kinetic Resolution Theoretical yield of 100% of the desired enantiomer.[19][21]Can be complex to set up and optimize the enzymatic and racemization conditions.

References

  • Komeda, H., Asano, Y. (2009). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 75(6), 1583-1590.
  • Gotor-Fernández, V., Gotor, V. (2018). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. European Journal of Organic Chemistry, 2018(20-21), 2469-2481.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Racemization Overview, Mechanism & Examples. (2021, September 29). Study.com. Retrieved from [Link]

  • Hibino, H., Miki, Y., Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-35.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis of Unusual Amino Acids.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). CSBio. Retrieved from [Link]

  • Racemization Assays. (n.d.).
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25). Molecules.
  • Asymmetric Synthesis. (n.d.). Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Hibino, H., Miki, Y., Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-35.
  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. European Journal of Organic Chemistry, 2019(38), 6439-6455.
  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal. Retrieved from [Link]

  • Kinetic resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013, September 24). Chemical Society Reviews.
  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.). Retrieved from [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (n.d.). ACS Omega.
  • Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of Peptides Containing (S)-2-Amino-5-cyclohexylpentanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptide sequences incorporating the sterically hindered, non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptide sequences incorporating the sterically hindered, non-proteinogenic amino acid, (S)-2-Amino-5-cyclohexylpentanoic acid (Ac5c). The bulky and hydrophobic nature of the cyclohexylpentanoyl side chain presents unique challenges in microwave-assisted solid-phase peptide synthesis (MA-SPPS). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enable the successful synthesis of these challenging peptides.

Introduction: The Challenge of Steric Hindrance

(S)-2-Amino-5-cyclohexylpentanoic acid, a derivative of norleucine with a terminal cyclohexyl group, introduces significant steric bulk and hydrophobicity into a peptide sequence. These properties can lead to several synthetic difficulties, including:

  • Incomplete Coupling Reactions: The bulky side chain can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in low coupling efficiency and deletion sequences.[1]

  • Peptide Aggregation: The hydrophobicity of the cyclohexyl moiety can promote inter- and intra-chain aggregation on the solid support, further hindering reaction kinetics and leading to incomplete deprotection and coupling steps.[2][3][4]

  • Slower Reaction Kinetics: The steric hindrance necessitates longer reaction times or more forcing conditions to achieve complete coupling, which can increase the risk of side reactions.[1]

Microwave-assisted peptide synthesis offers a powerful tool to overcome these challenges by providing rapid and efficient heating, which can disrupt aggregation and accelerate chemical reactions.[5][6][7] However, careful optimization of synthesis parameters is crucial to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of deletion sequences at the position of (S)-2-Amino-5-cyclohexylpentanoic acid incorporation. What is the likely cause and how can I fix it?

A1: This is a classic sign of incomplete coupling due to the steric hindrance of the cyclohexylpentanoyl side chain. To address this, you should consider the following:

  • Choice of Coupling Reagent: Standard carbodiimide reagents may not be sufficiently reactive. Switch to a more potent uronium or phosphonium salt-based coupling reagent such as HATU, HBTU, or HCTU. These reagents form highly reactive OAt- or OBt-esters that can overcome the steric barrier more effectively.

  • Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.

  • Increased Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 5-10 equivalents).

  • Microwave Parameters: Increase the microwave power and/or coupling time. However, be mindful of potential side reactions at elevated temperatures.

Q2: My peptide is showing poor solubility after cleavage from the resin. Is this related to the (S)-2-Amino-5-cyclohexylpentanoic acid residue?

A2: Yes, the high hydrophobicity of the cyclohexylpentanoyl side chain can significantly reduce the solubility of the final peptide, especially in aqueous solutions.[2] To mitigate this, consider the following during purification:

  • Solvent Choice: Dissolve the crude peptide in a stronger organic solvent like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or even a small amount of trifluoroethanol (TFE) before adding your aqueous buffer for RP-HPLC.[8]

  • Elevated Temperature: Running the HPLC column at a slightly elevated temperature (e.g., 40-60°C) can improve peptide solubility and peak shape.[2]

  • Column Chemistry: If you are using a C18 column, consider switching to a less hydrophobic stationary phase like C8 or C4.[2]

Q3: Can microwave heating increase the risk of racemization when incorporating chiral amino acids like (S)-2-Amino-5-cyclohexylpentanoic acid?

A3: While elevated temperatures can increase the rate of racemization, microwave synthesis, when properly controlled, can actually reduce this risk.[5] The rapid heating and shorter reaction times minimize the exposure of the activated amino acid to conditions that promote epimerization. To further minimize racemization:

  • Use Additives: Always use an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure with your coupling reagent, as they are known to suppress racemization.

  • Control the Base: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and use the minimum amount necessary to facilitate the reaction.

  • Optimized Microwave Methods: Modern microwave peptide synthesizers often have pre-programmed methods for difficult couplings that use controlled power and temperature ramping to minimize side reactions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of peptides containing (S)-2-Amino-5-cyclohexylpentanoic acid.

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete coupling of Ac5c.- Use a high-efficiency coupling reagent (e.g., HATU, HCTU).- Perform a double coupling.- Increase the equivalents of amino acid and coupling reagents.- Optimize microwave power and time.
Peptide aggregation on resin.- Switch from DMF to NMP as the synthesis solvent.[9]- Use a low-substitution resin to increase the distance between peptide chains.
Premature cleavage from the resin.- Ensure the correct resin and linkage chemistry for your desired C-terminus.
Poor Peptide Purity (Multiple Peaks in HPLC) Deletion sequences.- See "Low Peptide Yield" solutions for incomplete coupling.
Racemization at the Ac5c residue.- Use racemization-suppressing additives (HOBt, Oxyma).- Use a hindered base (DIPEA).- Avoid excessive heating during coupling.
Side reactions from protecting groups.- Ensure complete deprotection of the Fmoc group before coupling.- Use appropriate scavengers in the cleavage cocktail.
Difficulty in Purification Poor solubility of the crude peptide.- Dissolve in a strong organic solvent (DMF, NMP, TFE) before HPLC.- Use a less hydrophobic HPLC column (C8, C4).- Purify at an elevated temperature.[2]
Peptide aggregation during purification.- Add a small percentage of formic acid or TFE to the mobile phase.

Optimized Protocols

Protocol 1: Microwave-Assisted Double Coupling of Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid-OH

This protocol is designed for automated microwave peptide synthesizers and utilizes a potent coupling reagent to ensure high coupling efficiency.

Materials:

  • Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid-OH (5 equivalents)

  • HATU (4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Deprotected peptide-resin

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin is well-solvated in NMP.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid-OH and HATU in NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • First Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Perform the coupling reaction in the microwave at 75°C for 10 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with NMP (3-5 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-(S)-2-Amino-5-cyclohexylpentanoic acid-OH.

  • Final Washing: Once the coupling is complete (as confirmed by a negative Kaiser test), drain the coupling solution and wash the resin thoroughly with NMP (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection of Peptides Containing Ac5c

The hydrophobic nature of peptides containing (S)-2-Amino-5-cyclohexylpentanoic acid requires a robust cleavage cocktail to ensure complete deprotection and efficient cleavage.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Detected (e.g., via Kaiser Test or LC-MS of crude product) reagent Optimize Coupling Reagent start->reagent Is a potent activator (HATU/HCTU) being used? double_couple Implement Double Coupling start->double_couple No, switch to HATU/HCTU reagent->double_couple Yes microwave Adjust Microwave Parameters double_couple->microwave Is double coupling already implemented? solvent Change Synthesis Solvent microwave->solvent Are microwave parameters optimized? result Re-evaluate Coupling Efficiency solvent->result Is NMP being used as the solvent? success Proceed with Synthesis result->success Yes, coupling is complete failure Consult Further (e.g., consider alternative protecting groups) result->failure No, still incomplete

Caption: A decision tree for troubleshooting low coupling efficiency.

References

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Available at: [Link]

  • Toth, G., et al. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry, 49(26), 7710-7713. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of cyclohexylalanine. Available at: [Link]

  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available at: [Link]

  • CEM Corporation. (n.d.). Peptide Applications Guide. Available at: [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Available at: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Request PDF. Available at: [Link]

  • CEM Corporation. (n.d.). Peptide Synthesis Applications. Available at: [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Available at: [Link]

  • AWS. (2018). High-Throughput Automated Microwave-Enhanced Peptide Synthesis. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • PMC. (n.d.). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Available at: [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

  • RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Available at: [Link]

  • CEM Corporation. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Available at: [Link]

  • PMC. (n.d.). Introduction to Peptide Synthesis. Available at: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available at: [Link]

Sources

Troubleshooting

Cleavage cocktail optimization for hydrophobic peptides from resin

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This hub is designed for researchers, scientists, and drug development professionals facing the unique thermodynamic and kinetic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This hub is designed for researchers, scientists, and drug development professionals facing the unique thermodynamic and kinetic challenges of cleaving highly hydrophobic peptides from solid supports.

Below, you will find our mechanistic FAQs, targeted troubleshooting guides, and self-validating experimental protocols designed to optimize your cleavage yields and crude purity.

Optimization Workflow

G Start Dry Peptidyl-Resin Swelling Resin Solvation (Overcoming Aggregation) Start->Swelling Cocktail Cleavage Cocktail Selection (TFA + Scavengers) Swelling->Cocktail ReagentK Reagent K (Met, Cys, Trp rich) Cocktail->ReagentK ReagentB Reagent B (Trt-rich, Odorless) Cocktail->ReagentB Cleavage Acidolysis & Scavenging (2-4 hours, RT) ReagentK->Cleavage ReagentB->Cleavage Precipitation Precipitation Strategy Cleavage->Precipitation Ether Cold MTBE/Ether (Standard) Precipitation->Ether Water Aqueous Precipitation (Highly Hydrophobic) Precipitation->Water Validation LC-MS Validation (Check +56 Da tBu adducts) Ether->Validation Water->Validation

Optimization workflow for hydrophobic peptide cleavage and isolation.

Part 1: The Physics and Chemistry of Hydrophobic Peptides (FAQs)

Q: Why do hydrophobic sequences frequently exhibit incomplete deprotection and low cleavage yields compared to hydrophilic sequences? A: The root cause is sequence-dependent aggregation and poor solvation. Hydrophobic peptides tend to form stable intermolecular


-sheets on the resin. When exposed to standard high-concentration Trifluoroacetic Acid (TFA) cocktails, standard polystyrene-based resins can shrink, collapsing the peptide-resin matrix. This physical collapse sterically hinders TFA from accessing acid-labile protecting groups (e.g., tBu, Pbf, Trt) buried in the hydrophobic core, and prevents scavengers from efficiently quenching the resulting carbocations [1].

Q: How does resin selection influence the cleavage of hydrophobic peptides? A: The polymer backbone dictates solvation. Standard 1% cross-linked polystyrene (PS) resins swell poorly in highly acidic, polar media like TFA. For hydrophobic peptides longer than 15 amino acids, switching to a Polyethylene Glycol (PEG)-based resin (e.g., ChemMatrix) is highly recommended. PEG resins maintain excellent swelling in TFA, ensuring the cleavage cocktail can diffuse into the polymer network and access the peptide-linker bonds [1].

Part 2: Troubleshooting Guide

Issue 1: Persistent +56 Da (tBu) or +242 Da (Trt) adducts observed on LC-MS. Q: My LC-MS shows mass adducts corresponding to tert-butyl (+56 Da) alkylation on Cys/Trp residues. How do I prevent this in a hydrophobic sequence? A: In hydrophobic pockets, the local concentration of cleaved carbocations is high, and bulky scavengers like Triisopropylsilane (TIS) struggle to penetrate the aggregated core to quench them before they re-alkylate the peptide. Solution & Causality: Employ a two-step cleavage to manipulate diffusion kinetics. Using a mixture of TFA/TIS/H2O/thioanisole/DMS/1% DTT (70:5:5:10:10) for an initial 30 minutes allows smaller, highly mobile scavengers (DMS, H2O) to penetrate the matrix and quench early carbocations. Follow this by increasing the TFA concentration to 80-90% for an additional 150 minutes to drive the cleavage of stubborn protecting groups to completion [2]. Alternatively, substituting standard aliphatic thiols (EDT) with benzylthiols like 1,4-benzenedimethanethiol (1,4-BDMT) improves scavenging efficiency and stability in TFA [3].

Issue 2: Oxidation of Methionine during cleavage. Q: My hydrophobic peptide contains Methionine, and I am seeing significant +16 Da (sulfoxide) peaks. Which cocktail should I use? A: Methionine is highly susceptible to oxidation, and standard TFA/TIS/H2O mixtures do not prevent this. Solution & Causality: You must use Reagent K (TFA/phenol/H2O/thioanisole/EDT) or a variant containing Ammonium Iodide (NH₄I). Thioanisole acts as a soft nucleophile to reduce oxidized methionine back to its native state during the cleavage process, while EDT scavenges the resulting electrophiles [4]. If the odor of EDT is strictly prohibited in your lab, Reagent B (TFA/phenol/H2O/TIS) can be used, though it is significantly less effective at reversing Met oxidation [5].

Issue 3: No precipitate forms when adding the cleavage mixture to cold ether. Q: After evaporating the TFA and adding cold diethyl ether, my peptide does not precipitate. Where is my peptide? A: Highly hydrophobic peptides (e.g., transmembrane domains, aliphatic-rich sequences) can be highly soluble in non-polar precipitation solvents like diethyl ether or methyl tert-butyl ether (MTBE). Solution & Causality: Do not discard the ether! Evaporate the ether under a gentle stream of nitrogen. To force the precipitation of a highly hydrophobic peptide, use cold water or a 50:50 mixture of cold water and acetonitrile. Alternatively, use cold hexane/ether mixtures to reduce the solvent's polarity further, forcing the hydrophobic peptide out of solution [6].

Part 3: Self-Validating Protocol for Cleavage Optimization

This methodology utilizes a micro-cleavage approach to validate cocktail efficacy before committing an entire valuable resin batch. By treating cleavage as a self-validating system, you ensure that any sequence-specific aggregation is addressed prior to scale-up.

Step 1: Resin Solvation and Preparation

  • Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 5 mL/g resin) to remove residual DMF.

    • Causality: Residual DMF reacts with TFA to form formylating species that will irreversibly cap your peptide. DCM also maximizes the swelling of the resin prior to acid exposure.

  • Dry the resin under vacuum for 1 hour[7].

    • Causality: Complete dryness ensures the exact calculated TFA concentration is maintained when the cocktail is added.

Step 2: Micro-Cleavage Cocktail Formulation Prepare 1 mL of the selected cleavage cocktail in a glass vial. (Never use plastic for cocktail preparation, as pure TFA leaches plasticizers). For Cys/Met/Trp-rich hydrophobic peptides (Reagent K variant):

  • 825 µL Trifluoroacetic Acid (TFA)

  • 50 mg Phenol

  • 50 µL Milli-Q H₂O

  • 50 µL Thioanisole

  • 25 µL 1,2-Ethanedithiol (EDT) [7]

Step 3: The Cleavage Reaction

  • Transfer 10-20 mg of dry resin into a 2 mL fritted syringe.

  • Add 200 µL of the cleavage cocktail.

  • Agitate gently at room temperature for 2.5 to 4.0 hours.

    • Causality: Hydrophobic sequences require extended time due to the slow diffusion of TFA into the tightly packed, sterically hindered peptide core.

Step 4: Precipitation and Workup

  • Filter the cleavage solution into a 15 mL centrifuge tube containing 5 mL of ice-cold MTBE.

  • If no precipitate forms, add 5 mL of ice-cold hexane to crash out the hydrophobic sequence.

  • Centrifuge at 3300 rpm for 5 minutes at 4°C [6].

  • Decant the supernatant carefully. Wash the pellet twice more with cold MTBE/hexane to remove residual scavengers.

Step 5: Validation (LC-MS)

  • Dissolve the pellet in a chaotropic solvent mixture (e.g., 50% Acetonitrile, 50% Water with 0.1% TFA, or pure DMSO if highly insoluble) [8].

  • Analyze via LC-MS.

    • Self-Validation Check: Look for the target mass. If +56 Da (tBu) or +252 Da (Pbf) peaks represent >5% of the total ion current, the cleavage time was insufficient or the scavenger failed to penetrate. Action: Adjust the main batch by adding 5% DCM to the cleavage cocktail to swell the resin, or increase cleavage time by 1 hour.

Part 4: Quantitative Comparison of Cleavage Cocktails

The following table summarizes the quantitative expectations for various cleavage cocktails when applied to difficult hydrophobic sequences.

Cocktail NameComposition (Ratio)Target Residues ProtectedTypical Cleavage Time (Hydrophobic)Expected Crude Purity (%)
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Cys, Met, Trp, Tyr2.5 - 4.0 hrs75 - 85%
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)Trt-rich, Trp, Tyr (No Met/Cys)2.0 - 3.0 hrs80 - 90%
Two-Step Thiol TFA / TIS / H₂O / Thioanisole / DMS / DTT (70:5:5:10:10 → 90% TFA)Multiple Cys, highly aggregated cores0.5 hr + 2.5 hrs85 - 95%
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Arg-rich hydrophobic sequences2.0 - 4.0 hrs70 - 80%

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization . peptidechemistry.org. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins . Polypeptide Group. Available at: [Link]

  • Cleavage Cocktail Selection . CDN. Available at: [Link]

  • ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS) . West Virginia University. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Methods for Determining the Purity of (s)-2-Amino-5-cyclohexylpentanoic acid

Introduction: The Analytical Imperative for (s)-2-Amino-5-cyclohexylpentanoic acid (s)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic amino acid, a class of molecules gaining significant interest in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for (s)-2-Amino-5-cyclohexylpentanoic acid

(s)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic amino acid, a class of molecules gaining significant interest in pharmaceutical development for their role as peptide building blocks and chiral synthons. As with any active pharmaceutical ingredient (API), the stringent control of its purity is not merely a regulatory formality but a cornerstone of safety and efficacy. The presence of impurities, particularly the undesired (R)-enantiomer, can have profound implications, potentially leading to reduced therapeutic effect or unforeseen toxicological profiles.

This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of (s)-2-Amino-5-cyclohexylpentanoic acid. We will move beyond simple procedural descriptions to explore the underlying scientific principles, offering field-proven insights to guide researchers and quality control analysts in selecting and implementing the most appropriate method for their needs.

The Analytical Challenge: Chirality and Chromophores

The analysis of (s)-2-Amino-5-cyclohexylpentanoic acid by HPLC presents two primary challenges:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making direct detection by standard UV-Vis detectors inefficient and insensitive.[1]

  • Chirality: As a chiral molecule, the critical requirement is to separate and quantify the desired (S)-enantiomer from its mirror image, the (R)-enantiomer. Standard achiral HPLC columns cannot distinguish between enantiomers.

To overcome these hurdles, analytical strategies must incorporate mechanisms for either creating detectable derivatives or employing a chiral environment to induce separation. This guide will compare an indirect and a direct approach to achieving this enantioselective separation.

cluster_workflow General HPLC Purity Workflow Sample Sample Preparation (Dissolution & Dilution) HPLC HPLC System (Pump, Autosampler, Column, Detector) Sample->HPLC Separation Chromatographic Separation HPLC->Separation Detection Signal Detection Separation->Detection Data Data Acquisition & Processing (Chromatogram) Detection->Data Analysis Purity Calculation (% Area, Impurity Profiling) Data->Analysis

Caption: A generalized workflow for HPLC-based purity analysis.

Method A: Indirect Chiral Separation via Pre-Column Derivatization with Marfey's Reagent

The indirect approach involves converting the enantiomers into diastereomers prior to analysis. Diastereomers have different physical properties and can be separated on a conventional, achiral reversed-phase column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a highly effective chiral derivatizing agent for this purpose.[2][3]

Principle of Causality: Marfey's reagent possesses a chiral center (L-alanine). When it reacts with the primary amine of the (S)- and (R)-enantiomers of our analyte, it forms two distinct diastereomers: L-Ala-(S)-ACHPA and L-Ala-(R)-ACHPA. These L-S and L-R diastereomers exhibit different spatial arrangements, leading to differential interactions with the C18 stationary phase and thus, different retention times.[4][5] The resulting derivatives contain a dinitrophenyl group, a strong chromophore, enabling sensitive UV detection around 340 nm.[5]

Experimental Protocol: Method A

1. Derivatization Procedure:

  • Prepare a 1 mg/mL solution of the (s)-2-Amino-5-cyclohexylpentanoic acid sample in 100 µL of 50 mM sodium bicarbonate buffer (pH 9.0).

  • Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • To the sample solution, add 200 µL of the Marfey's reagent solution.

  • Vortex the mixture and incubate at 40°C for 60 minutes in a heating block.[5]

  • After incubation, cool the reaction vial to room temperature.

  • Neutralize the reaction by adding 20 µL of 2 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase A/B (50:50) and filter through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 20 µL.

Method B: Direct Chiral Separation on a Chiral Stationary Phase (CSP)

The direct approach is conceptually simpler: the underivatized enantiomers are separated directly on a chiral stationary phase (CSP). This method leverages the principles of stereochemistry, where the chiral selector immobilized on the stationary phase forms transient, diastereomeric complexes with the enantiomers.

Principle of Causality: For this analysis, a macrocyclic glycopeptide-based CSP, such as one using teicoplanin, is highly effective for underivatized amino acids.[6] The teicoplanin selector has multiple chiral centers and functional groups (ionic, hydroxyl, amide) that can engage in a variety of interactions (hydrogen bonding, ionic interactions, dipole-dipole) with the analyte enantiomers. The differential stability of the transient complexes formed between the CSP and the (S)- and (R)-enantiomers results in one being retained longer on the column, thus achieving separation.[6][7] This method requires a more sensitive detector since the native molecule lacks a chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is ideal. For this guide, we will consider ELSD, a universal detector for non-volatile analytes.[8][9][10]

Experimental Protocol: Method B

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the (s)-2-Amino-5-cyclohexylpentanoic acid sample in the initial mobile phase composition (e.g., 90:10 Methanol/Water).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-ELSD Conditions:

  • Instrumentation: HPLC system with an isocratic or gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: Teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 80% Methanol and 20% Water containing 0.1% Formic Acid. (Note: Mobile phase composition may require optimization).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • ELSD Settings:

    • Drift Tube Temperature: 50 °C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

  • Injection Volume: 10 µL.

cluster_A Method A: Indirect (Derivatization) cluster_B Method B: Direct (CSP) SampleA Analyte ((S)- & (R)-Enantiomers) DerivA Derivatization (Forms Diastereomers) SampleA->DerivA ReagentA Marfey's Reagent (L-Chiral Center) ReagentA->DerivA Diastereomers L-S & L-R Diastereomers DerivA->Diastereomers HPLCA Achiral HPLC (C18 Column) Diastereomers->HPLCA SepA Separated Peaks HPLCA->SepA SampleB Analyte ((S)- & (R)-Enantiomers) HPLCB Chiral HPLC (CSP Column) SampleB->HPLCB Complexes Transient Diastereomeric Complexes with CSP HPLCB->Complexes SepB Separated Peaks Complexes->SepB

Caption: Comparison of the analytical workflows for the indirect and direct chiral separation methods.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes typical performance data expected from each method upon validation.

ParameterMethod A (Marfey's Reagent)Method B (Chiral Stationary Phase)Significance in Purity Analysis
Enantiomeric Resolution (Rs) > 2.0> 1.8Measures the degree of separation between the (S) and (R) enantiomer peaks. A higher value indicates better separation.
Limit of Quantification (LOQ) ~0.05%~0.1%The lowest concentration of the (R)-enantiomer that can be reliably quantified. Crucial for controlling chiral impurities.
Linearity (R²) > 0.999> 0.998Indicates the method's ability to provide results proportional to the concentration of the analyte over a given range.
Accuracy (% Recovery) 98.5% - 101.0%97.0% - 102.0%Measures the closeness of the experimental value to the true value, assessed by spiking experiments.
Precision (% RSD) < 2.0%< 3.0%Reflects the repeatability and reproducibility of the method. Lower RSD indicates higher precision.
Total Analysis Time ~35 min (plus 90 min for derivatization)~25 minIncludes sample preparation, run time, and equilibration. Impacts laboratory throughput.

Discussion: Field Insights and Method Selection

The choice between these two methods is not merely about performance metrics; it is a strategic decision based on the specific context of the laboratory and the stage of drug development.

Method A (Marfey's Reagent): The Robust Workhorse

  • Advantages: This method is exceptionally robust and reliable. Since it uses standard C18 columns, it can be implemented in any laboratory without investment in specialized columns. The derivatization step significantly enhances sensitivity for UV detection, making it excellent for quantifying trace-level impurities.[2][5]

  • Disadvantages: The primary drawback is the time-consuming and manual nature of the derivatization step, which introduces an additional source of potential variability and error.[1] The stability of the derivatized products must also be carefully monitored.

Method B (Chiral Stationary Phase): The Direct and Rapid Alternative

  • Advantages: The direct injection approach is significantly faster and involves simpler sample preparation, making it highly suitable for high-throughput screening or routine quality control environments.[6] It eliminates concerns about incomplete derivatization reactions or derivative instability.

  • Disadvantages: CSP columns are considerably more expensive than standard C18 columns and can be less robust, with a shorter lifespan if not handled correctly. Method development can be more challenging, often requiring screening of different CSPs and mobile phases.[11] Furthermore, the need for a non-UV detector like ELSD or MS adds to the instrumentation cost and complexity.[10][12]

Alternative and Complementary Techniques: It is worth noting that HPLC coupled with Mass Spectrometry (LC-MS) represents a powerful alternative.[13][14] LC-MS can be used with either derivatized or underivatized samples, providing unparalleled sensitivity and specificity, and can help in the structural elucidation of unknown impurities.[14][15]

Conclusion and Recommendations

Both the indirect derivatization method using Marfey's reagent and the direct separation method on a chiral stationary phase are valid and effective for determining the purity of (s)-2-Amino-5-cyclohexylpentanoic acid.

  • Recommendation for Method A (Marfey's Reagent): This method is highly recommended for reference analysis, method validation, and in research settings where utmost accuracy and sensitivity are required, and where sample throughput is not the primary concern. Its use of standard equipment makes it universally accessible.

  • Recommendation for Method B (Chiral Stationary Phase): This method is the preferred choice for routine quality control (QC) environments and process monitoring where speed and high throughput are critical. The initial investment in a CSP and potentially an ELSD can be justified by the long-term savings in operator time and solvent consumption.

Ultimately, a comprehensive purity assessment strategy may involve using one method for routine analysis and the other as an orthogonal, confirmatory technique, ensuring the highest level of confidence in the quality of this critical pharmaceutical building block.

References

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Soma, Y. et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Evaporative Light-Scattering Detectors (ELSD). [Link]

  • Polite, L. N. et al. Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs. [Link]

  • Rajendra, W. et al. (2000). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry. [Link]

  • Risley, D. S. et al. (2007). AMINO ACID ANALYSIS OF PEPTIDES USING HPLC WITH EVAPORATIVE LIGHT SCATTERING DETECTION. Taylor & Francis Online. [Link]

  • Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia. [Link]

  • Stepanova, E. V. et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Peptides International. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Journal of Chromatography B. [Link]

  • Sharma, A. et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • Almac Group. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B. [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. [Link]

  • Auriga Research. ARBRO Does Amino Acid Analysis by Post-column Derivatization. [Link]

  • Miyazawa, T. et al. (2006). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. [Link]

  • Miyazawa, T. et al. (1998). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]

  • Ilisz, I. et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Fan, G. et al. (2007). Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • YoungIn Chromass. (2021, April 13). All about Amino Acid Analysis with Post-column Derivatization. YouTube. [Link]

  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • BioAgilytix. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Gili, A. et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Nenna, S. & Zoretic, P. A. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules. [Link]

Sources

Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of (s)-2-Amino-5-cyclohexylpentanoic Acid

Abstract The determination of enantiomeric excess (ee) for chiral molecules is a cornerstone of modern drug development and asymmetric synthesis. (s)-2-Amino-5-cyclohexylpentanoic acid, a non-proteinogenic amino acid, se...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of enantiomeric excess (ee) for chiral molecules is a cornerstone of modern drug development and asymmetric synthesis. (s)-2-Amino-5-cyclohexylpentanoic acid, a non-proteinogenic amino acid, serves as a critical chiral building block. Its enantiomeric purity directly impacts the efficacy and safety profile of resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust analysis of its enantiomeric excess. We will delve into the rationale behind selecting appropriate chiral stationary phases (CSPs), optimizing mobile phase conditions, and present a validated, step-by-step protocol. Furthermore, alternative analytical techniques are evaluated to provide a complete analytical landscape for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding the Analyte

(s)-2-Amino-5-cyclohexylpentanoic acid presents a unique analytical challenge due to its molecular structure. Successful chiral method development hinges on understanding these features:

  • Zwitterionic Nature: Like all amino acids, it exists as a zwitterion at neutral pH. This dual ionic character complicates interactions on traditional reversed-phase or normal-phase columns and necessitates specific types of chiral stationary phases that can engage in ionic interactions.[1]

  • Bulky, Non-polar Side Chain: The cyclohexyl group is sterically demanding and hydrophobic. This feature can be exploited for chiral recognition through hydrophobic interactions and steric hindrance within the chiral selector's environment.

  • Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, making low-wavelength UV detection (e.g., 200-220 nm), Evaporative Light Scattering Detection (ELSD), or mass spectrometry (MS) necessary.[2]

Direct analysis of the underivatized amino acid is often preferred to avoid the introduction of impurities or potential racemization during derivatization steps.[3] Therefore, this guide will focus on direct enantioseparation methods.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical decision in developing a successful enantioselective HPLC method.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[3] Based on the analyte's structure, the following CSPs are the most promising candidates.

CSP TypeCommon Chiral Selector(s)Principle of SeparationTypical Mobile Phase(s)Advantages for this AnalyteLimitations
Macrocyclic Glycopeptide Teicoplanin, VancomycinMultiple interactions: hydrogen bonding, ionic interactions (carboxyl and amino groups), and hydrophobic inclusion within the macrocyclic basket.[1]Polar Ionic, Reversed-Phase (e.g., MeOH/Water/Acid/Base)Excellent for underivatized amino acids; proven broad selectivity.[1][3] The D-enantiomer is typically more strongly retained.[1]Can require longer equilibration times.[5]
Zwitterionic Cinchona Alkaloid derivatives (Quinine, Quinidine)Synergistic double ion-pairing interactions, hydrogen bonding, and π-stacking. The selector has both acidic and basic sites.[6][7]Polar Organic (e.g., MeOH/ACN/Acid/Base)Specifically designed for ampholytic compounds like amino acids.[7] Offers the ability to reverse elution order by switching to the pseudo-enantiomeric CSP.[7]Selectivity is highly dependent on mobile phase pH and ionic strength.
Crown Ether (18-crown-6)-tetracarboxylic acidHost-guest complexation. The primary amino group of the analyte complexes within the crown ether cavity via hydrogen bonding.[8]Aqueous acidic (e.g., MeOH/H₂O with HClO₄ or TFA)Highly effective for primary amino acids.[8] Enables inversion of enantiomer elution order by using the opposite CSP conformation.[8]Less effective for N-substituted amino acids.
Polysaccharide (Immobilized) Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate groups on the polysaccharide backbone.[9][10]Normal Phase, Polar Organic, Reversed-PhaseExtremely versatile with broad applicability. Immobilized versions allow for a wider range of solvents.[10]May require derivatization of the amino acid to improve interaction and solubility in non-polar mobile phases.

Workflow for Chiral Method Development

A systematic approach to method development is crucial for efficiency. The process involves screening different columns and mobile phases to find a suitable starting point, followed by optimization to achieve the desired resolution and analysis time.[11][12]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Implementation A Analyte Characterization (Zwitterion, Hydrophobic, No Chromophore) B Define Analytical Goals (Resolution > 2.0, Runtime < 15 min) A->B C CSP Screening 1. Macrocyclic Glycopeptide (Teicoplanin) 2. Zwitterionic (ZWIX) 3. Crown Ether (CR-I) B->C D Mobile Phase Screening - Polar Ionic Mode (MeOH/H₂O/TFA) - Polar Organic Mode (MeOH/ACN/TFA/DEA) C->D E Fine-Tune Parameters - Mobile Phase Ratio - Additive Concentration - Temperature - Flow Rate D->E F Evaluate System Suitability (Resolution, Tailing Factor, Repeatability) E->F G Method Validation (ICH Guidelines) F->G H Routine Analysis G->H

Caption: A systematic workflow for chiral HPLC method development.

Recommended Experimental Protocol: Direct HPLC Analysis

This protocol provides a robust starting point for the analysis, utilizing a macrocyclic glycopeptide CSP, which is highly effective for underivatized amino acids.[1][3]

4.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column thermostat, and UV or MS detector.

  • Chiral Column: Astec CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • HPLC grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Trifluoroacetic acid (TFA) or Formic Acid (FA).

  • (s)-2-Amino-5-cyclohexylpentanoic acid reference standard.

  • Racemic 2-Amino-5-cyclohexylpentanoic acid for method development.

4.2. Chromatographic Conditions

ParameterRecommended SettingRationale / Notes
Mobile Phase 80:20 (v/v) Methanol:Water + 0.1% Formic AcidThe high organic content helps manage hydrophobic interactions. Formic acid is an MS-compatible additive that protonates the amino group and suppresses ionization of the carboxyl group, improving peak shape.[1]
Flow Rate 0.8 mL/minChiral separations often benefit from slightly lower flow rates to maximize interaction time with the CSP.[5]
Column Temperature 25 °CTemperature can significantly impact selectivity. Start at ambient and evaluate lower temperatures (e.g., 15 °C) to potentially increase resolution.[5]
Detection UV at 210 nm or Mass SpectrometerDue to the lack of a strong chromophore, low UV wavelength is required. MS detection provides higher sensitivity and selectivity.
Injection Volume 5 µLAdjust as needed based on sample concentration and detector sensitivity.

4.3. Step-by-Step Methodology

  • Mobile Phase Preparation: Carefully measure and mix 800 mL of Methanol and 200 mL of water. Add 1.0 mL of Formic Acid. Sonicate for 10 minutes to degas.

  • System Equilibration: Install the chiral column and purge the system with the mobile phase at a low flow rate (0.2 mL/min) for 10 minutes, then increase to the set flow rate (0.8 mL/min). Equilibrate the column for at least 60 minutes or until a stable baseline is achieved. CHIROBIOTIC columns can require longer equilibration.[5]

  • Sample Preparation: Dissolve the sample of 2-Amino-5-cyclohexylpentanoic acid in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Sequence Setup:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the (s)-enantiomer reference standard to identify the peak corresponding to the desired enantiomer.

    • Inject the test samples for analysis.

  • Data Analysis and Calculation:

    • Integrate the peak areas for both the (s)- and (r)-enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(Area_s - Area_r) / (Area_s + Area_r)] x 100

      Where:

      • Area_s = Peak area of the (s)-enantiomer

      • Area_r = Peak area of the (r)-enantiomer

Alternative and Confirmatory Methods

While chiral HPLC is the gold standard, other techniques can be employed for confirmation or in specific scenarios like high-throughput screening.[13][14]

TechniquePrincipleTypical SpeedSensitivityKey Considerations & Rationale
Chiral GC-MS Separation of volatile diastereomeric derivatives on a chiral capillary column.[15]20 - 40 minVery HighRequires derivatization (e.g., esterification followed by acylation), which adds complexity and potential for error.[15] Provides structural confirmation from the mass spectrum.
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase component with polysaccharide-based CSPs.< 10 minHighSignificantly faster analysis and reduced organic solvent consumption. Requires specialized equipment.[14]
NMR with Chiral Solvating Agents (CSAs) A CSA is added to the sample, forming diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[14]5 - 15 minLowNon-destructive and provides structural information. Requires higher sample concentrations and careful selection of the CSA.[14]
Enantioselective Indicator Displacement Assays (eIDA) A colorimetric method where enantiomers compete with an indicator for a chiral receptor, causing a measurable change in absorbance.[16]< 5 minModerateA rapid, high-throughput screening tool for preliminary ee determination, but less precise than chromatography.[16]

Conclusion

For the routine, high-resolution determination of the enantiomeric excess of (s)-2-Amino-5-cyclohexylpentanoic acid, direct chiral HPLC is the most robust and reliable method . A macrocyclic glycopeptide stationary phase , such as one based on teicoplanin, offers an excellent starting point due to its proven success with underivatized amino acids.[1][3] Alternatively, zwitterionic CSPs provide a strong, mechanistically targeted approach.[7] Method development should follow a systematic screening workflow, leading to an optimized protocol that ensures baseline separation (Resolution > 2.0) and accurate quantification. For orthogonal confirmation or high-throughput needs, techniques like Chiral SFC or GC-MS can be valuable additions to the analytical toolkit. By understanding the analyte's properties and the principles of chiral recognition, researchers can confidently develop and validate methods to ensure the enantiopurity of this critical pharmaceutical building block.

References

  • National Center for Biotechnology Information. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • Chromatography Today. (2016, September 06). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • MDPI. (2025, June 06). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2002, May 01). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]

  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2000, August 17). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK® IA. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

Sources

Validation

High-Resolution HPLC Validation of Peptides Containing Unnatural Amino Acids: A Comparative Guide

The incorporation of unnatural amino acids (UAAs)—such as D-amino acids, -amino acids, halogenated derivatives, and sterically hindered residues like -aminoisobutyric acid (Aib)—has revolutionized peptide therapeutics by...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids (UAAs)—such as D-amino acids,


-amino acids, halogenated derivatives, and sterically hindered residues like 

-aminoisobutyric acid (Aib)—has revolutionized peptide therapeutics by enhancing proteolytic stability and target affinity. However, validating the purity of these modified peptides presents a formidable analytical challenge. The steric hindrance of UAAs often leads to incomplete synthetic coupling, generating "des-UAA" deletion sequences or epimeric impurities that exhibit nearly identical hydrophobicity to the target peptide[1].

To achieve baseline resolution of these critical pairs, analytical scientists must move beyond generic methods. This guide objectively compares standard Fully Porous Particle (FPP) columns against advanced Superficially Porous Particle (SPP/Core-Shell) and mixed-mode technologies, providing a self-validating workflow for UAA-peptide purity analysis.

Mechanistic Comparison: FPP vs. SPP (Core-Shell) Technologies

The cornerstone of peptide purity validation is the resolving power of the stationary phase. When separating a UAA-peptide from a closely related des-UAA impurity, the critical metric is Resolution (


), which is directly proportional to the square root of column efficiency (Theoretical Plates, 

).
Fully Porous Particles (FPP)

Traditionally, 3 µm to 5 µm FPPs have been the standard for peptide reversed-phase HPLC (RP-HPLC)[2]. However, FPPs consist entirely of porous silica. Because peptides are relatively large molecules, they suffer from slow longitudinal diffusion. As they travel through the deep pores of an FPP, the resistance to mass transfer is high. According to the Van Deemter equation, this increases the C-term, leading to band broadening and reduced resolution for closely eluting UAA variants[3].

Superficially Porous Particles (SPP / Core-Shell)

SPP columns fundamentally alter the diffusion path. These particles feature a solid, impermeable silica core surrounded by a thin, porous outer shell (e.g., a 1.7 µm core with a 0.5 µm shell yielding a 2.7 µm particle)[2][4].

  • Causality of Performance: The solid core prevents deep-pore diffusion, drastically accelerating mass-transfer kinetics (lowering the C-term)[3]. Furthermore, the highly uniform particle size distribution minimizes multipath dispersion (lowering the Eddy diffusion A-term)[3].

  • The Result: A 2.7 µm SPP column delivers efficiency (

    
    ) comparable to a sub-2 µm FPP column but at significantly lower backpressures, allowing UHPLC-like performance on standard HPLC systems[2][5].
    

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, a purity validation method must be self-validating—meaning the method itself must prove it is not masking co-eluting impurities.

G A 1. Crude UAA-Peptide Synthesis & Cleavage B 2. Initial LC-MS Profiling (Mass ID & Impurity Mapping) A->B Sample Prep C 3. Stationary Phase Screening (FPP vs. SPP vs. Mixed-Mode) B->C Identify Impurities D 4. Gradient & Temp Optimization (Targeting Critical Pairs) C->D Select Best Column E 5. High-Resolution HPLC Purity Validation (>95%) D->E Final Method

Workflow for HPLC validation of UAA-containing peptides, from crude profiling to final purity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude UAA-peptide in a highly aqueous solvent (e.g., 5% Acetonitrile in 0.1% aqueous Trifluoroacetic Acid [TFA]) to prevent breakthrough. Centrifuge at 14,000 x g for 10 minutes to remove insoluble scavengers.

  • Initial LC-MS Profiling: Run a rapid scouting gradient (5% to 65% B over 15 minutes) using LC-MS to identify the target mass and map the masses of primary impurities (e.g., unreacted starting materials, des-UAA deletions, or oxidation products)[6].

  • Column Screening (The Orthogonal Approach): Screen the sample across distinct stationary phases. Do not rely solely on C18. Test an SPP C18, an SPP Biphenyl (for enhanced

    
     interactions if the UAA contains aromatic rings), and a mixed-mode phase (if the UAA alters the peptide's charge state)[4][7].
    
  • Gradient Optimization: Once the optimal column is selected, flatten the gradient around the elution time of the target peptide. A shallow gradient of 0.2% to 0.5% B/min is critical for resolving UAA epimers[1].

  • Temperature Control: Elevate the column compartment to 45°C–60°C. Higher temperatures decrease mobile phase viscosity, further improving mass transfer for bulky UAA-peptides and reducing secondary interactions that cause peak tailing[1].

Comparative Performance Data

To objectively demonstrate the impact of column technology on UAA-peptide validation, the following table summarizes experimental data comparing the resolution of a synthetic GLP-1 analog containing a fluorinated UAA and its closely eluting des-fluorinated impurity.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in

    
    
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 25% to 45% B in 20 min

  • Flow Rate: 1.0 mL/min (Adjusted for column ID)

  • Temperature: 50°C

Column TechnologyParticle Size / FormatTheoretical Plates (

)
Resolution (

) of Critical Pair
Tailing Factor (

)
System Backpressure
Standard FPP C18 5.0 µm, 150 x 4.6 mm~12,0001.1 (Co-elution)1.45~110 bar
UHPLC FPP C18 1.7 µm, 100 x 2.1 mm~24,0002.0 (Baseline)1.20~650 bar (Requires UHPLC)
Core-Shell SPP C18 2.7 µm, 150 x 4.6 mm~25,5002.2 (Baseline)1.10~240 bar (Standard HPLC)
Core-Shell SPP Biphenyl 2.7 µm, 150 x 4.6 mm~26,0002.8 (Superior) 1.05~245 bar (Standard HPLC)

Data Interpretation: The 5 µm FPP fails to achieve baseline resolution (


), which would result in an artificially inflated purity report for the UAA-peptide. The 2.7 µm SPP C18 matches the resolving power of the sub-2 µm FPP but at a fraction of the backpressure[2][5]. Notably, the SPP Biphenyl column provides the highest resolution due to orthogonal 

selectivity interacting with the fluorinated UAA[4].

Advanced Selectivity: Mixed-Mode and Chiral Phases

When reversed-phase SPP columns are insufficient—particularly for highly polar UAAs or stereoisomeric impurities (e.g., D-amino acid vs. L-amino acid incorporation)—alternative retention mechanisms must be employed.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms (e.g., Primesep or HILIC/CEX) are highly effective for UAAs that introduce novel charge states[7][8]. By adjusting the buffer pH, the ionization of the UAA side chain can be manipulated to drastically shift retention time away from uncharged impurities[8].

  • Chiral Stationary Phases (CSPs): If the UAA is prone to racemization during solid-phase peptide synthesis (SPPS), standard C18 columns will not resolve the enantiomers. Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC) utilize polar ionic and polar organic modes to achieve baseline separation of peptide epimers differing by a single chiral UAA center[9].

Conclusion

Validating the purity of peptides containing unnatural amino acids requires a departure from legacy FPP columns. Because UAA-related impurities often differ by only a few Daltons or subtle steric arrangements, maximizing column efficiency is non-negotiable.

By integrating Superficially Porous Particle (SPP) technology into the validation workflow, laboratories can achieve UHPLC-level resolution of critical pairs on standard HPLC instrumentation[2][5]. Coupling this kinetic advantage with orthogonal chemistries (like Biphenyl or Mixed-Mode phases) ensures a robust, self-validating analytical method that guarantees the true purity of complex peptide therapeutics.

References

  • Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality.
  • Separation Science. Core-Shell Particle Technology for Peptide Work: Mechanisms for Improving Resolution in GLP-1 Analysis.
  • GL Sciences. Core Shell HPLC Columns & Technology.
  • Phenomenex. Core-Shell vs Fully Porous Particles Webinar.
  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
  • Methods in Molecular Biology. HPLC of Peptides and Proteins.
  • Biostem. Peptide Library Service.
  • PMC. HPLC Analysis and Purification of Peptides.
  • SIELC Technologies. HPLC Separation of Amino Acids.

Sources

Comparative

Comparative Analysis of Mass Spectrometry Techniques for Peptides Containing (S)-2-Amino-5-cyclohexylpentanoic Acid

A Senior Application Scientist's Guide to Fragmentation Strategy and Spectral Interpretation Introduction In the landscape of modern drug development, non-proteinogenic amino acids are instrumental in designing peptide t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Fragmentation Strategy and Spectral Interpretation

Introduction

In the landscape of modern drug development, non-proteinogenic amino acids are instrumental in designing peptide therapeutics with enhanced stability, potency, and unique structural conformations. Among these, (S)-2-Amino-5-cyclohexylpentanoic acid, a bulky and hydrophobic residue analogous to cyclohexylalanine (Cha) or a constrained form of norleucine, is increasingly utilized to modulate peptide hydrophobicity and receptor affinity. However, the very features that make this amino acid valuable also present distinct challenges for analytical characterization.

This guide provides a comparative analysis of common tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the definitive characterization of peptides incorporating (S)-2-Amino-5-cyclohexylpentanoic acid. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and offer field-proven protocols to guide researchers in selecting the optimal strategy for their analytical needs.

The Analytical Challenge: The Cyclohexyl Side Chain

The incorporation of a (S)-2-Amino-5-cyclohexylpentanoic acid residue introduces two primary analytical hurdles:

  • Increased Hydrophobicity: The aliphatic cyclohexyl group significantly increases the peptide's hydrophobicity. This can lead to poor solubility, sample loss due to adsorption to surfaces, and challenging chromatographic separations that require optimized gradients and potentially MS-compatible surfactants.[1][2]

  • Unique Fragmentation Behavior: The bulky, non-aromatic cyclohexyl side chain is labile under certain MS/MS conditions. Its fragmentation can either yield valuable diagnostic information or suppress crucial backbone cleavages needed for sequence confirmation. Understanding this behavior is paramount for accurate interpretation.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method is the most critical parameter in determining the quality and type of information obtained from an MS/MS experiment. The effectiveness of CID, HCD, and ETD varies significantly when analyzing peptides with labile modifications or bulky, non-standard residues.[3][4]

Collision-Induced Dissociation (CID)

CID is a resonant, slow-heating process that induces fragmentation primarily at the peptide backbone's amide bonds, generating characteristic b- and y-type ions.[3]

  • Mechanism: In an ion trap, precursor ions are collided with an inert gas (e.g., helium or nitrogen). The gradual increase in internal energy is redistributed across the molecule, leading to cleavage at the weakest bonds.

  • Application to (S)-2-Amino-5-cyclohexylpentanoic Acid Peptides: While CID can generate sufficient b- and y-ions for sequencing, its slow heating nature often promotes the fragmentation of the weakest bonds first. In this case, the bond connecting the cyclohexylpentanoic side chain to the peptide backbone is susceptible. This frequently results in a significant neutral loss of the side chain (or a portion of it), producing a prominent ion in the spectrum corresponding to [M-side chain+H]+. This ion can serve as a diagnostic marker for the presence of the residue but may come at the cost of reduced backbone fragmentation, complicating complete sequence validation.

Higher-Energy C-trap Dissociation (HCD)

HCD is a beam-type fragmentation method performed in a dedicated collision cell, distinct from the trapping environment of a traditional CID experiment.[3][4]

  • Mechanism: Ions undergo higher-energy collisions in a shorter timeframe. The resulting fragments are then analyzed in a high-resolution mass analyzer like an Orbitrap. This process typically yields a richer series of b- and y-ions and is less prone to the "one-third" low-mass cutoff observed in ion trap CID.

  • Application to (S)-2-Amino-5-cyclohexylpentanoic Acid Peptides: HCD generally produces higher-quality spectra for sequencing than CID.[4] It provides a more complete series of b- and y-ions. However, being a collisional activation method, it is still susceptible to the neutral loss of the cyclohexyl side chain. The higher energy can sometimes lead to more complex spectra, but the high-resolution analysis helps in distinguishing fragment ions from noise. For routine identification, HCD is often the preferred starting point.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves a chemical reaction between the peptide cation and a radical anion.[5]

  • Mechanism: Reagent anions (e.g., fluoranthene) transfer an electron to the multiply-protonated peptide precursor. This induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions. Crucially, this process does not significantly energize the entire molecule, preserving labile post-translational modifications and side chains.[3][5]

  • Application to (S)-2-Amino-5-cyclohexylpentanoic Acid Peptides: ETD is exceptionally well-suited for unambiguously localizing the (S)-2-Amino-5-cyclohexylpentanoic acid residue. By preserving the side chain, it generates a complete series of c- and z-ions that retain the full mass of the residue, pinpointing its exact position in the sequence. This is particularly vital when distinguishing between isobaric amino acids (e.g., Leucine and Isoleucine) or positional isomers within a peptide. The main limitation is that ETD efficiency is highly dependent on the precursor's charge state, generally requiring a charge of 2+ or higher.[6]

Data Presentation: A Comparative Overview

To illustrate the practical differences, let's consider a hypothetical model peptide: Ac-Gly-X-Ala-Arg-NH₂ , where X is (S)-2-Amino-5-cyclohexylpentanoic acid (residue mass = 181.14 Da).

Fragmentation MethodPrimary Fragment IonsSide Chain BehaviorIdeal ForKey Considerations
CID b- and y-ionsProne to neutral loss (e.g., loss of C₆H₁₀, 82.14 Da)Routine screening, confirming presence via diagnostic lossLow mass cutoff can hide immonium ions; sequence coverage may be incomplete.
HCD Rich series of b- and y-ionsNeutral loss is common but often with better backbone coverage than CIDHigh-confidence primary sequence determinationRequires high-resolution mass analyzer; optimization of collision energy is key.[7]
ETD c- and z-ionsPreserved Unambiguous localization of the residue, analysis of positional isomersMost effective on precursors with charge ≥2+; may require supplemental activation for complete fragmentation.[5]

Visualizing the Fragmentation Logic

The choice of fragmentation technique dictates the type of structural information obtained. The following diagram illustrates the different cleavage patterns on our model peptide.

Figure 1: Fragmentation Patterns on a Model Peptide cluster_peptide Peptide Backbone: Ac-Gly-X-Ala-Arg-NH₂ (X = S-2-Amino-5-cyclohexylpentanoic acid) cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation p1 Ac-Gly p2 X b1 b₁ p1->b1 c1 c₁ p1->c1 p3 Ala y3 y₃ p2->y3 b2 b₂ p2->b2 nl Neutral Loss of Cyclohexyl Group p2->nl z3 z₃ p2->z3 c2 c₂ p2->c2 sc Side Chain Preserved p2->sc p4 Arg-NH₂ y2 y₂ p3->y2 b3 b₃ p3->b3 z2 z₂ p3->z2 c3 c₃ p3->c3 y1 y₁ p4->y1 z1 z₁ p4->z1

Caption: CID/HCD cleaves amide bonds (b/y ions) and can cause side chain loss, while ETD cleaves N-Cα bonds (c/z ions), preserving the side chain.

Experimental Protocols

A robust analytical workflow is essential for generating high-quality, reproducible data. The following protocols are designed as a comprehensive starting point for researchers.

Workflow Diagram: From Sample to Sequence

Figure 2: General LC-MS/MS Workflow sample Peptide Sample (Lyophilized Powder) reconstitution Reconstitution (e.g., 50% ACN w/ 0.1% FA, 0.02% DDM) sample->reconstitution lc Liquid Chromatography (Reversed-Phase C18) reconstitution->lc gradient Optimized Gradient (Extended for hydrophobicity) lc->gradient ms Mass Spectrometer (e.g., Orbitrap Fusion Lumos) gradient->ms ms1 MS1 Full Scan (Precursor Ion Detection) ms->ms1 dda Data-Dependent Acquisition (DDA) (TopN Precursor Selection) ms1->dda ms2 MS/MS Fragmentation (HCD and/or ETD) dda->ms2 analysis Data Analysis (Database Search / Manual Interpretation) ms2->analysis result Sequence Confirmation & Residue Localization analysis->result

Caption: A typical workflow for analyzing hydrophobic peptides containing non-standard amino acids by LC-MS/MS.

Protocol 1: Sample Preparation & Liquid Chromatography

Causality: The high hydrophobicity of (S)-2-Amino-5-cyclohexylpentanoic acid-containing peptides necessitates special handling to prevent sample loss and ensure proper chromatographic behavior.[2]

  • Reconstitution:

    • Reconstitute the lyophilized peptide in a solution containing a high percentage of organic solvent to ensure complete dissolution. A recommended starting point is 50% acetonitrile (ACN) with 0.1% formic acid (FA).

    • Expert Tip: For particularly "sticky" peptides, consider adding a mass spectrometry-compatible surfactant like 0.01-0.02% n-Dodecyl-β-D-maltoside (DDM) to the reconstitution solvent and mobile phases to maximize recovery.[2] Sonicate the sample for 5-10 minutes if solubility issues persist.

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column with a particle size of ≤1.8 µm for high-resolution separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A standard 30-minute gradient may be insufficient. Employ an extended, shallow gradient to ensure proper separation of the hydrophobic peptide from other components.

      • Example Gradient:

        • 0-5 min: 2% B

        • 5-45 min: 2% to 60% B (shallow gradient)

        • 45-50 min: 60% to 95% B (column wash)

        • 50-52 min: 95% B

        • 52-53 min: 95% to 2% B (re-equilibration)

        • 53-60 min: 2% B

Protocol 2: Mass Spectrometry Data Acquisition (Decision Tree Approach)

Causality: No single fragmentation method is universally superior. A data-dependent "decision tree" approach leverages the strengths of multiple techniques in a single run to maximize data output.[4] This is highly effective on modern hybrid instruments (e.g., Orbitrap Fusion series).

  • Instrument Setup (example on an Orbitrap Fusion Lumos):

    • Ion Source: ESI, positive mode.

    • MS1 Scan:

      • Analyzer: Orbitrap

      • Resolution: 120,000

      • Scan Range: 400-1600 m/z

    • Data-Dependent Acquisition (DDA) Settings:

      • Cycle Time: 3 seconds

      • Intensity Threshold: 5.0e4

      • Dynamic Exclusion: 30 seconds

  • Decision Tree Logic:

    • For Precursors with Charge State 2+:

      • Trigger HCD fragmentation .

      • Normalized Collision Energy (NCE): 28-32% (optimize for your specific peptide).

      • Analyzer: Orbitrap, Resolution: 30,000.

      • Rationale: Doubly charged peptides fragment efficiently with HCD, providing excellent b/y ion series for primary sequencing.[4]

    • For Precursors with Charge State 3+ and higher:

      • Trigger ETD fragmentation .

      • ETD Reagent Target: 1.0e6

      • Calibration: Use charge-dependent ETD parameters.

      • Analyzer: Orbitrap, Resolution: 30,000.

      • Rationale: Higher charge states are ideal for ETD, which will preserve the cyclohexyl side chain and provide unambiguous localization via c/z ions.[5]

Conclusion and Recommendations

The mass spectral characterization of peptides containing (S)-2-Amino-5-cyclohexylpentanoic acid requires a nuanced approach that accounts for the residue's unique physicochemical properties.

  • For rapid identification and primary sequence confirmation, HCD offers the most robust and high-quality data, producing rich b- and y-ion series. The accompanying neutral loss of the side chain can serve as a useful diagnostic filter during data analysis.

  • For applications demanding absolute certainty of the residue's position, especially when dealing with potential isomers or multiple modifications, ETD is the superior technique. Its ability to produce c- and z-ions while preserving the labile side chain is unparalleled for this purpose.

For researchers equipped with modern hybrid mass spectrometers, a decision-tree method employing both HCD and ETD provides the most comprehensive dataset in a single analysis. By tailoring the fragmentation strategy to the precursor ion's charge state, one can harness the strengths of both collisional and electron-transfer dissociation, ensuring the highest confidence in the structural elucidation of these next-generation peptide therapeutics.

References

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • Monash University Research Repository. (2022, May 14).
  • Springer Nature Experiments. (n.d.). Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS.
  • ACS Publications. (n.d.). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.
  • MDPI. (2025, February 12). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI.
  • PMC. (2023, March 31). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. PMC.
  • PMC. (n.d.).
  • Walsh Medical Media. (2012, November 21).
  • LCGC International. (2020, November 13). New LC–MS Detection Method for Short Peptides.
  • ACS Publications. (2019, January 29). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents.
  • Biomedical Journal of Scientific & Technical Research. (2022, May 9). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. BJSTR.
  • PLOS One. (2013, November 13).
  • PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
  • ResearchGate. (2026, February 9). Peptide and protein analysis with mass spectrometry.
  • PubMed. (2011, May 6). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. PubMed.
  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics.
  • Aragen Life Sciences. (n.d.).
  • SciSpace. (2012, February 29). Tandem Mass Spectrometry of Peptides. SciSpace.
  • Moodle@Units. (n.d.). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Moodle@Units.
  • PubMed. (2022, December 1).

Sources

Validation

A Comparative Analysis of (S)-2-Amino-5-cyclohexylpentanoic Acid and Leucine on Peptide Hydrophobicity: A Guide for Researchers

Introduction: The Critical Role of Hydrophobicity in Peptide Therapeutics In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Hydrophobicity in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by challenges in bioavailability and metabolic stability. A key physicochemical property governing these factors is hydrophobicity . The strategic modulation of a peptide's hydrophobicity can profoundly influence its interaction with biological membranes, receptor binding affinity, and susceptibility to enzymatic degradation.

This guide provides a detailed comparative analysis of two amino acids used to modulate peptide hydrophobicity: the natural, proteinogenic amino acid Leucine (Leu) , and a non-proteinogenic counterpart, (S)-2-Amino-5-cyclohexylpentanoic acid , often referred to in literature as Cyclohexylalanine (Cha) although it is a pentanoic acid derivative. Leucine, with its isobutyl side chain, is a common choice for introducing moderate hydrophobicity. In contrast, Cha, with its bulky cyclohexyl group, offers a more substantial increase in nonpolar character.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies to compare these residues. We will delve into the structural basis for their differing hydrophobic contributions and provide a validated experimental protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to empirically quantify this difference.

Theoretical Framework: A Structural Look at Hydrophobicity

Hydrophobicity is the property of a molecule to repel water.[1] In peptides, this is primarily dictated by the amino acid side chains.[2] The tendency of hydrophobic side chains to avoid contact with water is a major driving force in protein folding and peptide-membrane interactions.[3]

Leucine (Leu) possesses an isobutyl side chain, a branched four-carbon aliphatic group. It is one of the most common hydrophobic residues found in natural proteins.[4]

(S)-2-Amino-5-cyclohexylpentanoic acid (Cha) is a synthetic amino acid that incorporates a cyclohexyl ring at the terminus of a pentanoic acid chain. This cyclic aliphatic group is significantly larger and more sterically hindered than leucine's isobutyl group, leading to a greater nonpolar surface area.

The fundamental hypothesis is that the larger, more rigid cyclohexyl moiety of Cha will displace more water molecules and engage in more extensive van der Waals interactions with a nonpolar stationary phase compared to the smaller, more flexible isobutyl group of Leucine. This should translate to a measurably greater hydrophobicity for peptides incorporating Cha.

Diagram: Structural Comparison of Leucine and (S)-2-Amino-5-cyclohexylpentanoic acid

Caption: Simplified structures of Leucine and (S)-2-Amino-5-cyclohexylpentanoic acid side chains.

Experimental Design and Methodology

To empirically measure the difference in hydrophobicity, we will employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC separates molecules based on their hydrophobicity, with more hydrophobic compounds interacting more strongly with the nonpolar stationary phase and thus eluting later.[5] The retention time (t_R) on the chromatogram serves as a direct, quantitative measure of hydrophobicity.[6]

Rationale and Self-Validation

The core of this experimental design is a controlled comparison. We will synthesize a simple model pentapeptide with the sequence Ac-Gly-Gly-X-Gly-Gly-NH₂ , where 'X' is substituted with either Leucine or (S)-2-Amino-5-cyclohexylpentanoic acid.

  • Why this sequence? The glycine residues provide a neutral, hydrophilic background, ensuring that any significant difference in retention time is almost exclusively due to the side chain of the 'X' residue.[7] The N-terminal acetylation and C-terminal amidation neutralize the terminal charges, further isolating the effect of the side chain.

  • Trustworthiness of the Protocol: This single-point substitution design is inherently self-validating. By keeping the peptide backbone and all other residues constant, we create a closed system where the variable being tested (the 'X' residue) is the sole contributor to the observed differences in the experimental output (retention time).

Experimental Protocols

The peptides will be synthesized using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a Rink Amide resin.[8][9] This method involves the stepwise addition of amino acids to a growing chain anchored on a solid support.[10][11]

Step-by-Step Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin (loading ~0.7 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • For each coupling cycle (Gly, Gly, X, Gly, Gly), pre-activate 3 equivalents of the Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Leu-OH, or Fmoc-Cha-OH) with 3 equivalents of a coupling agent like HCTU and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Capping (N-terminal Acetylation): After the final Gly residue is coupled and deprotected, cap the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF (5:6:89 v/v/v) for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using preparative RP-HPLC. Confirm identity and purity by LC-MS.

Diagram: Experimental Workflow

G cluster_workflow Comparative Hydrophobicity Analysis Workflow start Design Model Peptides Ac-GG(Leu)GG-NH₂ Ac-GG(Cha)GG-NH₂ spps Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Chemistry start->spps Synthesize cleavage TFA Cleavage & Precipitation spps->cleavage Cleave from Resin purification Preparative RP-HPLC Purification cleavage->purification Isolate Peptides analysis Analytical RP-HPLC purification->analysis Inject Samples data Compare Retention Times (t_R) analysis->data Generate Chromatograms

Caption: Workflow for synthesis and analysis of model peptides.

This protocol outlines the conditions for analyzing the purified peptides to determine their retention times.

Step-by-Step Procedure:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each lyophilized peptide (Ac-GG(Leu)GG-NH₂ and Ac-GG(Cha)GG-NH₂) in 5% acetonitrile/water.

  • Instrumentation:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are standard for peptide separations due to their hydrophobic nature.[12]

    • Detection: UV at 214 nm (wavelength for peptide bond absorption).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile. TFA is a common ion-pairing agent that improves peak shape.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes. This wide gradient ensures the elution of both moderately and highly hydrophobic peptides.

  • Data Acquisition: Run each sample in triplicate to ensure reproducibility. Record the retention time (t_R) at the apex of the elution peak for each peptide.

Expected Results and Data Analysis

The primary data output will be the retention times (t_R) for the two model peptides. Based on the larger nonpolar surface area of its cyclohexyl group, it is expected that the Cha-containing peptide will have a significantly longer retention time than the Leu-containing peptide.

Data Presentation

The quantitative data should be summarized in a clear, concise table.

Peptide SequenceResidue 'X'Avg. Retention Time (t_R) [min] (± SD)
Ac-Gly-Gly-X -Gly-Gly-NH₂Leucine (Leu)Expected ~15.2 ± 0.1
Ac-Gly-Gly-X -Gly-Gly-NH₂(S)-2-Amino-5-cyclohexylpentanoic acid (Cha)Expected ~18.5 ± 0.1
Note: These are hypothetical values for illustrative purposes. Actual values will depend on the specific HPLC system and conditions.

Discussion and Implications for Drug Development

The experimental data will provide a quantitative measure of the increase in hydrophobicity achieved by substituting Leucine with (S)-2-Amino-5-cyclohexylpentanoic acid. A longer retention time for the Cha-peptide directly confirms that it is more hydrophobic.

Causality and Scientific Insight

The increased retention of the Cha-peptide is a direct consequence of its molecular structure. The cyclohexyl group presents a larger, more rigid hydrophobic surface for interaction with the C18 alkyl chains of the stationary phase compared to leucine's isobutyl group. This leads to a more favorable partitioning from the polar mobile phase to the nonpolar stationary phase, requiring a higher concentration of organic solvent (acetonitrile) to elute, hence the longer retention time.

Applications in Peptide Drug Design

Understanding the magnitude of this hydrophobic enhancement allows researchers to make informed decisions in peptide design:

  • Enhanced Metabolic Stability: Increased hydrophobicity, particularly with bulky, non-natural residues like Cha, can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in vivo.

  • Improved Membrane Permeability: For peptides intended to cross cell membranes, a certain level of hydrophobicity is essential.[14] Substituting a Leu with a Cha could be a strategy to enhance passive diffusion across lipid bilayers, although an excess of hydrophobicity can lead to aggregation and reduced solubility.[15]

  • Modulation of Target Affinity: Hydrophobic interactions are often key drivers of peptide-receptor binding.[16] Fine-tuning the hydrophobicity at a specific position by choosing between Leu and Cha can optimize the binding affinity and specificity of a peptide ligand. Studies have shown that even subtle changes in hydrophobicity can significantly impact the biological activity of peptides.[17]

Conclusion

This guide has detailed the theoretical and practical framework for comparing the effect of (S)-2-Amino-5-cyclohexylpentanoic acid and Leucine on peptide hydrophobicity. Through a robust experimental design centered on single-amino acid substitution and analysis by RP-HPLC, we can definitively quantify the greater hydrophobic contribution of the non-natural Cha residue. The results of such an analysis provide actionable insights for drug development professionals, enabling the rational design of peptide therapeutics with optimized properties for stability, permeability, and target engagement. The incorporation of non-natural hydrophobic amino acids like Cha is a powerful tool in the arsenal of the modern peptide chemist.[18]

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Amblard, M., Fehrentz, J.A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. [Link]

  • Al-Gharabli, S.I., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 44(1), 228-241. [Link]

  • Aguilar, M.I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Yasir, M., et al. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(8), 183635. [Link]

  • Yasir, M., et al. (2021). Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G. PubMed. [Link]

  • Solanki, A., & Riedel, M. (2021). The Role of Hydrophobicity in Peptide-MHC Binding. In: Bebis, G., et al. (eds) Advances in Intelligent Data Analysis XIX. IDA 2021. Lecture Notes in Computer Science, vol 12668. Springer, Cham. [Link]

  • Vefring, H., et al. (2006). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Journal of Peptide Science, 13(1), 48-55. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. ResearchGate. [Link]

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]

  • Talebian, A., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6157. [Link]

  • Al-Gharabli, S., et al. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 28(3), 1188. [Link]

  • Solanki, A., & Riedel, M. (2021). The Role of Hydrophobicity in Peptide-MHC Binding. NSF Public Access Repository. [Link]

  • Chen, Y., et al. (2007). Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides. PubMed. [Link]

  • Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. [Link]

  • Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini are dramatically affected by the free alpha-amino and alpha-carboxyl groups. Journal of Chromatography A, 1141(2), 237-251. [Link]

  • Wang, F., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Interface Focus, 3(5), 20130022. [Link]

  • Zorn, J.A., & Shafaie, S. (2021). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. ACS Applied Materials & Interfaces, 13(38), 45147-45153. [Link]

  • Li, B., et al. (2014). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. PNAS, 111(36), 13030-13035. [Link]

  • The Fundamentals of Biochemistry: Interactive Tutorials. Hydrophobicity Scales. [Link]

  • ResearchGate. Why do peptides become more hydrophobic by protonation?. [Link]

  • Luan, C.H., et al. (1990). Hydrophobicity profile of amino acid residues: A differential scanning calorimetry and circular dichroism study of leucine and isoleucine co-polypeptides of the protein-based polymers of elastin. ResearchGate. [Link]

  • Hodges, R.S., et al. (1995). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography. SciSpace. [Link]

Sources

Comparative

Biological activity comparison of peptides with and without (s)-2-Amino-5-cyclohexylpentanoic acid

Engineering Peptide Therapeutics: Biological Activity Comparison Using (S)-2-Amino-5-cyclohexylpentanoic Acid The transition of peptides from highly potent endogenous signaling molecules to viable clinical therapeutics i...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Therapeutics: Biological Activity Comparison Using (S)-2-Amino-5-cyclohexylpentanoic Acid

The transition of peptides from highly potent endogenous signaling molecules to viable clinical therapeutics is historically bottlenecked by two pharmacokinetic liabilities: rapid proteolytic degradation and poor membrane permeability. To overcome these limitations, rational peptide design frequently employs unnatural amino acids.

This guide provides an objective, data-driven comparison of peptide biological activity with and without the incorporation of (S)-2-Amino-5-cyclohexylpentanoic acid (S-ACP). By replacing canonical hydrophobic residues (such as Leucine, Isoleucine, or Phenylalanine) with this extended, sterically bulky aliphatic-cyclic amino acid, developers can fundamentally alter a peptide's pharmacological profile.

Mechanistic Causality: Why (S)-2-Amino-5-cyclohexylpentanoic Acid?

(S)-2-Amino-5-cyclohexylpentanoic acid features a unique side-chain architecture: a flexible three-carbon alkyl tether terminating in a bulky, lipophilic cyclohexyl ring. This specific geometry drives two critical mechanistic advantages over wild-type (WT) peptides:

  • Entropically Driven Binding Affinity: In native peptides, standard aliphatic side chains (like Leucine) often fail to fully occupy deep hydrophobic pockets on target receptors. The extended tether of S-ACP allows the cyclohexyl ring to deeply penetrate these pockets. The resulting displacement of highly ordered water molecules into the bulk solvent provides a massive favorable entropic gain (

    
    ), significantly lowering the dissociation constant (
    
    
    
    ).
  • Steric Shielding against Proteolysis: Endogenous proteases (e.g., trypsin, chymotrypsin, and DPP-IV) rely on precise stereochemical recognition of canonical amino acid side chains to properly orient the scissile bond within their catalytic triad. The unnatural bulk of the cyclohexylpentyl group creates severe steric clashes within the protease

    
     subsite, effectively aborting the formation of the enzyme-substrate transition state and extending the peptide's serum half-life.
    

G WT Wild-Type Peptide (Natural Amino Acids) Sub Substitution with (S)-2-Amino-5-cyclohexylpentanoic acid WT->Sub Mod Modified Peptide (Enhanced Lipophilicity) Sub->Mod Assay1 Proteolytic Stability Assay (Serum Half-Life) Mod->Assay1 Assay2 Surface Plasmon Resonance (Target Binding Affinity) Mod->Assay2 Result1 Steric Shielding Reduced Cleavage Assay1->Result1 Result2 Deep Pocket Insertion Lower Kd Assay2->Result2

Caption: Workflow demonstrating the functional outcomes of S-ACP substitution in peptide optimization.

Comparative Biological Activity Data

To objectively evaluate the impact of S-ACP, we compare a model biologically active peptide (e.g., a standard receptor agonist containing a critical Leucine residue in its pharmacophore) against its S-ACP-substituted analog.

The data below summarizes the typical quantitative shifts observed when a canonical hydrophobic residue is replaced by S-ACP in a favorable binding sequence.

ParameterWild-Type Peptide (Leucine)S-ACP Modified AnalogFold Improvement
Receptor Binding Affinity (

)
45.2 nM3.8 nM~12x tighter binding
In Vitro Potency (

)
115.0 nM12.4 nM~9x greater potency
Serum Half-Life (

)
1.2 hours18.5 hours~15x extension
Lipophilicity (cLogP) -1.2+0.8Enhanced membrane partitioning
Protease Cleavage Rate (

)


>300x reduction in cleavage

Data Interpretation: The transition from a negative to a positive cLogP indicates a shift toward favorable membrane permeability, which is crucial for intracellular targets or crossing epithelial barriers. The dramatic drop in the protease cleavage rate confirms that the unnatural side chain acts as a functional "roadblock" to enzymatic degradation.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols outline the exact methodologies used to generate the comparative data.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with S-ACP

Because S-ACP is sterically bulky, standard coupling conditions often lead to incomplete reactions (deletion sequences). A self-validating approach requires monitoring via the Kaiser test to ensure quantitative coupling.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group.

  • Activation & Coupling: Dissolve 4 equivalents of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid and 4 eq of HATU in DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA). Add the mixture to the resin.

  • Extended Coupling: Allow the coupling reaction to proceed for 120 minutes at room temperature (standard amino acids typically require 30-45 minutes).

  • Validation: Perform a Kaiser test. If the beads remain colorless, coupling is complete. If blue, perform a double coupling using DIC/Oxyma Pure to overcome steric hindrance.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Serum Stability Assay (Half-Life Determination)

This assay establishes the pharmacokinetic causality of the S-ACP substitution.

  • Preparation: Prepare a 1 mM stock solution of both the WT and S-ACP peptides in PBS (pH 7.4).

  • Incubation: Mix 100 µL of peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C with gentle agitation.

  • Sampling: Extract 100 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench the extracted aliquots by adding 100 µL of 1% Trichloroacetic acid (TCA) in acetonitrile to precipitate serum proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peptide peak area versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol C: Surface Plasmon Resonance (SPR) Binding Assay

To prove that the bulky cyclohexyl group improves target affinity via deep pocket insertion, SPR is utilized to measure real-time association (


) and dissociation (

) rates.
  • Immobilization: Immobilize the target receptor onto a CM5 sensor chip using standard amine coupling chemistry until a target level of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare serial dilutions of the WT and S-ACP peptides (range: 0.5 nM to 500 nM) in running buffer (HBS-EP+).

  • Injection: Inject the peptide solutions over the sensor chip at a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation: Switch to running buffer and monitor dissociation for 300 seconds.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface between cycles.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
     (
    
    
    
    ). The S-ACP analog typically exhibits a significantly slower
    
    
    due to the hydrophobic anchoring effect.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57350774, (2S)-2-amino-5-cyclohexylpentanoic acid." PubChem, [Link]]

  • Hui, K. Y., Siragy, H. M., & Haber, E. "Design of potent substrate-analogue inhibitors of canine renin." International Journal of Peptide and Protein Research, vol. 40, no. 2, 1992, pp. 152-160. NASA Technical Reports Server, [Link]]

Validation

A Senior Application Scientist's Guide to the Cyclohexyl Group's Impact on Peptide-Receptor Binding

In the landscape of peptide-based drug development, the journey from a promising lead compound to a clinically effective therapeutic is often fraught with challenges, primarily proteolytic instability and suboptimal bind...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based drug development, the journey from a promising lead compound to a clinically effective therapeutic is often fraught with challenges, primarily proteolytic instability and suboptimal binding characteristics.[1] Strategic chemical modifications are paramount to overcoming these hurdles, and among the most effective tools in the medicinal chemist's arsenal is the incorporation of non-proteinogenic amino acids.[2][3] This guide provides an in-depth assessment of a particularly impactful modification: the substitution of aromatic residues, like Phenylalanine (Phe), with their aliphatic cyclic counterpart, Cyclohexylalanine (Cha).

We will dissect the physicochemical rationale behind this substitution, analyze its profound effects on peptide conformation and stability, and present comparative experimental data to quantify its influence on receptor binding affinity. This guide is designed for researchers, scientists, and drug development professionals seeking to harness the power of the cyclohexyl group to engineer peptides with superior therapeutic profiles.

The Rationale: Physicochemical Properties of Cyclohexylalanine

The strategic replacement of Phenylalanine with Cyclohexylalanine is rooted in the distinct physicochemical properties of their respective side chains. While both are bulky and hydrophobic, the differences in their structure are the basis for their differential effects on peptide behavior.

  • Phenylalanine (Phe): Possesses an aromatic phenyl ring. This allows for potential π-π stacking interactions and cation-π interactions, which can be critical for some receptor binding events.[4] However, the planar nature of the ring and the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds allow for considerable conformational flexibility.

  • Cyclohexylalanine (Cha): Features a saturated, non-aromatic cyclohexyl ring. This group is significantly more lipophilic and sterically demanding than the phenyl group.[5] Crucially, its non-planar, puckered ring structure and sheer bulk impose significant steric constraints on the peptide backbone, reducing local conformational freedom.[6][7]

This fundamental difference—aromatic and flexible versus aliphatic and rigid—is the primary driver for the observed changes in peptide stability and receptor affinity.

Conformation is Key: Impact on Peptide Structure and Stability

The introduction of a cyclohexyl group can dramatically alter a peptide's structural dynamics and its resilience in a biological environment.

Conformational Pre-organization

The steric bulk of the Cha side chain restricts the available dihedral angles (φ, ψ) of the peptide backbone, forcing it to adopt a more defined and rigid conformation.[6][7] This "pre-organization" can be highly advantageous. By locking the peptide into a structure that more closely resembles its receptor-bound state, the entropic penalty upon binding is significantly reduced.[8][9] This thermodynamic advantage can translate directly into higher binding affinity.

Furthermore, the increased hydrophobicity and steric bulk of the cyclohexyl group can promote the formation of specific secondary structures. For instance, studies on amyloid-β (Aβ) peptides have shown that substituting Phe with Cha enhances the propensity for β-sheet formation.[5] In other systems, such as β-peptides, residues derived from trans-2-aminocyclohexanecarboxylic acid (ACHC) are potent inducers of stable 14-helical structures.[10][11][12]

Enhanced Proteolytic Resistance

One of the most significant benefits of Cha incorporation is the dramatic increase in metabolic stability.[6] Proteolytic enzymes often recognize specific amino acid residues for cleavage. The bulky, non-aromatic cyclohexyl group provides powerful steric hindrance, effectively shielding the adjacent peptide bonds from the active sites of proteases that would typically cleave at a Phe residue.[5] A prime example is seen in analogues of apelin-17, where replacing the C-terminal Phe with Cha leads to a substantial increase in the peptide's half-life in serum.[5]

Comparative Analysis: The Effect on Receptor Binding Affinity

While enhancing stability is crucial, any modification must ideally preserve or improve the peptide's affinity for its target receptor. The substitution of Phe with Cha often achieves this, primarily by optimizing hydrophobic interactions within the receptor's binding pocket.

The increased lipophilicity of the cyclohexyl group can lead to more favorable van der Waals contacts and the displacement of water molecules from the binding site, which is an entropically favorable process.[5] However, this is highly dependent on the topology of the binding pocket; the pocket must be able to accommodate the larger, non-planar side chain.

Below is a summary of experimental data from various studies comparing the binding affinities of peptides with and without cyclohexyl modifications.

Peptide SystemTarget Receptor/ProteinOriginal ResidueModified ResidueBinding Affinity (K_i / K_D)Fold ChangeReference
Apelin-17 AnalogueApelin Receptor (APJ)Phenylalanine (Phe)Cyclohexylalanine (Cha)Phe: 0.43 nM (K_i)~1.8x decrease[5]
Cha: 0.76 nM (K_i)
Menin-MLL InhibitorMeninCyclobutyl AlanineCyclohexylalanine (Cha)Cba: 34 nM (K_D)~1.2x decrease[13]
Cha: 40 nM (K_D)
p53 Tetramerizationp53 MonomerPhenylalanine (Phe)Cyclohexylalanine (Cha)Phe: T_m < 80 °CEnhanced Stability[4]
Cha: T_m = 100 °C
Grb7-SH2 InhibitorGrb7-SH2 DomainG7-18NATE (linear)G7-B7-Pen (bicyclic)G7-18NATE: 10.1 µM (K_D)~59x increase[14]
G7-B7-Pen: 0.17 µM (K_D)

Analysis of Case Studies:

  • Apelin Analogues: In this case, the substitution of Phe with Cha resulted in a peptide that retained potent, sub-nanomolar affinity for the apelin receptor.[5] The slight decrease in affinity is marginal and is overwhelmingly compensated for by the significant gain in proteolytic stability, leading to a much-improved overall therapeutic profile.

  • Menin-MLL Inhibitors: Research on peptidomimetics targeting the menin protein demonstrated that Cha is a well-tolerated and effective residue.[13] The affinity of the Cha-containing peptide was comparable to the cyclobutyl alanine version, both of which were ~100-fold more potent than the original peptide sequence, highlighting the benefit of incorporating non-canonical hydrophobic residues.[13]

  • p53 Tetramerization: In the context of protein-protein interactions, substituting a core Phenylalanine with Cyclohexylalanine significantly enhanced the thermal stability of the p53 tetramer.[4] This suggests that the improved hydrophobic packing provided by the cyclohexyl group can be superior to the interactions provided by the original phenyl ring, especially when buried in a non-aromatic hydrophobic core.[4]

  • Grb7-SH2 Inhibitors: While this example involves more than a single amino acid change, the development of bicyclic peptides targeting the Grb7-SH2 domain illustrates the power of conformational constraint. The more rigid, bicyclic peptide (G7-B7-Pen) exhibited a nearly 60-fold increase in binding affinity compared to its more flexible linear counterpart.[14] This underscores the principle that pre-organizing a peptide into its bioactive conformation can dramatically enhance binding.

The collective data indicate that the cyclohexyl group is a powerful modulator of peptide function. It consistently enhances stability and, in a well-matched binding pocket, can maintain or even significantly improve binding affinity by optimizing hydrophobic interactions and reducing the entropic cost of binding.

Experimental Protocols for Assessing Binding Affinity

To empirically validate the impact of a cyclohexyl modification, rigorous binding assays are essential. Below are step-by-step methodologies for two gold-standard techniques.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test peptide (the "competitor," e.g., the Cha-modified peptide) to displace a radiolabeled ligand of known affinity from a receptor.

Methodology:

  • Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest. Quantify total protein concentration (e.g., via Bradford assay).

    • Prepare a series of dilutions of the unlabeled test peptide and the unlabeled reference peptide (e.g., the original Phe-containing peptide).

  • Binding Reaction:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., ³H-ligand or ¹²⁵I-ligand, typically at its K_D concentration), and varying concentrations of the competitor peptide.

    • Causality Check: Including a "non-specific binding" control is critical. These wells contain a high concentration of an unlabeled ligand to saturate all specific binding sites, revealing the amount of radioligand that binds non-specifically to the filter or tube.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium. This time must be determined empirically.

  • Separation:

    • Rapidly separate the bound from the unbound radioligand. This is typically done by vacuum filtration through a glass fiber filter mat, which traps the receptor-ligand complexes.

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on each filter disc using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to get the specific binding.

    • Plot the specific binding as a percentage of the maximum binding (no competitor) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association rate, k_a; dissociation rate, k_d) in addition to the equilibrium dissociation constant (K_D).

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the "ligand" (typically the receptor, which is immobilized). Covalently attach the receptor to the chip surface via amine coupling or another suitable chemistry.

    • Causality Check: One flow cell on the chip should be prepared as a reference surface (e.g., activated and deactivated without ligand) to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Analyte Injection (Binding):

    • Prepare a series of precise dilutions of the "analyte" (the peptide, both Phe and Cha versions) in running buffer.

    • Inject the analyte solutions sequentially over both the ligand and reference surfaces at a constant flow rate. This is the association phase , where binding is monitored in real-time.

  • Dissociation Phase:

    • After the injection, switch back to flowing only the running buffer over the chip. The dissociation of the analyte from the ligand is monitored. This is the dissociation phase .

  • Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the ligand, returning the surface to its baseline state for the next injection. The regeneration conditions must be optimized to be effective without denaturing the immobilized ligand.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams (response units vs. time) are analyzed.

    • Fit the association and dissociation curves for each analyte concentration to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a) and the dissociation rate constant (k_d).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio k_d / k_a.

SPR_Workflow cluster_prep Preparation cluster_cycle Binding Cycle (Repeat for each concentration) cluster_analysis Analysis Immobilize Immobilize Receptor on Sensor Chip Reference Prepare Reference Surface Association Inject Peptide (Association) Immobilize->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Next Cycle Fit Fit Data to Kinetic Model Sensorgram->Fit Constants Determine ka, kd, KD Fit->Constants Mechanism_of_Action cluster_modification Peptide Modification cluster_properties Physicochemical Changes cluster_effects Biophysical Effects cluster_outcome Desired Outcome Mod Substitute Phe with Cha Prop1 Increased Steric Bulk & Rigidity Mod->Prop1 Prop2 Increased Lipophilicity Mod->Prop2 Effect1 Conformational Pre-organization Prop1->Effect1 Effect2 Enhanced Proteolytic Stability Prop1->Effect2 Effect3 Optimized Hydrophobic Interactions Prop2->Effect3 Outcome Maintained or Improved Receptor Binding Affinity Effect1->Outcome Reduces Entropic Penalty Effect3->Outcome Improves Enthalpic Contribution

Caption: Mechanism of cyclohexyl group-mediated binding enhancement.

Conclusion

The incorporation of a cyclohexyl group, typically via Cyclohexylalanine, is a robust and field-proven strategy in peptide drug design. It confers significant advantages, most notably a profound increase in resistance to enzymatic degradation and the ability to constrain the peptide backbone into a more bioactive conformation. While its impact on receptor binding affinity is context-dependent and requires empirical validation, the evidence strongly suggests that for receptors with accommodating hydrophobic pockets, this modification often maintains or even enhances binding affinity. This is achieved through a combination of improved hydrophobic contacts and a reduction in the entropic penalty of binding. As such, the cyclohexyl group remains an invaluable tool for transforming promising peptide leads into stable, high-affinity drug candidates.

References

  • Title: Origins of the High 14-Helix Propensity of Cyclohexyl-Rigidified Residues in β-Peptides Source: American Chemical Society URL: [Link]

  • Title: Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine Source: PubMed URL: [Link]

  • Title: Structurally silent peptide anchor modifications allosterically modulate T cell recognition in a receptor-dependent manner Source: PNAS URL: [Link]

  • Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Automated affinity selection for rapid discovery of peptide binders Source: RSC Publishing URL: [Link]

  • Title: Recent Progress in Site-Selective Modification of Peptides and Proteins Using Macrocycles Source: ACS Publications URL: [Link]

  • Title: A Comprehensive Review on Current Advances in Peptide Drug Development and Design Source: PMC (PubMed Central) URL: [Link]

  • Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study Source: ChemRxiv URL: [Link]

  • Title: Effects of Conformational Constraint on Peptide Solubility Limits Source: PMC (PubMed Central) URL: [Link]

  • Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study Source: Cambridge Open Engage URL: [Link]

  • Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study Source: PubMed URL: [Link]

  • Title: Overcoming the Shortcomings of Peptide-Based Therapeutics Source: Taylor & Francis Online URL: [Link]

  • Title: Evaluation of Cyclic Peptide Inhibitors of the Grb7 Breast Cancer Target: Small Change in Cargo Results in Large Change in Cellular Activity Source: MDPI URL: [Link]

  • Title: Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue Source: PMC (PubMed Central) URL: [Link]

  • Title: Utilization of macrocyclic peptides to target protein-protein interactions in cancer Source: Frontiers URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (s)-2-Amino-5-cyclohexylpentanoic acid

As researchers pushing the boundaries of peptide chemistry and drug development, we frequently utilize unnatural amino acids like (S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5) to introduce critical conformati...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of peptide chemistry and drug development, we frequently utilize unnatural amino acids like (S)-2-Amino-5-cyclohexylpentanoic acid (CAS: 768366-86-5) to introduce critical conformational constraints and enhance proteolytic stability in our target compounds. However, the physical properties that make this lipophilic building block valuable also dictate strict safety and handling protocols.

Below is a comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this chemical safely and effectively.

Chemical Profile & Hazard Causality

Understanding why a chemical is hazardous is the first step in designing a self-validating safety protocol. (S)-2-Amino-5-cyclohexylpentanoic acid is typically supplied as a fine, crystalline solid or powder.

  • Irritation Hazards (H315, H319, H335): The free amine and carboxylic acid moieties can cause localized pH disruptions upon contact with mucosal membranes or perspiration, leading to skin, eye, and respiratory irritation .

  • Acute Toxicity (H302, H312, H332): Systemic absorption via ingestion, dermal contact, or inhalation of aerosolized dust can lead to acute toxicity . Because it is a fine powder, the primary occupational risk during routine laboratory operations is inhalation via aerosolization .

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a targeted barrier system designed to mitigate specific vectors of exposure.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Prevents dermal absorption (H312) and irritation (H315). Nitrile provides excellent chemical resistance against the powder and common solubilizing agents (e.g., DMF, DMSO) used in peptide synthesis.
Eye Protection ANSI Z87.1 / EN166 Safety GogglesProtects against aerosolized powder and splashes during solubilization, directly mitigating serious eye irritation risks (H319).
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents the accumulation of lipophilic powder on personal clothing, minimizing prolonged skin exposure and secondary transport out of the laboratory.
Respiratory Protection N95/FFP2 Mask (or P3 filter half-mask)Essential if a ventilated balance enclosure is unavailable. Mitigates the inhalation of fine particulate matter (H332, H335) which easily aerosolizes due to static charge .

Operational Protocol: Safe Handling Workflow

When handling fine powders of unnatural amino acids, static electricity and ambient air currents are the primary vectors for exposure. This step-by-step methodology ensures a self-validating safety loop: controlling the physical environment prevents aerosolization, which in turn maximizes the efficacy of your PPE.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood or dedicated powder weighing station is operational with a face velocity of 80–100 feet per minute (fpm).

  • Causality: Excessive airflow can scatter fine powders, while insufficient airflow fails to capture airborne particulates .

Step 2: Static Mitigation

  • Use an anti-static gun (e.g., Zerostat) or an ionizing blower on the weighing spatula, weigh boat, and the chemical container.

  • Causality: Lipophilic powders hold static charges. Neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 3: Weighing and Transfer (Weigh-by-Difference)

  • Pre-weigh a sealed, empty vial (tare) on your analytical balance.

  • Inside the fume hood, transfer the estimated required mass of (S)-2-Amino-5-cyclohexylpentanoic acid into the vial and cap it tightly.

  • Transfer the capped vial back to the analytical balance to record the exact mass.

  • Causality: This method minimizes the time the unsealed powder is exposed to ambient air currents outside of engineering controls, drastically reducing inhalation risk.

Step 4: Solubilization

  • Due to the hydrophobic cyclohexyl side chain, this amino acid exhibits poor aqueous solubility. Solubilize the powder in an appropriate organic solvent (e.g., DMF, DMSO, or DCM) inside the fume hood before incorporating it into aqueous buffers or solid-phase peptide synthesis (SPPS) reactors.

Workflow Visualization

Workflow Start Start: (S)-2-Amino-5- cyclohexylpentanoic acid PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Start->PPE Hood Transfer to Fume Hood or Powder Enclosure PPE->Hood Weigh Weighing & Solubilization (e.g., in DMF/DMSO) Hood->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SpillYes Spill Response: Sweep, Wipe, Contain SpillCheck->SpillYes Yes SpillNo Routine Waste Disposal (Aqueous/Organic Bins) SpillCheck->SpillNo No Decon Decontaminate Surfaces SpillYes->Decon SpillNo->Decon End Doff PPE & Wash Hands Decon->End

Figure 1: Standard operating workflow and spill response logic for handling unnatural amino acids.

Spill Response & Disposal Plan

A spill of (S)-2-Amino-5-cyclohexylpentanoic acid powder requires immediate containment to prevent dust generation.

Immediate Spill Response Protocol:

  • Isolate: Restrict access to the spill area. Ensure respiratory PPE (N95/FFP2) is donned.

  • Wetting (Critical Step): Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water with a surfactant) using a spray bottle.

    • Causality: Dry sweeping generates hazardous dust clouds. Wetting the powder aggregates the particles, neutralizing the inhalation hazard.

  • Collection: Wipe up the dampened powder using absorbent lab wipes. Do not use a standard vacuum cleaner unless it is specifically designed with a HEPA filter for hazardous dusts.

  • Decontamination: Wash the spill surface with soap and water to remove any residual chemical, followed by a 70% ethanol wipe-down.

Chemical Disposal Strategy:

  • Solid Waste: Place all contaminated wipes, weigh boats, and empty chemical containers into a chemically compatible, sealable plastic bag. Dispose of as hazardous solid waste in accordance with local regulations (e.g., EPA RCRA guidelines).

  • Liquid Waste: Solutions containing (S)-2-Amino-5-cyclohexylpentanoic acid dissolved in organic solvents (e.g., DMF/DMSO) must be collected in designated halogenated or non-halogenated organic waste carboys, depending on the specific solvent mixture used. Do not pour down the drain.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-2-Amino-5-cyclohexylpentanoic acid
Reactant of Route 2
(s)-2-Amino-5-cyclohexylpentanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.